5a-Pregnane-3,20-dione-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H32O2 |
|---|---|
Molecular Weight |
322.5 g/mol |
IUPAC Name |
(5S,8R,9S,10S,13S,14S,17S)-17-acetyl-1,2,4,5,6,7-hexadeuterio-10,13-dimethyl-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14,16-19H,4-12H2,1-3H3/t14-,16-,17+,18-,19-,20-,21+/m0/s1/i4D,5D,8D,10D,12D,14D/t4?,5?,8?,10?,12?,14-,16-,17+,18-,19-,20-,21+ |
InChI Key |
XMRPGKVKISIQBV-CTWQKYLNSA-N |
Isomeric SMILES |
[2H]C1[C@H]2[C@@H]3CC[C@@H]([C@]3(CC[C@@H]2[C@]4(C(C(C(=O)C([C@@]4(C1[2H])[2H])[2H])[2H])[2H])C)C)C(=O)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |
Origin of Product |
United States |
Foundational & Exploratory
The Role of 5α-Pregnane-3,20-dione-d6 in Neurosteroid Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5α-Pregnane-3,20-dione, more commonly known as allopregnanolone (B1667786), is an endogenous neurosteroid and a metabolite of progesterone.[1][2] It is a potent positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter system in the central nervous system.[2][3] This modulation results in sedative, anxiolytic, and anticonvulsant effects.[4] Given its significant role in neuromodulation, allopregnanolone is a key target in neurosteroid research, particularly in the context of neuropsychiatric and neurological disorders.
The deuterated isotopologue, 5α-pregnane-3,20-dione-d6 (also referred to as allopregnanolone-d6 or 5α-DHP-d6), is a critical tool in this research. Its primary application is as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6] The use of a stable isotope-labeled internal standard is paramount for achieving accurate and precise quantification of endogenous allopregnanolone in complex biological matrices like plasma and brain tissue.[7] The six deuterium (B1214612) atoms on the molecule give it a distinct mass from the endogenous analyte, allowing for its differentiation by a mass spectrometer, while its nearly identical chemical and physical properties ensure it behaves similarly during sample preparation and analysis, thereby correcting for matrix effects and procedural losses.[8]
This technical guide provides an in-depth overview of the role of 5α-pregnane-3,20-dione-d6 in neurosteroid research, including detailed experimental protocols, quantitative data, and visualizations of key biological pathways and workflows.
Quantitative Data in Neurosteroid Analysis
The accurate quantification of neurosteroids is crucial for understanding their physiological and pathological roles. The following tables summarize key quantitative data from various studies that have utilized deuterated internal standards for the analysis of allopregnanolone.
Table 1: Endogenous Allopregnanolone Concentrations in Human Biological Samples
| Biological Matrix | Population | Mean Concentration (ng/mL or ng/g) | Reference |
| Prefrontal Cortex | Cognitively Intact Males | 5.59 ng/g | [9] |
| Prefrontal Cortex | Males with Alzheimer's Disease | 2.50 ng/g | [9] |
| Serum | Fertile Women (Luteal Phase) | Significantly higher than follicular phase | [10] |
| Serum | Postmenopausal Women | Lower than fertile women in luteal phase | [10] |
| Plasma | Healthy Control Women | 0.1995 ng/mL | [11] |
| Plasma | Women with Anorexia Nervosa | 0.0953 ng/mL | [11] |
| Plasma | Overweight/Obese Women | 0.0738 ng/mL | [11] |
Table 2: Performance Characteristics of LC-MS/MS Methods for Allopregnanolone Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Internal Standard | Allopregnanolone-d4 | Not specified | Deuterated analogs |
| Matrix | Human Plasma | Human Serum | Rat Plasma and Brain |
| Linearity Range | 10 - 25,000 pg/mL | 0.78 - 1000 ng/mL | 100 - 8000 pg (plasma), 250 - 8000 pg (brain) |
| Lower Limit of Quantification (LLOQ) | 10 pg/mL | 0.78 ng/mL | 100 pg (plasma), 250 pg (brain) |
| Intra-day Precision (%CV) | < 10% | < 10% | Not specified |
| Inter-day Precision (%CV) | < 10% | < 10% | Not specified |
| Accuracy (% Bias) | 90 - 110% | 90 - 110% | Not specified |
| Recovery | > 95% | > 95% | Not specified |
| Reference | [12] | [13] | [14] |
Experimental Protocols
Detailed and validated experimental protocols are essential for reproducible and reliable neurosteroid research. The following sections provide methodologies for the quantification of allopregnanolone in plasma and brain tissue using a deuterated internal standard like 5α-pregnane-3,20-dione-d6.
Protocol 1: Quantification of Allopregnanolone in Human Plasma by LC-MS/MS
This protocol is adapted from established methods for the analysis of neurosteroids in plasma.[12][15]
1. Materials and Reagents:
-
Allopregnanolone certified reference standard
-
5α-Pregnane-3,20-dione-d6 (internal standard)
-
LC-MS/MS grade methanol (B129727), acetonitrile, water, and ethyl acetate (B1210297)
-
Human plasma (K2EDTA)
2. Preparation of Standards and Quality Controls (QCs):
-
Stock Solutions: Prepare 1 mg/mL stock solutions of allopregnanolone and 5α-pregnane-3,20-dione-d6 in methanol.
-
Working Standard Solutions: Serially dilute the allopregnanolone stock solution with methanol to prepare working standards for the calibration curve (e.g., 0.1 to 100 ng/mL).
-
Internal Standard Working Solution: Dilute the 5α-pregnane-3,20-dione-d6 stock solution with methanol to a final concentration of 10 ng/mL.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve and QC samples at low, medium, and high concentrations.
3. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample, calibration standard, or QC, add 20 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 600 µL of a 1:1 (v/v) mixture of ethyl acetate and hexane.
-
Vortex vigorously for 1 minute to extract the steroids.
-
Centrifuge at 3000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water) and transfer to an autosampler vial.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient to separate allopregnanolone from other endogenous compounds.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Allopregnanolone: Monitor a specific precursor-to-product ion transition (e.g., m/z 317.3 → 299.3).
-
5α-Pregnane-3,20-dione-d6: Monitor the corresponding mass-shifted transition (e.g., m/z 323.3 → 305.3).
-
-
Optimize instrument parameters (e.g., collision energy, declustering potential) for maximum sensitivity.
-
Protocol 2: Quantification of Allopregnanolone in Brain Tissue by GC-MS
This protocol is based on established methods for neurosteroid analysis in brain tissue.[14][16]
1. Materials and Reagents:
-
Allopregnanolone certified reference standard
-
5α-Pregnane-3,20-dione-d6 (internal standard)
-
Methanol, hexane, and other necessary solvents
-
Heptafluorobutyric anhydride (B1165640) (HFBA) for derivatization
-
Brain tissue samples
2. Sample Preparation:
-
Weigh approximately 100 mg of frozen brain tissue.
-
Homogenize the tissue in 1 mL of ice-cold methanol.
-
Add the internal standard (5α-pregnane-3,20-dione-d6) to the homogenate.
-
Perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate the steroids.
-
Evaporate the solvent to dryness.
3. Derivatization:
-
To the dried extract, add 25 µL of heptafluorobutyric anhydride (HFBA) and 25 µL of anhydrous acetone.
-
Incubate at 60°C for 1 hour to form the heptafluorobutyryl derivatives of the steroids.
-
Evaporate the reagents under a stream of nitrogen.
-
Reconstitute the sample in hexane for GC-MS analysis.
4. GC-MS Analysis:
-
Gas Chromatography (GC):
-
Column: A suitable capillary column for steroid analysis (e.g., a 5% phenyl-methylpolysiloxane column).
-
Injection Mode: Splitless injection.
-
Oven Temperature Program: A temperature gradient to separate the derivatized steroids (e.g., initial temperature of 180°C, ramped to 280°C).
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electron Impact (EI) or Negative Chemical Ionization (NCI). NCI can provide higher sensitivity for halogenated derivatives.
-
Detection Mode: Selected Ion Monitoring (SIM).
-
SIM Ions:
-
Derivatized Allopregnanolone: Monitor a characteristic ion fragment.
-
Derivatized 5α-Pregnane-3,20-dione-d6: Monitor the corresponding mass-shifted ion fragment.
-
-
Signaling Pathways and Experimental Workflows
Visualizing complex biological and experimental processes is crucial for a clear understanding. The following diagrams were created using the DOT language for Graphviz.
Caption: Biosynthesis pathway of allopregnanolone from cholesterol.
Caption: Allopregnanolone's modulation of the GABA-A receptor signaling pathway.
Caption: General experimental workflow for neurosteroid quantification.
Conclusion
5α-Pregnane-3,20-dione-d6 is an indispensable tool in the field of neurosteroid research. Its use as an internal standard enables the accurate and precise quantification of endogenous allopregnanolone, a neurosteroid with profound effects on brain function. The detailed experimental protocols and a clear understanding of the underlying biological pathways, as outlined in this guide, are fundamental for researchers and scientists striving to unravel the complex roles of neurosteroids in health and disease. This knowledge is critical for the development of novel therapeutic strategies for a range of neurological and psychiatric conditions.
References
- 1. Occupation of either site for the neurosteroid allopregnanolone potentiates the opening of the GABAA receptor induced from either transmitter binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allopregnanolone - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of Neurosteroids During Pregnancy Using Selective Ion Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 8. texilajournal.com [texilajournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Progesterone, 5alpha-pregnane-3,20-dione and 3alpha-hydroxy-5alpha-pregnane-20-one in specific regions of the human female brain in different endocrine states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Precise and accurate assay of pregnenolone and five other neurosteroids in monkey brain tissue by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and validation of an LC-MS/MS assay for the quantification of allopregnanolone and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantification of neurosteroids in rat plasma and brain following swim stress and allopregnanolone administration using negative chemical ionization gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Simultaneous Determination of Selected Steroids with Neuroactive Effects in Human Serum by Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of steroid levels by GC/MS/MS [protocols.io]
Synthesis and Characterization of 5α-Pregnane-3,20-dione-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 5α-pregnane-3,20-dione-d6. This deuterated analog of the endogenous progesterone (B1679170) metabolite, 5α-pregnane-3,20-dione, serves as an invaluable internal standard for quantitative analysis in various research and clinical settings. This document outlines a plausible synthetic pathway, detailed experimental protocols, and a summary of analytical characterization techniques. The information presented is intended to support researchers in the fields of steroid biochemistry, drug metabolism, and clinical mass spectrometry.
Introduction
5α-Pregnane-3,20-dione is a significant metabolite of progesterone, formed through the action of the enzyme 5α-reductase.[1][2] It is an endogenous neurosteroid and plays a role in various physiological processes.[3] The deuterated isotopologue, 5α-pregnane-3,20-dione-d6, is a stable, non-radioactive labeled compound. Its utility lies in its near-identical chemical and physical properties to the unlabeled analyte, allowing it to be used as an internal standard in quantitative mass spectrometry-based assays.[4][5] The incorporation of six deuterium (B1214612) atoms provides a distinct mass shift, enabling accurate quantification while minimizing matrix effects.[5]
Synthesis of 5α-Pregnane-3,20-dione-d6
The synthesis of 5α-pregnane-3,20-dione-d6 can be approached in a two-step process. The first step involves the stereoselective reduction of the Δ⁴ double bond of progesterone to yield the 5α-pregnane scaffold.[6] The second step is a deuterium exchange reaction to introduce deuterium atoms at the α-positions to the ketone functionalities.
Step 1: Synthesis of 5α-Pregnane-3,20-dione from Progesterone
The initial step is the reduction of progesterone to 5α-pregnane-3,20-dione. This can be achieved through catalytic hydrogenation.
Experimental Protocol: Catalytic Hydrogenation of Progesterone
-
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve progesterone (1 equivalent) in a suitable solvent such as ethyl acetate (B1210297) or ethanol.
-
Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, 5% Palladium on carbon (Pd/C).
-
Hydrogenation: Pressurize the vessel with hydrogen gas (H₂) to a pressure of 50-100 psi.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., acetone/water) or by column chromatography on silica (B1680970) gel to afford pure 5α-pregnane-3,20-dione.
Step 2: Deuteration of 5α-Pregnane-3,20-dione
The introduction of deuterium atoms at the α-positions to the carbonyl groups at C3 and C20 is achieved through an acid or base-catalyzed deuterium exchange reaction.[1][7][8]
Experimental Protocol: Acid-Catalyzed Deuterium Exchange
-
Reaction Setup: In a sealed reaction vial, dissolve 5α-pregnane-3,20-dione (1 equivalent) in a deuterated solvent system, such as deuterated methanol (B129727) (CD₃OD) or a mixture of deuterium oxide (D₂O) and a co-solvent like dioxane.
-
Catalyst Addition: Add a catalytic amount of a deuterated acid, such as deuterium chloride (DCl) in D₂O or trifluoroacetic acid-d (TFA-d).
-
Reaction Conditions: Heat the reaction mixture at a temperature ranging from 50 to 100°C for 24-48 hours. The progress of the deuteration can be monitored by mass spectrometry.
-
Work-up: After cooling to room temperature, neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting 5α-pregnane-3,20-dione-d6 can be further purified by column chromatography or recrystallization if necessary.
Visualization of the Synthesis Pathway
Characterization of 5α-Pregnane-3,20-dione-d6
The characterization of 5α-pregnane-3,20-dione-d6 involves a combination of spectroscopic and chromatographic techniques to confirm its identity, purity, and isotopic enrichment.
Quantitative Data
The following table summarizes the key quantitative data for 5α-pregnane-3,20-dione-d6.
| Parameter | Value | Reference |
| Chemical Formula | C₂₁H₂₆D₆O₂ | [9][10] |
| Molecular Weight | 322.52 g/mol | [9][11] |
| Labeled CAS Number | 203850-92-4 | [9][10] |
| Unlabeled CAS Number | 566-65-4 | [9][10] |
| Chemical Purity | ≥98% | [9][11] |
| Isotopic Enrichment | Not explicitly stated, but typically ≥95% for commercially available standards. | |
| Appearance | White to off-white solid | [12] |
Analytical Techniques
Experimental Protocol: General Characterization Workflow
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Detection: UV detection at an appropriate wavelength (e.g., 210 nm) or coupled to a mass spectrometer.
-
Purpose: To assess chemical purity.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Analysis: High-resolution mass spectrometry (HRMS) to confirm the exact mass of the molecular ion and determine the isotopic distribution.
-
Expected Molecular Ion: [M+H]⁺ at m/z 323.28.
-
Purpose: To confirm the molecular weight and the incorporation of six deuterium atoms.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the absence of signals corresponding to the protons at the deuterated positions.
-
²H NMR: To directly observe the deuterium signals and confirm their positions.
-
¹³C NMR: To confirm the carbon skeleton of the molecule.
-
Solvent: Chloroform-d (CDCl₃).
-
Purpose: To confirm the structure and the sites of deuteration.
-
Visualization of the Characterization Workflow
Conclusion
The synthesis of 5α-pregnane-3,20-dione-d6 is a crucial process for providing a reliable internal standard for the accurate quantification of its endogenous counterpart. The outlined synthetic route, involving catalytic hydrogenation followed by deuterium exchange, presents a feasible approach for its preparation. The characterization of the final product using a combination of chromatographic and spectroscopic techniques is essential to ensure its identity, purity, and isotopic enrichment, thereby guaranteeing its suitability for use in sensitive analytical applications. This guide provides a foundational understanding for researchers and professionals working with this important analytical standard.
References
- 1. Hydrogen - Deuterium exchange [quimicaorganica.org]
- 2. Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites | PLOS One [journals.plos.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ultrasound‐Assisted Microcontinuous Process Facilitates the Selective Deuteration of Steroid Hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Superacid-catalysed α-deuteration of ketones with D 2 O - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00683J [pubs.rsc.org]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. 5-α-Pregnane-3,20-dione (1,2,4,5,6,7-Dâ, 95%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 11. 5α-Pregnane-3,20-dione (1,2,4,5,6,7-Dâ, 95%) - Cambridge Isotope Laboratories, DLM-3816-0.05 [isotope.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
5α-Pregnane-3,20-dione-d6 as a Metabolite of Progesterone-d6: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Progesterone (B1679170), a critical steroid hormone, undergoes extensive metabolism in various tissues, leading to a diverse array of metabolites with distinct biological activities. The deuterated analog, progesterone-d6, and its metabolites, such as 5α-pregnane-3,20-dione-d6 (also known as 5α-dihydroprogesterone-d6 or 5α-DHP-d6), are invaluable tools in metabolic studies. The deuterium (B1214612) labeling provides a unique mass signature, facilitating unambiguous tracking and quantification in complex biological matrices using mass spectrometry-based methods. This technical guide provides a comprehensive overview of the metabolic conversion of progesterone-d6 to 5α-pregnane-3,20-dione-d6, detailing the enzymatic pathways, experimental protocols for in vitro studies, and analytical methodologies for quantification. Furthermore, it explores the known signaling pathways influenced by the non-deuterated form of this metabolite, offering insights into its potential physiological and pathological roles.
Metabolic Pathway of Progesterone-d6 to 5α-Pregnane-3,20-dione-d6
The primary metabolic pathway for the conversion of progesterone-d6 to 5α-pregnane-3,20-dione-d6 is catalyzed by the enzyme steroid 5α-reductase (EC 1.3.1.22).[1] This enzyme facilitates the irreversible reduction of the double bond between carbons 4 and 5 in the A-ring of the steroid nucleus.[2][3] The reaction requires the cofactor NADPH, which is oxidized to NADP+.[4]
The metabolic conversion can be summarized as follows:
Progesterone-d6 + NADPH + H+ → 5α-Pregnane-3,20-dione-d6 + NADP+
This conversion is a critical step in the formation of a class of neurosteroids and other biologically active steroid metabolites.[1] Further metabolism of 5α-pregnane-3,20-dione can occur through the action of other enzymes, such as 3α-hydroxysteroid oxidoreductases (3α-HSO) and 20α-HSO, leading to the formation of other pregnane (B1235032) derivatives.[5][6]
Metabolic conversion of Progesterone-d6.
Experimental Protocols
In Vitro Conversion of Progesterone-d6 to 5α-Pregnane-3,20-dione-d6 using Rat Liver Microsomes
This protocol describes a typical in vitro assay to study the metabolism of progesterone-d6 using a subcellular fraction rich in metabolic enzymes.
Materials:
-
Rat liver microsomes (commercially available or prepared in-house)
-
Progesterone-d6 (substrate)
-
5α-Pregnane-3,20-dione-d6 (analytical standard)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile (B52724) (for reaction quenching)
-
Internal standard (e.g., a structurally similar deuterated steroid not present in the reaction)
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture by adding the following in order:
-
Phosphate buffer
-
Rat liver microsomes (final concentration typically 0.5-1.0 mg/mL protein)
-
NADPH regenerating system
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding progesterone-d6 (final concentration typically 1-10 µM).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes). Gentle shaking may be applied.
-
Termination of Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This will precipitate the proteins.
-
Sample Processing:
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube for analysis by LC-MS/MS.
-
Steroid Extraction from Cell Culture Media
This protocol outlines a general procedure for extracting steroids from cell culture media for subsequent analysis.
Materials:
-
Cell culture media containing secreted steroids
-
Internal standard solution
-
Organic solvent (e.g., methyl tert-butyl ether (MTBE) or a mixture of hexane (B92381) and ethyl acetate)
-
Nitrogen evaporator
-
Reconstitution solution (e.g., 50% methanol (B129727) in water)
Procedure:
-
Sample Collection: Collect the cell culture media from the experimental wells.
-
Internal Standard Spiking: Add a known amount of the internal standard solution to each media sample.
-
Liquid-Liquid Extraction:
-
Add a volume of organic solvent (e.g., 5 volumes of MTBE) to the media sample.
-
Vortex vigorously for 2-5 minutes to ensure thorough mixing.
-
Centrifuge at a moderate speed (e.g., 2,000 x g) for 10 minutes to separate the aqueous and organic phases.
-
-
Solvent Evaporation:
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40-50°C).
-
-
Reconstitution: Reconstitute the dried extract in a small, precise volume of the reconstitution solution. Vortex to ensure complete dissolution.
-
Analysis: The reconstituted sample is now ready for analysis by LC-MS/MS or GC-MS.
General experimental workflow for metabolism and extraction.
Quantitative Data Presentation
The following tables summarize key quantitative data related to the metabolism of progesterone by 5α-reductase.
Table 1: Kinetic Parameters of Progesterone 5α-Reductase
| Enzyme Source | Substrate | Apparent Km | Reference |
| Rat Hypothalamus | Progesterone | 95.4 ± 4.5 nM | [4] |
| Rat Hypothalamus | NADPH | 9.9 ± 0.7 µM | [4] |
Table 2: In Vitro Metabolism of Progesterone in Cell Lines (24 hours)
| Cell Line | Progesterone Remaining (%) | Reference |
| HES (endometrial) | Significantly metabolized | [7] |
| MCF-7 (breast cancer) | Substantially metabolized | |
| T47D (breast cancer) | Substantially metabolized | |
| MDA-MB-231 (breast cancer) | Substantially metabolized |
Note: Specific quantitative conversion rates can vary significantly depending on the experimental conditions (cell density, substrate concentration, incubation time, etc.).
Analytical Methodologies
The accurate quantification of progesterone-d6 and 5α-pregnane-3,20-dione-d6 relies on highly sensitive and specific analytical techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the analysis of steroids due to its high selectivity and sensitivity.
Sample Preparation:
-
Protein Precipitation: For simple matrices like incubation media, protein precipitation with acetonitrile is often sufficient.
-
Liquid-Liquid Extraction (LLE): For more complex matrices like cell culture media or plasma, LLE with a non-polar solvent is recommended to remove interfering substances.
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner extract than LLE and can be automated for high-throughput analysis.
Chromatographic Conditions (Typical):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid or ammonium (B1175870) fluoride (B91410) to improve ionization.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in positive mode is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high specificity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for steroid analysis, though it often requires derivatization to improve the volatility and thermal stability of the analytes.
Sample Preparation and Derivatization:
-
Extraction: Similar extraction methods as for LC-MS/MS are used.
-
Derivatization: The extracted steroids are derivatized, for example, by converting them to their trimethylsilyl (B98337) (TMS) ethers or heptafluorobutyrate esters. This enhances their chromatographic properties and can improve sensitivity.
Chromatographic Conditions (Typical):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is used to separate the analytes.
Mass Spectrometry Conditions:
-
Ionization: Electron ionization (EI) is commonly used.
-
Detection: Selected Ion Monitoring (SIM) of characteristic fragment ions provides high specificity.
Signaling Pathways of 5α-Pregnane-3,20-dione
While the direct signaling effects of the deuterated metabolite have not been extensively studied, research on the non-deuterated 5α-pregnane-3,20-dione (5αP) has revealed its involvement in various signaling cascades, particularly in the context of breast cancer.
5αP has been shown to promote cell proliferation and detachment in breast cancer cell lines.[5] These effects are thought to be mediated through a membrane-associated progesterone receptor, distinct from the classical nuclear progesterone receptor.[8] Activation of this membrane receptor by 5αP can trigger downstream signaling pathways, most notably the MAPK/ERK pathway .[8][9]
References
- 1. Progesterone 5alpha-reductase - Wikipedia [en.wikipedia.org]
- 2. Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. The kinetic mechanism of the hypothalamic progesterone 5 alpha-reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Progesterone metabolites in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. erc.bioscientifica.com [erc.bioscientifica.com]
- 7. Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of action of the breast cancer-promoter hormone, 5α-dihydroprogesterone (5αP), involves plasma membrane-associated receptors and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Progestin-mediated activation of MAPK and AKT in nuclear progesterone receptor negative breast epithelial cells: the role of membrane progesterone receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties and Analytical Considerations of 5α-Pregnane-3,20-dione-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
5α-Pregnane-3,20-dione-d6 is the deuterated form of 5α-pregnane-3,20-dione, an endogenous metabolite of progesterone (B1679170).[1] Also known as allopregnanedione-d6, this stable isotope-labeled compound serves as an invaluable internal standard for quantitative analysis in various biological matrices. Its use in techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for precise and accurate measurement of its non-deuterated counterpart, which is crucial for research in endocrinology, neurosteroid activity, and oncology.[1] This technical guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and biological relevance of 5α-pregnane-3,20-dione-d6.
Physicochemical Properties
The integration of deuterium (B1214612) atoms into the 5α-pregnane-3,20-dione structure results in a molecule with a higher molecular weight than the endogenous compound, while maintaining nearly identical chemical properties. This mass shift is the fundamental principle behind its use as an internal standard in mass spectrometry-based assays.
Table 1: General and Physicochemical Properties of 5α-Pregnane-3,20-dione-d6 and its Non-Deuterated Analog
| Property | 5α-Pregnane-3,20-dione-d6 | 5α-Pregnane-3,20-dione |
| Synonyms | Allopregnane-3,20-dione-d6, 5α-Dihydroprogesterone-d6 | Allopregnanedione, 5α-Dihydroprogesterone |
| Molecular Formula | C₂₁H₂₆D₆O₂[2][3] | C₂₁H₃₂O₂[4] |
| Molecular Weight | 322.52 g/mol [2][3] | 316.48 g/mol [5] |
| CAS Number | 203850-92-4[2][3] | 566-65-4[5] |
| Appearance | White to Off-White Solid[5] | White to Light yellow powder to crystal |
| Melting Point | Not explicitly reported, but expected to be similar to the non-deuterated form. | ~200-206 °C[5] |
| Boiling Point | Not experimentally determined. | 429.2±38.0 °C (Predicted)[5] |
| Density | Not experimentally determined. | 1.048±0.06 g/cm³ (Predicted)[5] |
| Purity | Typically >98%[3] | >98.0%(GC) |
Table 2: Solubility Data
| Solvent | 5α-Pregnane-3,20-dione-d6 | 5α-Pregnane-3,20-dione |
| DMSO | 6.67 mg/mL (20.68 mM) with ultrasonic and warming to 60°C[1] | 3 mg/mL (9.47 mM)[6] |
| Chloroform | Soluble | Slightly Soluble[5] |
| Ethyl Acetate (B1210297) | Soluble | Slightly Soluble[5] |
| Ethanol | Not explicitly reported. | 3.5 mg/mL[6] |
| Water | Insoluble | Predicted water solubility of 0.0013 g/L[7] |
Synthesis and Manufacturing
While specific, detailed proprietary synthesis protocols for 5α-pregnane-3,20-dione-d6 are not publicly available, the general strategy involves the introduction of deuterium atoms into the 5α-pregnane-3,20-dione backbone. This can be achieved through various chemical reactions, such as catalytic reduction of a suitable unsaturated precursor with deuterium gas or reduction with deuterium-donating reagents.
Caption: Generalized synthetic workflow for 5α-pregnane-3,20-dione-d6.
Experimental Protocols
5α-Pregnane-3,20-dione-d6 is primarily used as an internal standard in quantitative mass spectrometry. Below are representative protocols for its application.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of 5α-Pregnane-3,20-dione in Human Plasma
This protocol is adapted from established methods for steroid analysis.[8]
-
Sample Preparation (Supported Liquid Extraction):
-
To 300 µL of plasma, add a known concentration of 5α-pregnane-3,20-dione-d6 internal standard.
-
Vortex to mix and allow to equilibrate.
-
Load the mixture onto a supported liquid extraction (SLE) plate.
-
Elute the analytes with an appropriate organic solvent (e.g., ethyl acetate or a mixture of hexane (B92381) and ethyl acetate).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection.
-
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient to separate 5α-pregnane-3,20-dione from other endogenous steroids.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both 5α-pregnane-3,20-dione and 5α-pregnane-3,20-dione-d6 need to be optimized. For the non-deuterated compound, a transition such as m/z 317.2 -> 299.2 could be monitored. The deuterated standard would have a higher m/z for its precursor ion.
-
Caption: Workflow for LC-MS/MS quantification of 5α-pregnane-3,20-dione.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol is based on general methods for steroid profiling by GC-MS.[9]
-
Sample Preparation and Derivatization:
-
Perform a liquid-liquid or solid-phase extraction of the biological sample after adding the 5α-pregnane-3,20-dione-d6 internal standard.
-
Evaporate the solvent.
-
To improve volatility and thermal stability, derivatize the extracted steroids. A common method is silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
-
GC Conditions:
-
Column: A low-polarity capillary column suitable for steroid analysis (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An optimized temperature gradient to ensure separation of the target analyte from other compounds. For example, an initial temperature of 150°C, ramped to 300°C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity. Specific ions for the derivatized 5α-pregnane-3,20-dione and its deuterated standard are monitored.
-
Biological Significance and Signaling Pathways
5α-Pregnane-3,20-dione is a key metabolite in steroidogenic pathways. It is formed from progesterone by the action of the enzyme 5α-reductase.[10] It is a precursor to allopregnanolone (B1667786), a potent neurosteroid that modulates GABA-A receptors.[10][11] The non-deuterated form is also implicated in the "androgen backdoor pathway," an alternative route for the synthesis of dihydrotestosterone (B1667394) (DHT).[12] In some cancer cells, such as MCF-7 breast cancer cells, it has been shown to decrease cell-substrate attachment and affect the actin cytoskeleton.[5][13]
Caption: Simplified metabolic pathway involving 5α-pregnane-3,20-dione.
Conclusion
5α-Pregnane-3,20-dione-d6 is an essential tool for researchers in various scientific disciplines. Its well-defined physicochemical properties and its role as a stable isotope-labeled internal standard enable the reliable quantification of endogenous 5α-pregnane-3,20-dione. This, in turn, facilitates a deeper understanding of steroid metabolism, neuroactive steroid function, and the pathology of various diseases. The experimental protocols outlined in this guide provide a foundation for the application of this critical analytical standard in a research setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. msacl.org [msacl.org]
- 3. 5-α-Pregnane-3,20-dione (1,2,4,5,6,7-Dâ, 95%) - Cambridge Isotope Laboratories, DLM-3816-0.01 [isotope.com]
- 4. mdpi.com [mdpi.com]
- 5. 5α-Pregnane-3,20-dione | 566-65-4 [chemicalbook.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Human Metabolome Database: Showing metabocard for 5a-Pregnane-3,20-dione (HMDB0003759) [hmdb.ca]
- 8. An LC-MS/MS method for the simultaneous quantification of 32 steroids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of steroid levels by GC/MS/MS [protocols.io]
- 10. Brain 5α-dihydroprogesterone and allopregnanolone synthesis in a mouse model of protracted social isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5alpha-Dihydroprogesterone | C21H32O2 | CID 92810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 5α-Pregnan-17α-ol-3,20-dione - Wikipedia [en.wikipedia.org]
- 13. medchemexpress.com [medchemexpress.com]
The Endogenous Metabolite 5α-Pregnane-3,20-dione: A Technical Guide to its Biological Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
5α-pregnane-3,20-dione, also known as allopregnanedione or 5α-dihydroprogesterone (5α-DHP), is a crucial endogenous metabolite of progesterone (B1679170).[1][2] This steroid plays a significant role in a variety of physiological and pathophysiological processes, acting as a potent signaling molecule in its own right. This technical guide provides an in-depth overview of the core biological functions of 5α-pregnane-3,20-dione, with a focus on its mechanisms of action, relevant quantitative data, and detailed experimental protocols. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this multifaceted steroid.
Core Biological Functions
5α-pregnane-3,20-dione exerts its biological effects through multiple mechanisms, primarily acting as a progesterone receptor agonist and a modulator of the GABA-A receptor.[2] Its functions span neuroprotection, regulation of reproductive processes, and involvement in cancer biology.
Progestogenic Activity
5α-pregnane-3,20-dione is a potent agonist of the progesterone receptor (PR), mediating progestogenic effects in various tissues.[3] It has been shown to possess approximately 82% of the affinity of progesterone for the progesterone receptor in the rhesus monkey uterus.[2] This interaction with the PR is crucial for its roles in reproductive biology and certain cancers. In the absence of luteal progesterone, 5α-DHP has been shown to maintain pregnancy in horses.[3]
Neuroactive Properties
As a neurosteroid, 5α-pregnane-3,20-dione can modulate neuronal activity. It acts as a positive allosteric modulator of the GABA-A receptor, although its affinity for this receptor is considered relatively low compared to its 3α-hydroxylated metabolites like allopregnanolone (B1667786).[2] This modulation of the primary inhibitory neurotransmitter system in the central nervous system contributes to its potential anxiolytic and sedative effects.[4]
Role in Cancer
Tumorous human breast tissue readily converts progesterone to 5α-pregnane-3,20-dione.[1] This metabolite has been demonstrated to stimulate proliferation and decrease adhesion of MCF-7 breast cancer cells.[1] The pro-cancer activities often attributed to progesterone may, in fact, be mediated by its conversion to 5α-pregnane-3,20-dione.[5] These effects are linked to the activation of the MAPK/ERK1/2 signaling cascade through a membrane-associated progesterone receptor.[6]
Biosynthesis and Metabolism
5α-pregnane-3,20-dione is synthesized from progesterone through the action of the enzyme 5α-reductase.[3] It serves as a key intermediate in the synthesis of other important neurosteroids, most notably allopregnanolone (3α,5α-tetrahydroprogesterone).[7] The conversion of 5α-pregnane-3,20-dione to allopregnanolone is catalyzed by the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD).[7] Conversely, allopregnanolone can be converted back to 5α-pregnane-3,20-dione by 3α-hydroxysteroid oxidoreductase.[2]
Quantitative Data
The following tables summarize key quantitative data related to the biological activity of 5α-pregnane-3,20-dione.
Table 1: Receptor Binding and Functional Activity
| Parameter | Value | Species/System | Reference |
| Progesterone Receptor Affinity (Relative to Progesterone) | 82% | Rhesus Monkey Uterus | [2] |
| Progesterone Receptor-Mediated Gene Expression (EC50) | 14 nM | HepG2 cells (equine PR) | [3] |
| Progesterone Receptor-Mediated Gene Expression (EC50) | 23.1 nM | HepG2 cells (human PR) | [3] |
| Pregnane X Receptor (PXR) Agonist Activity (EC50) | >10,000 µM (weak agonist) | In vitro reporter assay | [2] |
Table 2: Effects on Breast Cancer Cells (MCF-7)
| Parameter | Concentration | Effect | Reference |
| Cell Proliferation | 1 µM | Increased proliferation | [5] |
| Cell-Substrate Attachment | 10⁻⁹ - 10⁻⁶ M | Dose-dependent decrease | [1] |
| Vinculin Expression | 10⁻⁹ - 10⁻⁶ M | Dose-dependent decrease | [1] |
| F-actin Polymerization | 10⁻⁹ - 10⁻⁶ M | Decreased polymerized F-actin | [1] |
Signaling Pathways
Progesterone Receptor Signaling in Breast Cancer
In breast cancer cells, 5α-pregnane-3,20-dione binds to a membrane-associated progesterone receptor, initiating a signaling cascade that promotes cell proliferation and detachment. This pathway involves the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the phosphorylation of ERK1/2.
Experimental Protocols
Measurement of 5α-Pregnane-3,20-dione in Brain Tissue
This protocol describes the measurement of 5α-pregnane-3,20-dione concentrations in brain tissue using radioimmunoassay (RIA) following extraction and chromatographic purification.[8]
Materials:
-
Brain tissue samples
-
Celite for chromatography
-
Radioimmunoassay kit for 5α-pregnane-3,20-dione
-
Scintillation counter
Procedure:
-
Extraction: Homogenize post-mortem brain tissue in ethanol. Centrifuge the homogenate to pellet the solids and collect the ethanol supernatant containing the steroids.
-
Purification: Evaporate the ethanol and redissolve the residue in a suitable solvent for chromatography. Purify the extract using Celite column chromatography to separate 5α-pregnane-3,20-dione from other steroids.
-
Radioimmunoassay (RIA): Quantify the concentration of 5α-pregnane-3,20-dione in the purified fractions using a specific RIA kit according to the manufacturer's instructions.
-
Data Analysis: Measure the radioactivity using a scintillation counter and calculate the concentration of 5α-pregnane-3,20-dione based on a standard curve.
MCF-7 Cell Proliferation Assay
This protocol outlines a method to assess the effect of 5α-pregnane-3,20-dione on the proliferation of MCF-7 human breast cancer cells using the MTT assay.[9]
Materials:
-
MCF-7 cells
-
96-well plates
-
Cell culture medium
-
5α-pregnane-3,20-dione
-
MTT solution (0.5 mg/mL)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells (1 x 10⁴ cells/well) in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of 5α-pregnane-3,20-dione (e.g., 10⁻⁹ M to 10⁻⁵ M) or vehicle control for the desired duration (e.g., 24-72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the EC₅₀ value if a dose-response curve is generated.
Progesterone Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of 5α-pregnane-3,20-dione for the progesterone receptor.[10][11]
Materials:
-
Uterine cytosol preparation (source of progesterone receptors)
-
[³H]-progesterone (radiolabeled ligand)
-
Unlabeled 5α-pregnane-3,20-dione (competitor)
-
Unlabeled progesterone (for determining non-specific binding)
-
Scintillation fluid and counter
Procedure:
-
Incubation: Incubate uterine cytosol with a fixed concentration of [³H]-progesterone in the presence of increasing concentrations of unlabeled 5α-pregnane-3,20-dione. Include tubes with a large excess of unlabeled progesterone to determine non-specific binding.
-
Separation of Bound and Free Ligand: Separate the receptor-bound [³H]-progesterone from the free radioligand using a method such as dextran-coated charcoal or gel filtration.
-
Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the competitor. Perform Scatchard analysis or non-linear regression to determine the dissociation constant (Kd) or the inhibitory concentration (IC₅₀) of 5α-pregnane-3,20-dione.
Conclusion
5α-pregnane-3,20-dione is an endogenously produced steroid with diverse and significant biological functions. Its roles as a progesterone receptor agonist and a neuroactive steroid highlight its importance in both normal physiology and disease states, particularly in the context of reproductive health and cancer. The information and protocols provided in this guide offer a solid foundation for further research into the mechanisms of action and therapeutic potential of this intriguing metabolite. A deeper understanding of 5α-pregnane-3,20-dione's biological functions will be instrumental in the development of novel therapeutic strategies for a range of conditions.
References
- 1. The endogenous progesterone metabolite, 5a-pregnane-3,20-dione, decreases cell-substrate attachment, adhesion plaques, vinculin expression, and polymerized F-actin in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5α-Dihydroprogesterone - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. 5α-Pregnane-3,20-Dione Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 5. medkoo.com [medkoo.com]
- 6. Mechanism of action of the breast cancer-promoter hormone, 5α-dihydroprogesterone (5αP), involves plasma membrane-associated receptors and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Progesterone, 5alpha-pregnane-3,20-dione and 3alpha-hydroxy-5alpha-pregnane-20-one in specific regions of the human female brain in different endocrine states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Quercetin-Loaded Nanoparticles on MCF-7 Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of Binding Components for Progesterone and 5α-Pregnane-3,20-dione in the Hamster Uterus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of binding components for progesterone and 5alpha-pregnane-3,20-dione in the hamster uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 5α-Pregnane-3,20-dione-d6 in Elucidating Steroid Metabolism Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of 5α-pregnane-3,20-dione-d6 as a critical tool for studying steroid metabolism pathways. Deuterated steroids, such as 5α-pregnane-3,20-dione-d6, are indispensable for modern analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), offering enhanced accuracy and precision in the quantification of endogenous steroids.
Introduction to 5α-Pregnane-3,20-dione
5α-pregnane-3,20-dione, also known as 5α-dihydroprogesterone (5α-DHP), is a key metabolite of progesterone (B1679170).[1][2] It is an endogenous progestogen and neurosteroid synthesized from progesterone via the action of the 5α-reductase enzyme.[1][3] This steroid is an intermediate in the biosynthesis of other significant neurosteroids, including allopregnanolone (B1667786) and isopregnanolone.[1][2] The study of 5α-pregnane-3,20-dione is crucial for understanding various physiological and pathological processes, including neuroprotection, cancer progression, and endocrine function.[3][4]
The Utility of Deuterated Internal Standards
In quantitative mass spectrometry, the use of a stable isotope-labeled internal standard is considered the gold standard.[5] 5α-pregnane-3,20-dione-d6, with six deuterium (B1214612) atoms, serves as an ideal internal standard for the quantification of its unlabeled counterpart. Its chemical and physical properties are nearly identical to the endogenous analyte, meaning it behaves similarly during sample preparation, chromatography, and ionization. However, its increased mass allows it to be distinguished from the native analyte by the mass spectrometer. This co-elution and differential mass detection enable precise correction for matrix effects and variations in sample processing, leading to highly accurate and reproducible quantification.[5]
Steroid Metabolism Pathway: Progesterone to 5α-Pregnane-3,20-dione and Beyond
The metabolic conversion of progesterone to 5α-pregnane-3,20-dione is a critical step in steroidogenesis. This pathway is initiated by the enzyme 5α-reductase, which reduces the double bond in the A-ring of progesterone.[3][6] From 5α-pregnane-3,20-dione, the pathway can proceed through further reductions to form other neuroactive steroids like allopregnanolone.[1]
Figure 1: Simplified metabolic pathway of progesterone to 5α-pregnane-3,20-dione and its subsequent metabolites.
Quantitative Analysis using LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of steroids in biological matrices. The use of 5α-pregnane-3,20-dione-d6 as an internal standard is integral to a robust LC-MS/MS assay.
Mass Spectrometry Parameters
The following table summarizes the key mass spectrometry parameters for the analysis of 5α-pregnane-3,20-dione and its deuterated internal standard. The transitions provided are based on published data for 5α-dihydroprogesterone.[7]
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| 5α-Pregnane-3,20-dione | 317.2 | 85.1 | 281.2 |
| 5α-Pregnane-3,20-dione-d6 | 323.2 | To be determined empirically | To be determined empirically |
Note: The precursor ion for the d6 isotopologue is predicted based on the addition of six daltons to the unlabeled molecular weight. The product ions for the deuterated standard need to be determined by direct infusion and optimization on the specific mass spectrometer being used.
Experimental Protocol: Quantification of 5α-Pregnane-3,20-dione in Human Serum
This protocol outlines a typical workflow for the analysis of 5α-pregnane-3,20-dione in human serum using 5α-pregnane-3,20-dione-d6 as an internal standard.
Materials and Reagents
-
5α-Pregnane-3,20-dione analytical standard
-
5α-Pregnane-3,20-dione-d6 (Internal Standard)
-
HPLC-grade methanol, acetonitrile (B52724), and water
-
Formic acid
-
Human serum (charcoal-stripped for calibration curve)
-
Solid Phase Extraction (SPE) cartridges or Supported Liquid Extraction (SLE) plates
Sample Preparation
-
Thawing: Thaw serum samples, calibration standards, and quality controls on ice.
-
Spiking: To 100 µL of each sample, add 10 µL of the internal standard working solution (5α-pregnane-3,20-dione-d6 in methanol).
-
Protein Precipitation: Add 200 µL of cold acetonitrile to each sample. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Extraction:
-
For SPE: Load the supernatant onto a pre-conditioned SPE cartridge. Wash the cartridge and elute the analytes according to the manufacturer's instructions.
-
For SLE: Load the supernatant onto an SLE plate. Allow the sample to absorb for 5 minutes. Elute the analytes with an appropriate organic solvent (e.g., methyl tert-butyl ether).[8]
-
-
Evaporation: Evaporate the eluted solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol/water).[8]
Figure 2: General experimental workflow for the quantification of 5α-pregnane-3,20-dione.
LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: A suitable gradient to separate the analyte from other endogenous steroids. For example:
-
0-2 min: 60% B
-
2-14 min: 60-100% B
-
14-15 min: 100% B
-
15-16 min: 60% B
-
16-21 min: 60% B[9]
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization: Electrospray Ionization (ESI), positive mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Data Analysis
Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of 5α-pregnane-3,20-dione in the unknown samples is then determined from this calibration curve.
Conclusion
The use of 5α-pregnane-3,20-dione-d6 as an internal standard in LC-MS/MS-based methods provides a highly accurate and reliable approach for the quantification of this important steroid metabolite. This enables researchers to gain deeper insights into the complexities of steroid metabolism and its role in health and disease, facilitating advancements in endocrinology, neuroscience, and drug development.
References
- 1. 5α-Dihydroprogesterone - Wikipedia [en.wikipedia.org]
- 2. agilent.com [agilent.com]
- 3. Allopregnanolone: Metabolism, Mechanisms of Action, and Its Role in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combined liquid chromatography-tandem mass spectrometry analysis of progesterone metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. texilajournal.com [texilajournal.com]
- 6. Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites | PLOS One [journals.plos.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
Isotopic Labeling of Steroids for In Vivo Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, methodologies, and applications of isotopic labeling in the in vivo study of steroids. Isotope dilution mass spectrometry is the gold standard for endogenous steroid analysis, offering unparalleled specificity and sensitivity crucial for endocrinology research, clinical diagnostics, and pharmaceutical development.[1]
Core Principles of Isotopic Labeling
Isotopic labeling involves the incorporation of stable (non-radioactive) isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O), into the molecular structure of a steroid.[1] These labeled steroids serve as ideal internal standards for quantitative analysis by mass spectrometry (MS).[1] Because they are chemically identical to their endogenous, unlabeled counterparts, they exhibit similar behaviors during sample preparation, chromatographic separation, and ionization.[1][2]
The key distinction lies in their mass-to-charge ratio (m/z), which allows the mass spectrometer to differentiate between the endogenous analyte and the labeled internal standard.[1] This principle, known as isotope dilution, enables highly accurate quantification by correcting for analyte loss and variations in instrument response during analysis.[1][3]
Key Advantages of Stable Isotope Labeling:
-
High Accuracy and Precision: Minimizes errors from sample preparation and matrix effects.[3][4]
-
Enhanced Sensitivity and Specificity: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the detection of steroids at very low concentrations.[4][5]
-
Safety: Stable isotopes are non-radioactive, making them safe for human metabolism studies.[]
-
Metabolic Tracking: Enables the tracing of metabolic pathways and the quantification of production and clearance rates in vivo.[][7]
Common Isotopes and Labeling Strategies
The choice of isotope and the position of labeling are critical for successful in vivo studies.
| Isotope | Common Labeling Approach | Advantages | Considerations |
| Deuterium (²H or D) | Introduction via reduction reactions using reagents like sodium borodeuteride or through base-catalyzed exchange with deuterium oxide.[8][9] | Relatively inexpensive and straightforward synthesis.[10] | Potential for back-exchange (loss of label) depending on the labeling position and metabolic processes. |
| Carbon-13 (¹³C) | Incorporated through partial or total synthesis using ¹³C-labeled synthons.[11] | Greater isotopic stability compared to deuterium; less likely to be lost during metabolism.[1] | Synthesis is often more complex and expensive.[1] |
| Oxygen-18 (¹⁸O) | Can be introduced during synthetic steps involving hydrolysis or oxidation. | Useful for studying specific enzymatic reactions involving oxygen transfer. | Less common than ²H or ¹³C for general tracer studies. |
Experimental Workflow for In Vivo Steroid Studies
A typical in vivo study using isotopically labeled steroids involves several key stages, from synthesis to data analysis.
Detailed Experimental Protocols
Synthesis of a Deuterium-Labeled Steroid (Example)
This protocol is a generalized example for introducing deuterium atoms. A common method involves the base-catalyzed exchange to introduce deuterium at specific carbon positions, followed by reduction with a deuterium donor.[8]
Objective: Synthesize [6,7,7-²H₃]pregnenolone from a Δ⁵-steroid precursor.
-
Preparation of 6-oxo-3α,5α-cyclosteroid: Start with the Δ⁵-steroid precursor (e.g., pregnenolone). The synthesis involves the formation of a 6-oxo intermediate.
-
Base-Catalyzed Deuterium Exchange: The 6-oxo compound is treated with a base in the presence of deuterium oxide (D₂O). This facilitates the exchange of protons for deuterons at the C-7 position, resulting in a di-deuterated intermediate.
-
Reductive Deuteration: The 6-oxo group is then reduced using sodium borodeuteride (NaBD₄). This reaction introduces a third deuterium atom at the C-6 position.
-
Rearrangement: The resulting [6,7,7-²H₃]6α-hydroxy-3α,5α-cyclosteroid is rearranged to yield the final product, [6,7,7-²H₃]-Δ⁵ pregnenolone.[8]
-
Purification and Characterization: The final product is purified using techniques like High-Performance Liquid Chromatography (HPLC). Its structure and isotopic enrichment are confirmed by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
In Vivo Administration and Sampling
Objective: Determine the metabolic clearance rate of testosterone (B1683101) in a human subject.
-
Subject Preparation: A healthy volunteer is admitted to a clinical research unit and an intravenous (IV) line is placed.
-
Baseline Sampling: A baseline blood sample is collected before the tracer administration.
-
Tracer Administration: A precisely known amount of isotopically labeled testosterone (e.g., Testosterone-d₃) is administered as a bolus IV injection or a constant infusion.
-
Timed Sample Collection: Blood samples are collected at specific time points post-administration (e.g., 2, 5, 10, 20, 30, 60, 90, 120 minutes).
-
Sample Processing: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
Sample Preparation and LC-MS/MS Analysis
Objective: Quantify testosterone and its labeled analogue in human plasma.
-
Internal Standard Spiking: A known amount of a second, different isotopically labeled internal standard (e.g., Testosterone-¹³C₃) is added to each plasma sample to control for extraction variability.
-
Liquid-Liquid Extraction (LLE):
-
Add a water-immiscible organic solvent (e.g., toluene (B28343) or methyl tert-butyl ether) to the plasma sample.[12]
-
Vortex thoroughly to extract the steroids into the organic layer.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., 50% methanol).
-
LC-MS/MS Analysis:
-
Chromatography: Inject the reconstituted sample onto a reverse-phase C18 or biphenyl (B1667301) column for separation.[12][13] A gradient elution with mobile phases like water and methanol/acetonitrile is used.[12]
-
Mass Spectrometry: The eluent is directed to a tandem mass spectrometer, typically operating in positive electrospray ionization (ESI+) mode.[3]
-
Detection (MRM): Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for both the endogenous (unlabeled) and labeled testosterone.[5]
-
Data Presentation and Interpretation
Quantitative data from in vivo tracer studies are crucial for understanding steroid dynamics. Isotope dilution LC-MS/MS provides the necessary precision for these measurements.
Table 1: Representative LC-MS/MS Parameters for Steroid Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Internal Standard | IS Transition (m/z) |
| Testosterone | 289.2 | 97.0 | Testosterone-d₃ | 292.2 -> 97.0 |
| Androstenedione (B190577) | 287.2 | 97.1 | Androstenedione-¹³C₃ | 290.2 -> 100.1 |
| Cortisol | 363.2 | 121.1 | Cortisol-d₄ | 367.2 -> 121.1 |
| Progesterone | 315.3 | 97.1 | Progesterone-d₉ | 324.3 -> 100.1 |
Note: Specific ion transitions can vary based on instrumentation and method optimization.[3][14][15]
Table 2: Method Validation Data for Testosterone Quantification by ID-UPLC-MS/MS
| Parameter | Result |
| Linear Range | 1.00 – 1,000.00 ng/dL |
| Limit of Detection (LOD) | 0.50 ng/dL |
| Intra-assay Precision (CV%) | 1.40 – 2.77% |
| Inter-assay Precision (CV%) | 3.06 – 3.66% |
| Recovery (%) | 94.3 – 108.6% |
| Extraction Efficiency (%) | 85.0 – 93.3% |
Data adapted from a validated method for human serum testosterone.[3]
Visualization of Key Pathways
Steroidogenesis Pathway
The biosynthesis of steroid hormones from cholesterol is a complex enzymatic cascade. Tracing the flow of labeled precursors through this pathway is a primary application of in vivo isotopic studies.
Conclusion
Isotopic labeling, particularly with stable isotopes like deuterium and ¹³C, is an indispensable tool for in vivo steroid research.[2][] When coupled with the analytical power of LC-MS/MS, these techniques provide unparalleled accuracy and sensitivity for quantifying steroid concentrations and tracking their metabolic fate.[4][16] The detailed protocols and data presented in this guide offer a framework for researchers to design and execute robust in vivo studies, ultimately advancing our understanding of steroid physiology in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Application of stable isotopes in the measurement of steroid hormones using the LC-MS / MS system - Mesbah Energy [irisotope.com]
- 3. Quantitative determination of human serum testosterone via isotope dilution ultra-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable isotope labeling - Liquid chromatography/mass spectrometry for quantitative analysis of androgenic and progestagenic steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapidity and Precision of Steroid Hormone Measurement [mdpi.com]
- 7. REVIEW: THE USE OF ISOTOPIC STEROIDS FOR THE MEASUREMENT OF PRODUCTION RATES IN VIVO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthetic procedures for the preparation of deuterium-labeled analogs of naturally occurring steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of 13C-labeled steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis by LC-MS/MS of endogenous steroids from human serum, plasma, endometrium and endometriotic tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantification of Endogenous Steroids and Hormonal Contraceptives in Human Plasma via Surrogate Calibration and UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An isotope dilution LC–MS/MS-based candidate reference method for the quantification of androstenedione in human serum and plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lcms.cz [lcms.cz]
- 16. researchgate.net [researchgate.net]
Navigating the Metabolic Maze: A Technical Guide to the Fate of Deuterated 5α-Pregnane-3,20-dione
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide illuminates the metabolic journey of deuterated 5α-pregnane-3,20-dione, a critical tool in advancing our understanding of steroid metabolism and its implications in health and disease. By leveraging stable isotope labeling, researchers can precisely trace the biotransformation of this progesterone (B1679170) metabolite, offering unparalleled insights into neurosteroidogenesis, hormonal regulation, and the pharmacokinetics of related therapeutic agents. This document provides a comprehensive overview of the metabolic pathways, detailed experimental protocols for its analysis, and a quantitative summary of its metabolic fate.
Introduction: The Significance of 5α-Pregnane-3,20-dione and Isotopic Labeling
5α-pregnane-3,20-dione, also known as 5α-dihydroprogesterone (5α-DHP) or allopregnanedione, is a key endogenous neurosteroid and an intermediate in the metabolic cascade of progesterone. It is a precursor to the potent neuroactive steroid allopregnanolone (B1667786), a positive allosteric modulator of the GABA-A receptor. The study of 5α-pregnane-3,20-dione's metabolism is crucial for understanding its physiological roles and its involvement in various neurological and psychiatric conditions.
The use of deuterated 5α-pregnane-3,20-dione, a stable isotope-labeled version of the molecule, provides a powerful analytical advantage. Deuterium (²H) labeling allows for the differentiation of the administered compound and its metabolites from their endogenous counterparts, enabling precise quantification and pathway elucidation without the safety concerns associated with radioisotopes. This technique is instrumental in pharmacokinetic studies, metabolic profiling, and in vivo and in vitro research. A commercially available form of deuterated 5α-pregnane-3,20-dione is 5α-Pregnane-3,20-dione (1,2,4,5,6,7-D₆, 95%), which can be used as an internal standard for mass spectrometry-based quantification.[1]
Metabolic Pathways of 5α-Pregnane-3,20-dione
The metabolism of 5α-pregnane-3,20-dione primarily involves reductive and oxidative enzymatic reactions, leading to the formation of a series of neuroactive steroids. The principal metabolic transformations are outlined below.
Reduction to Allopregnanolone
The most significant metabolic fate of 5α-pregnane-3,20-dione is its conversion to allopregnanolone (3α-hydroxy-5α-pregnan-20-one). This reaction is catalyzed by 3α-hydroxysteroid dehydrogenases (3α-HSDs), which are part of the aldo-keto reductase (AKR) superfamily.
Other Metabolic Transformations
Beyond its conversion to allopregnanolone, 5α-pregnane-3,20-dione can undergo further metabolism, including hydroxylation and conjugation, to facilitate its excretion. Studies using radiolabeled 5α-DHP in humans have identified major urinary metabolites, indicating extrahepatic pathways of metabolism.[2][3] These include the formation of 3β,6α-dihydroxy-5α-pregnan-20-one and 5α-pregnane-3α,20α-diol.[2][3]
Quantitative Analysis of Deuterated 5α-Pregnane-3,20-dione Metabolism
The use of deuterium-labeled 5α-pregnane-3,20-dione allows for precise quantification of its metabolic products. While comprehensive human data is still emerging, animal studies provide valuable insights into its metabolic fate.
A key study investigating the synthesis of neurosteroids in a mouse model of protracted social isolation utilized deuterium-labeled 5α-dihydroprogesterone (D6-5α-DHP) to track its metabolism in the brain.[4] The study found that in the frontal cortex of socially isolated mice, the levels of both 5α-DHP and its metabolite allopregnanolone were decreased by approximately 50% compared to group-housed mice.[4] This demonstrates the utility of deuterated tracers in quantifying changes in metabolic pathways under different physiological or pathological conditions.
Table 1: Quantitative Data on the Metabolism of Deuterated 5α-Pregnane-3,20-dione (from mouse brain study)
| Brain Region | Condition | Change in Deuterated 5α-DHP Level | Change in Deuterated Allopregnanolone Level |
| Frontal Cortex | Social Isolation | ~50% decrease | ~50% decrease |
Data extracted from Dong et al., 2001.[4]
Experimental Protocols for the Analysis of Deuterated 5α-Pregnane-3,20-dione and its Metabolites
The accurate analysis of deuterated 5α-pregnane-3,20-dione and its metabolites from biological matrices requires robust and sensitive analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard techniques for this purpose.
Sample Preparation: Extraction
Prior to instrumental analysis, the deuterated steroids and their metabolites must be extracted from the biological matrix (e.g., plasma, brain tissue, urine). This step is crucial for removing interfering substances and concentrating the analytes.
4.1.1. Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique for cleaning up and concentrating steroid samples.
-
Principle: The sample is passed through a solid sorbent (e.g., C18) that retains the steroids. Interfering substances are washed away, and the purified steroids are then eluted with an organic solvent.
-
Protocol Outline:
-
Condition the SPE cartridge (e.g., C18) with methanol (B129727) followed by water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with water and a non-polar solvent like hexane (B92381) to remove interfering compounds.
-
Elute the steroids with a suitable organic solvent, such as ethyl acetate.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a solvent compatible with the analytical instrument.
-
4.1.2. Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is another common method for isolating steroids from aqueous samples.
-
Principle: The sample is mixed with an immiscible organic solvent. The steroids, being lipophilic, partition into the organic phase, which is then separated from the aqueous phase.
-
Protocol Outline:
-
Add an organic solvent (e.g., diethyl ether, ethyl acetate) to the liquid sample.
-
Vortex thoroughly to ensure efficient partitioning.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Repeat the extraction for maximum recovery.
-
Evaporate the pooled organic extracts to dryness.
-
Reconstitute the residue for analysis.
-
Derivatization for GC-MS Analysis
For analysis by GC-MS, steroids often require derivatization to increase their volatility and thermal stability, and to improve their chromatographic properties.
-
Methoximation: This step protects keto groups and reduces the formation of multiple peaks from tautomers.
-
Reagent: Methoxyamine hydrochloride in pyridine.
-
Procedure: The dried extract is incubated with the methoximation reagent.
-
-
Silylation: This step converts hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers, which are more volatile.
-
Reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst like trimethylchlorosilane (TMCS).
-
Procedure: After methoximation, the silylating reagent is added, and the mixture is heated to complete the reaction.
-
Instrumental Analysis
4.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: The derivatized sample is injected into a gas chromatograph, where the compounds are separated based on their boiling points and interaction with the stationary phase of the column. The separated compounds then enter a mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, allowing for identification and quantification.
-
Typical Parameters:
-
Column: A non-polar capillary column (e.g., HP-1MS).
-
Injection Mode: Splitless.
-
Carrier Gas: Helium.
-
Temperature Program: A gradient from a lower temperature (e.g., 150°C) to a higher temperature (e.g., 300°C) to elute all compounds of interest.
-
Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI). NCI can provide higher sensitivity for certain derivatized steroids.
-
Detection Mode: Selected Ion Monitoring (SIM) for targeted quantification of known deuterated metabolites.
-
4.3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: The sample is injected into a liquid chromatograph for separation. The eluent then enters a tandem mass spectrometer. In the first mass analyzer, a specific precursor ion (the deuterated steroid or metabolite) is selected. This ion is then fragmented, and the resulting product ions are detected in the second mass analyzer. This technique, known as Multiple Reaction Monitoring (MRM), is highly specific and sensitive.
-
Typical Parameters:
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a modifier like formic acid.
-
Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), typically in positive ion mode for these compounds.
-
Detection Mode: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each deuterated analyte.
-
Conclusion
The use of deuterated 5α-pregnane-3,20-dione is an invaluable tool for researchers in neuroendocrinology, pharmacology, and drug development. This technical guide provides a foundational understanding of its metabolic fate, supported by available quantitative data, and outlines the essential experimental protocols for its analysis. As research in this field continues to expand, the application of stable isotope labeling coupled with advanced mass spectrometry techniques will undoubtedly lead to further discoveries regarding the intricate roles of neurosteroids in health and disease.
References
- 1. 5α-Pregnane-3,20-dione (1,2,4,5,6,7-Dâ, 95%) - Cambridge Isotope Laboratories, DLM-3816-0.05 [isotope.com]
- 2. pnas.org [pnas.org]
- 3. Metabolism of 5 alpha-dihydroprogesterone in women and men: 3 beta- and 3 alpha-,6 alpha-dihydroxy-5 alpha-pregnan-20-ones are major urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
Stability and Storage of 5α-Pregnane-3,20-dione-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5α-pregnane-3,20-dione-d6. The information presented herein is crucial for ensuring the integrity of this stable isotope-labeled internal standard in quantitative bioanalysis. This guide synthesizes available data on the storage, potential degradation pathways, and analytical methodologies for assessing the stability of 5α-pregnane-3,20-dione-d6 and related steroid compounds.
Introduction
5α-Pregnane-3,20-dione-d6 is the deuterated form of 5α-pregnane-3,20-dione (also known as allopregnanedione), an endogenous neurosteroid and a metabolite of progesterone. Due to its structural similarity and mass difference from the endogenous analyte, it is an ideal internal standard for quantitative analysis by mass spectrometry-based methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1]. The accuracy and precision of bioanalytical methods heavily rely on the stability of the internal standard. Therefore, understanding the factors that can affect the stability of 5α-pregnane-3,20-dione-d6 is paramount.
While specific quantitative stability data for 5α-pregnane-3,20-dione-d6 is not extensively published, this guide draws upon manufacturer recommendations, data from analogous compounds, and established principles of steroid chemistry to provide a robust framework for its handling and storage.
Recommended Storage Conditions
The stability of 5α-pregnane-3,20-dione-d6 is dependent on its physical state (solid vs. solution) and the storage environment. Adherence to appropriate storage conditions is critical to minimize degradation and ensure its long-term integrity.
Data Presentation: Storage Recommendations
| Physical State | Storage Temperature | Duration | Key Considerations |
| Solid (Neat) | Room Temperature | Indefinite (based on typical stability of steroids) | Store in a tightly sealed, light-resistant container in a desiccator to protect from light and moisture[2]. |
| -20°C | > 2 years (by analogy to similar steroids) | Recommended for long-term archival purposes. | |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Use volumetric flasks and appropriate solvents (e.g., methanol (B129727), acetonitrile, DMSO). |
| -80°C | Up to 6 months | Preferred for longer-term storage of solutions. Aliquoting is essential. |
Potential Degradation Pathways
Steroids with a pregnane (B1235032) skeleton are generally stable molecules. However, under certain conditions, they can undergo degradation. The primary degradation pathways for 5α-pregnane-3,20-dione-d6 are expected to be similar to its non-deuterated counterpart and other related steroids. The presence of deuterium (B1214612) atoms is unlikely to alter these pathways but may have a minor effect on the degradation rates (kinetic isotope effect).
The most probable degradation pathways include:
-
Oxidation: The ketone functionalities and the steroid nucleus can be susceptible to oxidation, especially in the presence of oxidizing agents or under prolonged exposure to air.
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of photolytic degradation products. Steroids should always be handled in a way that minimizes light exposure.
-
Isomerization: Under certain pH and temperature conditions, isomerization at chiral centers could theoretically occur, although this is less common for the stable 5α-configuration.
-
Hydrolysis: While 5α-pregnane-3,20-dione-d6 does not contain hydrolyzable groups like esters, the presence of moisture can facilitate other degradation reactions.
Visualization of Potential Degradation
Caption: Potential degradation pathways for 5α-pregnane-3,20-dione-d6.
Experimental Protocols for Stability Assessment
To ensure the reliability of 5α-pregnane-3,20-dione-d6 as an internal standard, its stability should be evaluated under conditions relevant to its use in bioanalytical methods. This typically involves forced degradation studies and an assessment of its stability in solution under various storage conditions. The following are generalized protocols that can be adapted for this purpose.
Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.
Objective: To intentionally degrade 5α-pregnane-3,20-dione-d6 under stressed conditions to understand its degradation profile.
Methodology:
-
Sample Preparation: Prepare a stock solution of 5α-pregnane-3,20-dione-d6 in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 80°C for 24 hours.
-
Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Analysis: Analyze the stressed samples, along with an unstressed control, using a stability-indicating LC-MS/MS method. The method should be capable of separating the parent compound from all generated degradation products.
Stability-Indicating LC-MS/MS Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active ingredient without interference from degradation products, impurities, or excipients.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (e.g., a triple quadrupole).
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 100 mm × 2.1 mm, 1.7 µm) is a common choice for steroid analysis[3].
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 50% to 95% Mobile Phase B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 5α-pregnane-3,20-dione-d6 and its potential degradation products. The exact MRM transitions would need to be determined by infusing a standard solution of the compound.
Visualization of Experimental Workflow
References
Navigating the Isotopic Landscape: A Technical Guide to 5α-Pregnane-3,20-dione-d6
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial sources, purity, and analytical applications of 5α-pregnane-3,20-dione-d6. This deuterated analog of the endogenous neurosteroid 5α-pregnane-3,20-dione is a critical tool in quantitative bioanalysis, primarily serving as an internal standard for mass spectrometry-based assays. This guide is intended to equip researchers, scientists, and drug development professionals with the essential information required for the effective procurement and utilization of this stable isotope-labeled compound.
Commercial Availability and Purity
5α-Pregnane-3,20-dione-d6 is available from several specialized chemical suppliers. The purity of the compound is a critical consideration for its use as an internal standard, as any undeuterated or otherwise impure components can interfere with accurate quantification. Suppliers typically provide a certificate of analysis detailing the chemical and isotopic purity.
| Supplier | Product Number | Stated Purity | Isotopic Purity | Notes |
| Cambridge Isotope Laboratories, Inc. | DLM-3816 | ≥98% | 95% (d6) | |
| MedChemExpress | HY-139366S | Not specified | Not specified | Labeled as the deuterium (B1214612) labeled 5α-Pregnane-3,20-dione.[1] |
| SmallMolecules.com | DLM-3816-0.05 | 98.0% | 95% (1,2,4,5,6,7-d6) | |
| Eurisotop | DLM-3816-0.05 | 98% | 95% (1,2,4,5,6,7-d6) |
Note: Purity and isotopic enrichment can vary between lots. It is essential to refer to the lot-specific certificate of analysis for precise data.
Quality Control and Analysis
The quality and purity of 5α-pregnane-3,20-dione-d6 are typically assessed by the manufacturer using a combination of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and assess for the presence of proton-containing impurities.
-
Mass Spectrometry (MS): MS is employed to confirm the molecular weight and determine the isotopic distribution and enrichment of the deuterated compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the chemical purity of the compound by separating it from any non-volatile impurities.
Application as an Internal Standard in Mass Spectrometry
The primary application of 5α-pregnane-3,20-dione-d6 is as an internal standard in quantitative mass spectrometry assays for the determination of 5α-pregnane-3,20-dione and other related steroids in biological matrices.[1] The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative mass spectrometry as it compensates for variations in sample preparation, injection volume, and matrix effects.
Experimental Protocol: Quantification of 5α-Pregnane-3,20-dione in Human Plasma by LC-MS/MS
This protocol provides a general framework for the use of 5α-pregnane-3,20-dione-d6 as an internal standard for the quantification of endogenous 5α-pregnane-3,20-dione in human plasma.
1. Preparation of Stock and Working Solutions:
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of 5α-pregnane-3,20-dione-d6 and dissolve it in 1 mL of methanol (B129727). Store at -20°C or -80°C.[1]
-
Internal Standard Working Solution (100 ng/mL): Dilute the stock solution with methanol to a final concentration of 100 ng/mL. This working solution will be used to spike the calibration standards, quality controls, and unknown samples.
-
Calibration Standards: Prepare a series of calibration standards by spiking known amounts of a certified reference standard of non-deuterated 5α-pregnane-3,20-dione into a surrogate matrix (e.g., charcoal-stripped plasma). The concentration range should encompass the expected physiological or pharmacological levels of the analyte.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibration standard, or quality control, add 10 µL of the 100 ng/mL internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for the separation of steroids.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A typical gradient would start at 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor the specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 5α-Pregnane-3,20-dione | 317.2 | 299.2 | 15 |
| 5α-Pregnane-3,20-dione-d6 | 323.2 | 305.2 | 15 |
Note: The optimal MRM transitions and collision energies should be determined empirically for the specific instrument being used.
4. Data Analysis:
The concentration of 5α-pregnane-3,20-dione in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve generated from the standards.
Experimental Workflows and Signaling Pathways
To visually represent the logical flow of the experimental process and the relevant biological context, the following diagrams are provided in the DOT language for Graphviz.
Caption: LC-MS/MS experimental workflow for the quantification of 5α-pregnane-3,20-dione.
Caption: Simplified metabolic pathway showing the synthesis of 5α-pregnane-3,20-dione from progesterone.
This technical guide provides a foundational understanding of the commercial sources, purity, and analytical applications of 5α-pregnane-3,20-dione-d6. By leveraging this information, researchers can confidently source and implement this critical reagent in their quantitative bioanalytical workflows.
References
Methodological & Application
Application Note: Quantification of Progesterone in Human Serum using 5a-pregnane-3,20-dione-d6 as an Internal Standard by LC-MS/MS
Introduction
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for steroid analysis due to its high specificity and sensitivity compared to traditional immunoassays.[1] Accurate quantification in LC-MS/MS analysis relies on the use of internal standards to correct for variations during sample preparation and instrumental analysis. An ideal internal standard is a stable isotope-labeled (SIL) analog of the target analyte. This note describes a robust method for the quantification of progesterone (B1679170) in human serum using 5a-pregnane-3,20-dione-d6 as an internal standard. 5a-pregnane-3,20-dione (B41534) is an endogenous metabolite of progesterone, and its deuterated form serves as an excellent internal standard due to its similar chemical and physical properties, ensuring comparable behavior during extraction and ionization.[2][3]
Principle
A known concentration of the internal standard, this compound, is added to all samples, calibrators, and quality controls at the beginning of the sample preparation process. The samples are then subjected to extraction and analysis by LC-MS/MS. Quantification is achieved by calculating the peak area ratio of the analyte (progesterone) to the internal standard. This ratio is plotted against the analyte concentration of the calibrators to create a calibration curve. The concentration of progesterone in unknown samples is then determined from this curve. This method effectively compensates for potential analyte loss during sample processing and corrects for matrix effects that can cause ion suppression or enhancement in the mass spectrometer.
Detailed Experimental Protocol
1. Materials and Reagents
-
Analytes: Progesterone certified reference standard.
-
Internal Standard: this compound (d6-IS).
-
Solvents: LC-MS grade acetonitrile (B52724), methanol, water, and methyl tert-butyl ether (MTBE).[1][4]
-
Additives: Formic acid (LC-MS grade).[5]
-
Biological Matrix: Pooled human serum (steroid-free or with known low levels of progesterone) for preparation of calibrators and quality controls.
2. Preparation of Stock and Working Solutions
-
Progesterone Stock Solution (1 mg/mL): Accurately weigh and dissolve progesterone in methanol.
-
d6-IS Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Progesterone Working Solutions: Prepare serial dilutions of the progesterone stock solution with 50:50 (v/v) methanol/water to create calibration standards.
-
d6-IS Working Solution (e.g., 100 ng/mL): Dilute the d6-IS stock solution with acetonitrile. The optimal concentration should be determined during method development.
3. Sample Preparation (Supported Liquid Extraction - SLE)
This protocol is adapted from common steroid extraction procedures.[1][6]
-
Aliquoting: Into a 96-well plate, aliquot 100 µL of each serum sample, calibrator, and quality control sample.
-
Internal Standard Spiking: Add 25 µL of the d6-IS working solution to each well.
-
Protein Precipitation: Add 200 µL of acetonitrile (containing the d6-IS) to each well. Vortex the plate for 1 minute to precipitate proteins.
-
Loading onto SLE Plate: Load the entire mixture from each well onto a 96-well SLE plate. Allow the sample to absorb into the sorbent for approximately 5 minutes.
-
Elution: Place a clean 96-well collection plate under the SLE plate. Add 1 mL of MTBE to each well and allow it to percolate via gravity.
-
Evaporation: Evaporate the eluate in the collection plate to complete dryness under a gentle stream of nitrogen at 45°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of 50:50 (v/v) methanol/water. Seal the plate and vortex for 1 minute to ensure the extract is fully dissolved.
-
Analysis: The plate is now ready for injection into the LC-MS/MS system.
4. LC-MS/MS Instrumentation and Conditions
-
LC System: UHPLC system.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Table 1: LC-MS/MS Parameters
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)[5][8] |
| Mobile Phase A | 0.1% Formic Acid in Water[5] |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | Start at 50% B, linear gradient to 95% B over 5 min, hold for 1 min, return to initial conditions and equilibrate for 2 min. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Ion Source Temp. | 500°C |
| MRM Transitions | Progesterone: 315.2 → 109.1[5][7] This compound: 321.3 → 113.1 (representative) |
| Collision Energy | Optimized for each transition during method development. |
Data and Performance Characteristics
The use of a stable isotope-labeled internal standard ensures high accuracy and precision. The following table summarizes typical performance data for the quantification of progesterone using this methodology.
Table 2: Summary of Quantitative Performance
| Parameter | Result |
| Linearity Range | 0.05 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL |
| Intra-day Precision (CV%) at LLOQ, Low, Mid, High QC | < 10%[7] |
| Inter-day Precision (CV%) at LLOQ, Low, Mid, High QC | < 15%[7] |
| Accuracy (% Recovery) at Low, Mid, High QC | 90 - 110% of nominal value[5] |
Visualizations
Experimental Workflow
The following diagram outlines the complete workflow from sample receipt to final data analysis.
Caption: Workflow for progesterone analysis using LC-MS/MS.
Internal Standard Quantification Principle
This diagram illustrates the logical relationship of using an internal standard to correct for variability and ensure accurate quantification.
Caption: Principle of internal standard-based quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 5α-Pregnane-3,20-dione (allo) progesteronemetabolite 566-65-4 [sigmaaldrich.com]
- 4. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of LC-MS/MS Assay for the Quantification of Progesterone in Rat Plasma and its Application to Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. eurofins.com [eurofins.com]
- 8. Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites | PLOS One [journals.plos.org]
Application Note: Quantitative Analysis of Allopregnanolone in Human Plasma using 5α-Pregnane-3,20-dione-d6 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of allopregnanolone (B1667786) in human plasma. The method utilizes 5α-pregnane-3,20-dione-d6 as a stable isotope-labeled internal standard to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing. The protocol employs a straightforward protein precipitation followed by solid-phase extraction (SPE) for sample cleanup, delivering excellent recovery and minimizing interferences. This method is suitable for researchers, scientists, and drug development professionals investigating the role of allopregnanolone in various physiological and pathological conditions.
Introduction
Allopregnanolone (3α-hydroxy-5α-pregnan-20-one) is a neurosteroid that acts as a positive allosteric modulator of the GABA-A receptor in the central nervous system.[1] Its quantification in biological matrices is crucial for research in neurology, psychiatry, and drug development. LC-MS/MS has become the preferred technique for steroid analysis due to its high specificity and sensitivity.[2] The use of a stable isotope-labeled internal standard is critical for accurate quantification, compensating for variations during sample preparation and ionization.[1] While an isotopologue of the analyte is often preferred, a structurally similar deuterated compound can also be employed effectively. 5α-pregnane-3,20-dione, a metabolic precursor to allopregnanolone, shares the same core steroid structure, making its deuterated form, 5α-pregnane-3,20-dione-d6, a suitable internal standard for this assay.
Experimental Protocols
Materials and Reagents
-
Allopregnanolone analytical standard
-
5α-pregnane-3,20-dione-d6 internal standard
-
LC-MS/MS grade methanol (B129727), acetonitrile (B52724), and water
-
Formic acid (≥98%)
-
Human plasma (K2EDTA)
-
Oasis HLB 1 cc Vac Cartridge
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of allopregnanolone and 5α-pregnane-3,20-dione-d6 in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the allopregnanolone stock solution with 50% methanol to prepare working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Dilute the 5α-pregnane-3,20-dione-d6 stock solution with 50% methanol to a final concentration of 50 ng/mL.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve (e.g., 10-10,000 pg/mL) and quality control samples at low, medium, and high concentrations.
Sample Preparation: Protein Precipitation and Solid-Phase Extraction (SPE)
-
To 200 µL of plasma sample, calibration standard, or QC, add 20 µL of the 5α-pregnane-3,20-dione-d6 internal standard working solution.
-
Vortex for 10 seconds.
-
Add 600 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Dilute the supernatant with 1 mL of water.
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the diluted supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 50% methanol.
-
Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: Waters ACQUITY UPLC I-Class
-
Column: Phenomenex Kinetex C18, 2.1 x 100 mm, 2.6 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Gradient:
Time (min) %B 0.0 50 1.0 50 5.0 95 6.0 95 6.1 50 | 8.0 | 50 |
-
Mass Spectrometer: Sciex API 5000™ Triple Quadrupole
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) Allopregnanolone 319.3 283.3 | 5α-pregnane-3,20-dione-d6 | 323.3 | 287.3 |
Data Presentation
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (pg/mL) | LLOQ (pg/mL) | Correlation Coefficient (r²) |
| Allopregnanolone | 10 - 10,000 | 10 | >0.995 |
Table 2: Precision and Accuracy of Quality Control Samples
| QC Level | Concentration (pg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Low | 30 | <10% | <12% | ±10% |
| Medium | 300 | <8% | <10% | ±8% |
| High | 3000 | <7% | <9% | ±7% |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Allopregnanolone | >90% | <15% |
Visualizations
Figure 1: Simplified steroid biosynthesis pathway to allopregnanolone.
Figure 2: Experimental workflow for allopregnanolone quantification.
Figure 3: Principle of isotope dilution mass spectrometry.
References
Application of 5α-Pregnane-3,20-dione-d6 in Clinical Mass Spectrometry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of clinical mass spectrometry, particularly in endocrinology and drug development, the accurate quantification of steroid hormones is paramount. Endogenous steroids play a crucial role in a multitude of physiological processes, and their dysregulation is implicated in various pathologies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid analysis, offering superior specificity and sensitivity compared to traditional immunoassays, which can be prone to cross-reactivity.[1][2][3][4]
A key component of robust LC-MS/MS assays is the use of stable isotope-labeled internal standards. These compounds are chemically identical to the analyte of interest but have a higher mass due to the incorporation of heavy isotopes, such as deuterium (B1214612) (²H or D). 5α-Pregnane-3,20-dione-d6 is the deuterium-labeled form of 5α-pregnane-3,20-dione, an endogenous metabolite of progesterone (B1679170).[5] It serves as an ideal internal standard for the quantification of progesterone and its metabolites in various biological matrices. Its use allows for the correction of matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method.[5][6][7]
This document provides detailed application notes and protocols for the use of 5α-pregnane-3,20-dione-d6 in clinical mass spectrometry for steroid analysis.
5α-Pregnane-3,20-dione-d6: Properties and Application
5α-Pregnane-3,20-dione-d6, also known as allopregnane-3,20-dione-d6 or 5α-dihydroprogesterone-d6, is a synthetic steroid containing six deuterium atoms.[8][9]
-
Chemical Formula: C₂₁H₂₆D₆O₂
-
Molecular Weight: Approximately 322.52 g/mol [8]
-
Primary Application: Internal standard for the quantitative analysis of progesterone and related steroid metabolites by LC-MS/MS in clinical research, metabolism studies, and metabolomics.[5][8]
The workflow for steroid analysis using an internal standard like 5α-pregnane-3,20-dione-d6 involves several key steps, from sample collection to data analysis.
Caption: General experimental workflow for steroid quantification using an internal standard.
Progesterone Metabolism and the Role of 5α-Pregnane-3,20-dione
Progesterone is a key steroid hormone that is metabolized into several other active and inactive compounds. 5α-pregnane-3,20-dione is a significant metabolite in this pathway. Understanding this metabolic context is crucial for interpreting analytical results.
Caption: Simplified metabolic pathway of progesterone to 5α-pregnane-3,20-dione and other neurosteroids.
Experimental Protocols
The choice of sample preparation method is critical for removing interferences and concentrating the analytes of interest from complex biological matrices like serum or plasma.[10][11] Below are detailed protocols for common techniques used in steroid analysis.
Protocol 1: Solid-Phase Extraction (SPE)
SPE is a robust method for cleaning up and concentrating steroids from serum or plasma.[1]
Materials:
-
Serum or plasma samples
-
5α-Pregnane-3,20-dione-d6 internal standard working solution
-
C18 SPE cartridges
-
Water (LC-MS grade)
-
Ethyl acetate (B1210297)
-
Methanol (B129727) (LC-MS grade)
-
Nitrogen evaporator
-
Centrifuge
Procedure:
-
Sample Pre-treatment: Thaw serum/plasma samples on ice.
-
Aliquoting: Aliquot 100 µL of each sample, calibrator, and quality control into appropriate tubes.
-
Internal Standard Spiking: Add a known amount of 5α-pregnane-3,20-dione-d6 internal standard solution to each tube. Vortex to mix.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridges according to the manufacturer's instructions, typically with methanol followed by water.
-
Sample Loading: Load the pre-treated samples onto the conditioned SPE cartridges at a slow flow rate (e.g., 0.1 mL/min).[1]
-
Washing: Wash the cartridges with 1 mL of water, followed by 1 mL of hexane to remove interfering lipids.[1]
-
Drying: Dry the SPE cartridges thoroughly, for instance, under vacuum or with nitrogen for approximately 2 minutes.[1]
-
Elution: Elute the steroids with 1 mL of ethyl acetate into a clean collection tube.[1][7]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 45°C.[1][2]
-
Reconstitution: Reconstitute the dried extract in 100 µL of a suitable solvent, such as 50:50 (v/v) methanol/water.[1][2] Vortex to ensure complete dissolution.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: Supported Liquid Extraction (SLE)
SLE is a high-throughput alternative to traditional liquid-liquid extraction.[2]
Materials:
-
Serum or plasma samples
-
5α-Pregnane-3,20-dione-d6 internal standard working solution
-
96-well Supported Liquid Extraction (SLE) plate
-
Methyl tert-butyl ether (MTBE)
-
96-well collection plate
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: Thaw serum/plasma samples and internal standard solution on ice.
-
Aliquoting: Aliquot 100 µL of each sample into the wells of a 96-well plate.[2]
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution to each well.[2]
-
Protein Precipitation: Add 200 µL of acetonitrile to each well and mix thoroughly to precipitate proteins.[2]
-
Loading onto SLE Plate: Load the entire mixture onto the 96-well SLE plate and allow it to absorb for 5 minutes.[2]
-
Elution: Place a 96-well collection plate below the SLE plate and add 1 mL of MTBE to each well for elution by gravity.[2]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 45°C.[2]
-
Reconstitution: Reconstitute the dried extract in 100 µL of 50:50 (v/v) methanol/water.[2]
-
Analysis: The plate is ready for LC-MS/MS analysis.
Protocol 3: Protein Precipitation
This is a simpler, faster method suitable for high-throughput screening, although it may be less clean than SPE or SLE.[10][12]
Materials:
-
Serum or plasma samples
-
5α-Pregnane-3,20-dione-d6 internal standard working solution
-
Acetonitrile (ice-cold)
-
Centrifuge
Procedure:
-
Aliquoting: Aliquot a small volume of serum (e.g., 30 µL) into a microcentrifuge tube.[10]
-
Internal Standard Spiking: Add the internal standard working solution containing acetonitrile (e.g., 60 µL of acetonitrile with internal standard).[10]
-
Precipitation: Vortex vigorously for 1-2 minutes to precipitate proteins.[10]
-
Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial or 96-well plate for analysis.
-
Analysis: Inject the supernatant directly into the LC-MS/MS system.
LC-MS/MS Parameters
The following tables summarize typical starting parameters for the analysis of progesterone using a deuterated internal standard like 5α-pregnane-3,20-dione-d6. These may require optimization for specific instruments and applications.
Table 1: Liquid Chromatography Parameters
| Parameter | Typical Value |
| LC System | HPLC or UHPLC system |
| Column | C18 or Core-Shell Biphenyl (e.g., 100 x 2.1 mm, 1.8 µm)[7] |
| Column Temperature | 40 - 50 °C[7][10] |
| Mobile Phase A | Water with 1 mM ammonium (B1175870) fluoride (B91410) or other additives[7] |
| Mobile Phase B | Acetonitrile or Methanol[7] |
| Flow Rate | 0.3 - 0.5 mL/min[10] |
| Injection Volume | 10 - 40 µL[1] |
| Gradient | A suitable gradient elution to separate analytes from matrix components |
| Run Time | 10 - 15 minutes[1][10] |
Table 2: Mass Spectrometry Parameters
| Parameter | Typical Value |
| MS System | Triple quadrupole mass spectrometer[2] |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)[1] |
| Polarity | Positive Ion Mode[1] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Progesterone MRM Transition | m/z 315.3 → 97.1 or m/z 315.3 → 109.1[12] |
| d9-Progesterone MRM Transition | m/z 324.1 → 97.1 or m/z 324.12 → 113.1[6][7] |
| Heated Nebulizer Temp (APCI) | ~500 °C[1] |
Note: The MRM transitions for 5α-pregnane-3,20-dione-d6 would be similar to deuterated progesterone and should be optimized empirically.
Quantitative Performance Data
The use of a deuterated internal standard like 5α-pregnane-3,20-dione-d6 allows for the development of highly sensitive and precise assays. The table below summarizes typical performance characteristics for LC-MS/MS-based progesterone assays.
Table 3: Summary of Quantitative Performance for Progesterone Assays
| Parameter | Typical Performance |
| Linear Range | 5 - 100 ng/mL[6][7] or 500 pg/mL - 1000 ng/mL[12] |
| Lower Limit of Quantification (LLOQ) | 0.12 nmol/L[4], 5 ng/mL[7], 500 pg/mL[12] |
| Limit of Detection (LOD) | 1 ng/mL[7] |
| Intra- and Inter-Assay Precision (%CV) | < 15.24%[12], typically ≤ 8.25%[1] |
| Accuracy (%Error) | Within ± 15% of nominal concentration[6][7][12] |
| Extraction Recovery | 87 - 101%[1] |
Conclusion
5α-Pregnane-3,20-dione-d6 is a valuable tool in clinical mass spectrometry, enabling the development of accurate, sensitive, and robust methods for the quantification of progesterone and its metabolites. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to implement these advanced analytical techniques. The use of LC-MS/MS with a suitable deuterated internal standard is essential for advancing our understanding of steroid physiology and pathology.
References
- 1. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. dc.etsu.edu [dc.etsu.edu]
- 7. etsu.elsevierpure.com [etsu.elsevierpure.com]
- 8. 5α-Pregnane-3,20-dione (1,2,4,5,6,7-Dâ, 95%) - Cambridge Isotope Laboratories, DLM-3816-0.05 [isotope.com]
- 9. 5-α-Pregnane-3,20-dione (1,2,4,5,6,7-Dâ, 95%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. researchgate.net [researchgate.net]
- 12. eurofins.com [eurofins.com]
Application Note: Quantitative Analysis of 5α-Pregnane-3,20-dione using a Deuterated Internal Standard by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
5α-Pregnane-3,20-dione, an endogenous progesterone (B1679170) metabolite, is a steroid hormone implicated in various physiological and pathological processes.[1] Accurate and precise quantification of this and other neurosteroids in biological matrices is crucial for clinical diagnostics, endocrinology, and drug development research. Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of steroids.[2][3] However, the inherent chemical properties of steroids, such as low volatility and thermal instability, necessitate a derivatization step to improve their chromatographic behavior.[2][4]
This application note details a robust GC-MS method for the quantification of 5α-pregnane-3,20-dione in biological samples. The method utilizes a deuterated internal standard, 5α-pregnane-3,20-dione-d6, to ensure high accuracy and precision by correcting for variations during sample preparation and analysis.[1][5] The protocol involves a two-step derivatization process of methoximation followed by silylation to enhance the volatility and stability of the analyte.[2][6]
Principle
The use of a stable isotope-labeled internal standard, which has nearly identical chemical and physical properties to the analyte, is a gold standard in quantitative mass spectrometry.[5] 5α-Pregnane-3,20-dione-d6 is added to the sample at the beginning of the preparation process. It co-elutes with the endogenous 5α-pregnane-3,20-dione and is distinguished by its higher mass-to-charge ratio in the mass spectrometer. The ratio of the peak area of the analyte to the internal standard is used for quantification, minimizing the impact of sample loss during extraction and derivatization.
Experimental Protocols
1. Materials and Reagents
-
5α-Pregnane-3,20-dione standard
-
5α-Pregnane-3,20-dione-d6 (Internal Standard)[1]
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Pyridine (anhydrous)
-
Methoxyamine hydrochloride
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Nitrogen gas (high purity)
-
Sample matrix (e.g., plasma, serum, tissue homogenate)
2. Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a general guideline and may require optimization based on the specific matrix.
-
Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Spike the biological sample with a known concentration of the 5α-pregnane-3,20-dione-d6 internal standard solution. Dilute the sample with water and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of a water/methanol mixture (e.g., 95:5 v/v) to remove interfering polar compounds.
-
Elution: Elute the analyte and internal standard with 3 mL of methanol or acetonitrile.
-
Drying: Evaporate the eluate to complete dryness under a gentle stream of nitrogen gas at 40-50°C.[2] It is crucial to ensure the sample is completely dry as water can interfere with the derivatization reagents.[2]
3. Derivatization: Methoximation-Silylation
A two-step derivatization is employed for optimal results with keto-steroids.[2][6]
-
Methoximation:
-
Silylation:
4. GC-MS Analysis
The following are typical GC-MS parameters and may require optimization for your specific instrument.
-
Gas Chromatograph: Agilent 8890 GC or equivalent
-
Mass Spectrometer: Agilent 7000D GC/TQ or equivalent[7]
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar.[8]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[8]
-
Injection Mode: Splitless injection (1 µL)
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 150°C
-
Ramp 1: 20°C/min to 230°C, hold for 2 min
-
Ramp 2: 5°C/min to 280°C, hold for 5 min
-
Ramp 3: 20°C/min to 300°C, hold for 2 min
-
-
MS Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C[9]
-
Ionization Mode: Electron Ionization (EI) at 70 eV[9]
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
5. Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of 5α-pregnane-3,20-dione and a constant concentration of the 5α-pregnane-3,20-dione-d6 internal standard. Process these standards using the same sample preparation and derivatization protocol.
-
Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. Determine the concentration of 5α-pregnane-3,20-dione in the unknown samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
Table 1: GC-MS Parameters for Quantitative Analysis
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium (1.0 mL/min) |
| Injection Volume | 1 µL (Splitless) |
| Injector Temperature | 280°C |
| Oven Program | 150°C, then 20°C/min to 230°C (2 min), then 5°C/min to 280°C (5 min), then 20°C/min to 300°C (2 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Transfer Line Temp. | 290°C |
| Acquisition Mode | SIM/MRM |
| Selected Ions (SIM Mode) | To be determined empirically |
| 5α-pregnane-3,20-dione | e.g., m/z [M]+, [M-15]+ |
| 5α-pregnane-3,20-dione-d6 | e.g., m/z [M+6]+, [M+6-15]+ |
Table 2: Method Validation - Quantitative Performance
| Parameter | Result |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL[10] |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 15% |
| Extraction Recovery | > 85%[11][12] |
Visualizations
Caption: Experimental workflow for GC-MS analysis.
Caption: Principle of internal standard quantification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. agilent.com [agilent.com]
- 8. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Profiling of Steroid Metabolic Pathways in Human Plasma by GC-MS/MS Combined with Microwave-Assisted Derivatization for Diagnosis of Gastric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantifying endogenous androgens, estrogens, pregnenolone and progesterone metabolites in human urine by gas chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5α-Pregnane-3,20-dione-d6 in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
5α-Pregnane-3,20-dione, also known as allopregnanedione or 5α-dihydroprogesterone (5α-DHP), is a key metabolite of progesterone. It serves as a crucial intermediate in the "backdoor" pathway of androgen synthesis, leading to the formation of potent androgens like dihydrotestosterone (B1667394) (DHT) without proceeding through testosterone. The use of deuterated internal standards, such as 5α-pregnane-3,20-dione-d6, is the gold standard for accurate quantification of endogenous steroid hormones using mass spectrometry. This stable isotope-labeled tracer allows for precise measurement of the kinetics of 5α-pregnane-3,20-dione, providing valuable insights into its production, clearance, and metabolic fate in various physiological and pathological states.
These application notes provide detailed protocols for the use of 5α-pregnane-3,20-dione-d6 as a tracer in metabolic research, focusing on its application in tracer kinetic studies and its quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation: Tracer Kinetics
While specific tracer kinetic studies utilizing 5α-pregnane-3,20-dione-d6 are not extensively available in publicly accessible literature, the metabolic clearance rate (MCR) of the unlabeled endogenous 5α-pregnane-3,20-dione has been determined. This data provides a crucial baseline for designing and interpreting tracer kinetic studies. The principle of such studies involves administering a known amount of the deuterated tracer and monitoring its dilution in the systemic circulation to calculate production rates and other kinetic parameters.
Table 1: Metabolic Clearance Rate of Endogenous 5α-Pregnane-3,20-dione in Humans [1]
| Parameter | Value (Mean ± SEM) | Range | Number of Subjects (n) |
| Metabolic Clearance Rate (MCR) | 4187 ± 312 L/day | 3181 - 5506 L/day | 6 |
| MCR (normalized to body surface area) | 2406 ± 240 L/day/m² | - | 6 |
Metabolic Signaling Pathway
5α-Pregnane-3,20-dione is a central molecule in the alternative "backdoor" pathway of androgen synthesis. This pathway is particularly important in certain physiological contexts and in disorders of steroidogenesis.
Caption: The Androgen Backdoor Pathway.
Experimental Protocols
Protocol 1: In Vivo Tracer Kinetic Study
This protocol describes a conceptual framework for a constant infusion tracer kinetic study to determine the production rate of 5α-pregnane-3,20-dione.
Objective: To determine the metabolic clearance rate (MCR) and production rate (PR) of 5α-pregnane-3,20-dione in vivo.
Materials:
-
5α-Pregnane-3,20-dione-d6 (Tracer)
-
Sterile saline solution for infusion
-
Infusion pump
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Tracer Preparation: Prepare a sterile solution of 5α-pregnane-3,20-dione-d6 in saline at a known concentration suitable for intravenous infusion.
-
Subject Preparation: Subjects should be in a fasting state. An intravenous catheter is placed in each arm, one for tracer infusion and the other for blood sampling.
-
Priming Dose (Optional): A bolus injection of the tracer can be administered to rapidly achieve a steady state.
-
Constant Infusion: The tracer solution is infused at a constant rate for a predetermined period (e.g., 3-4 hours) to allow the tracer to reach a steady-state concentration in the plasma.
-
Blood Sampling: Blood samples are collected at regular intervals before and during the infusion. Pre-infusion samples establish baseline endogenous levels. Samples during the infusion are taken to confirm a steady state has been reached.
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
Data Analysis: The metabolic clearance rate (MCR) is calculated using the formula: MCR (L/day) = Infusion Rate (ng/day) / [Tracer Plasma Concentration (ng/L) at steady state]
The production rate (PR) is then calculated as: PR (ng/day) = MCR (L/day) * [Endogenous Plasma Concentration (ng/L)]
Caption: Workflow for a Tracer Kinetic Study.
Protocol 2: Quantification of 5α-Pregnane-3,20-dione and its d6-Tracer by LC-MS/MS
This protocol provides a detailed method for the simultaneous quantification of endogenous 5α-pregnane-3,20-dione and its deuterated internal standard/tracer in human plasma.
Objective: To accurately quantify 5α-pregnane-3,20-dione and 5α-pregnane-3,20-dione-d6 in plasma samples.
Materials:
-
Plasma samples
-
5α-Pregnane-3,20-dione and 5α-pregnane-3,20-dione-d6 analytical standards
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction (LLE) solvents (e.g., methyl tert-butyl ether - MTBE)
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system with an electrospray ionization (ESI) source
1. Sample Preparation (Solid Phase Extraction - SPE):
-
Internal Standard Spiking: To 200 µL of plasma, add a known amount of 5α-pregnane-3,20-dione-d6 working solution.
-
Protein Precipitation: Add 400 µL of cold acetonitrile, vortex, and centrifuge to pellet proteins.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences.
-
Elution: Elute the analytes with 1 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 40% to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical - require empirical optimization):
-
5α-Pregnane-3,20-dione: Precursor ion (Q1) m/z 317.2 -> Product ion (Q3) m/z [To be determined, e.g., 299.2, 245.2]
-
5α-Pregnane-3,20-dione-d6: Precursor ion (Q1) m/z 323.2 -> Product ion (Q3) m/z [To be determined, e.g., 305.2, 251.2]
-
-
Collision Energy and other MS parameters: To be optimized for the specific instrument.
-
Table 2: Hypothetical LC-MS/MS Parameters for 5α-Pregnane-3,20-dione Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 5α-Pregnane-3,20-dione | 317.2 | Optimize | 100 | Optimize |
| 5α-Pregnane-3,20-dione-d6 | 323.2 | Optimize | 100 | Optimize |
3. Data Analysis:
-
Quantify the endogenous 5α-pregnane-3,20-dione concentration by comparing the peak area ratio of the analyte to the deuterated internal standard against a calibration curve prepared with known concentrations of the unlabeled standard and a fixed concentration of the internal standard.
Caption: LC-MS/MS Quantification Workflow.
References
Application Notes & Protocols: A Validated LC-MS/MS Assay for the Quantification of 5α-Pregnane-3,20-dione using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the sensitive and selective quantification of 5α-pregnane-3,20-dione in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, 5α-pregnane-3,20-dione-d6, is crucial for correcting for matrix effects and variations in sample processing and instrument response, ensuring high accuracy and precision.[1][2][3] This validated assay is suitable for use in clinical research, drug development, and studies in neuroscience and endocrinology where accurate measurement of this progesterone (B1679170) metabolite is required.
Introduction
5α-pregnane-3,20-dione, also known as allopregnanedione, is an endogenous metabolite of progesterone.[4] It is a key intermediate in the steroidogenic pathway that leads to the synthesis of the potent neurosteroid allopregnanolone (B1667786) (3α-hydroxy-5α-pregnan-20-one). Given its role as a precursor to a significant neuromodulator, the accurate quantification of 5α-pregnane-3,20-dione in biological matrices is of considerable interest. This document outlines a robust and validated LC-MS/MS method for its measurement in human plasma, following FDA and ICH guidelines for bioanalytical method validation.[5][6][7][8][9]
Metabolic Pathway
The following diagram illustrates the metabolic conversion of progesterone to 5α-pregnane-3,20-dione and its subsequent reduction to allopregnanolone.
Experimental Workflow
The overall experimental workflow for the quantification of 5α-pregnane-3,20-dione is depicted in the following diagram.
Detailed Experimental Protocols
Materials and Reagents
-
5α-Pregnane-3,20-dione analytical standard[10]
-
LC-MS/MS grade methanol (B129727), acetonitrile (B52724), and water
-
Formic acid (≥98%)
-
Human plasma (K2EDTA)
-
Zinc sulfate (B86663) solution (for protein precipitation)[1]
Preparation of Standards and Quality Control (QC) Samples
-
Stock Solutions: Prepare individual stock solutions of 5α-pregnane-3,20-dione and 5α-pregnane-3,20-dione-d6 in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the 5α-pregnane-3,20-dione stock solution with methanol to prepare working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Dilute the 5α-pregnane-3,20-dione-d6 stock solution with methanol to a final concentration of 10 µg/mL.[1]
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve (e.g., 10-25,000 pg/mL) and quality control samples at low, medium, and high concentrations.[1]
Sample Preparation: Protein Precipitation
-
To 200 µL of plasma sample, calibration standard, or QC, add 10 µL of the 5α-pregnane-3,20-dione-d6 internal standard working solution.
-
Vortex for 10 seconds.
-
Add 400 µL of cold acetonitrile or a zinc sulfate solution to precipitate proteins.[1]
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of a suitable mobile phase, such as 50:50 methanol/water.[12]
-
Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Parameters
-
HPLC System: A high-performance liquid chromatography system such as an Agilent 1290 Infinity II or equivalent.[13]
-
Column: A C18 column, such as a Waters BEH C18 (100 x 2.1 mm, 1.7 µm) or Phenomenex Kinetex C18 (100 x 2.1 mm, 2.6 µm), is recommended for optimal separation.[13][14]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A linear gradient optimized for the separation of 5α-pregnane-3,20-dione from its isomers.
-
Flow Rate: 0.55 mL/min.[12]
-
Column Temperature: 45°C.
-
Injection Volume: 10 µL.
Tandem Mass Spectrometry (MS/MS) Parameters
-
Mass Spectrometer: A triple quadrupole mass spectrometer such as an AB SCIEX QTRAP 5500 or equivalent.[12]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode or Atmospheric Pressure Chemical Ionization (APCI).[12]
-
Multiple Reaction Monitoring (MRM) Transitions: To be optimized for the specific instrument.
-
Dwell Time: 100 ms.
-
Collision Gas: Argon.
-
Source Temperature: To be optimized for the specific instrument.
Assay Validation Summary
The following table summarizes the typical performance characteristics of a validated LC-MS/MS assay for 5α-pregnane-3,20-dione.
| Parameter | Typical Value | Reference |
| Linearity (r²) | >0.99 | [15] |
| Lower Limit of Quantification (LLOQ) | 5-10 pg/mL | [14][15] |
| Intra-day Precision (%CV) | <10% | [14][16] |
| Inter-day Precision (%CV) | <10% | [14][16] |
| Accuracy (% Bias) | 90-110% | [14][16] |
| Extraction Recovery | >95% | [15][16] |
| Sample Stability (Extracted, 4°C) | Up to 7 days | [15][16] |
Conclusion
The detailed protocol and validation parameters presented in these application notes describe a robust and reliable LC-MS/MS method for the quantification of 5α-pregnane-3,20-dione in human plasma. The use of a deuterated internal standard ensures the accuracy and precision of the results. This assay can be a valuable tool for researchers and clinicians in various fields, enabling a deeper understanding of the role of this progesterone metabolite in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of multiply deuterated 3- and 21-monosulfates of allo-tetrahydrocorticosteroids as internal standards for mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical Methods for the Determination of Neuroactive Steroids [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. labs.iqvia.com [labs.iqvia.com]
- 6. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 7. fda.gov [fda.gov]
- 8. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 9. fda.gov [fda.gov]
- 10. (5a)-Pregnane-3,20-dione | LGC Standards [lgcstandards.com]
- 11. 5α-Pregnane-3,20-dione (1,2,4,5,6,7-Dâ, 95%) - Cambridge Isotope Laboratories, DLM-3816-0.05 [isotope.com]
- 12. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation | PLOS One [journals.plos.org]
- 13. agilent.com [agilent.com]
- 14. A sensitive and selective LC-differential mobility-mass spectrometric analysis of allopregnanolone and pregnanolone in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Development and validation of an LC-MS/MS assay for the quantification of allopregnanolone and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 5α-Pregnane-3,20-dione-d6 in Metabolomics Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
5α-Pregnane-3,20-dione, also known as allopregnanedione or 5α-dihydroprogesterone, is a critical endogenous neurosteroid and a key metabolite of progesterone (B1679170). It is an important intermediate in the "backdoor" pathway of androgen synthesis, which can lead to the production of potent androgens such as dihydrotestosterone (B1667394) (DHT) without proceeding through testosterone. Given its role in both neurosteroidal and androgenic pathways, the accurate quantification of 5α-pregnane-3,20-dione in biological matrices is of significant interest in various research fields, including endocrinology, neuroscience, and drug development.
This document provides detailed application notes and protocols for the use of 5α-pregnane-3,20-dione-d6 as an internal standard for the precise and accurate quantification of endogenous 5α-pregnane-3,20-dione in metabolomics studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively compensates for variations in sample preparation and instrumental analysis.
Biological Significance and Signaling Pathway
5α-Pregnane-3,20-dione is formed from progesterone through the action of the enzyme 5α-reductase. It is a key intermediate in the alternative "backdoor" pathway of androgen biosynthesis. In this pathway, progesterone is converted to DHT through a series of intermediates that do not include the classical androgen precursors androstenedione (B190577) and testosterone. This pathway is particularly relevant in certain physiological and pathological conditions.
Below is a diagram illustrating the simplified "backdoor" androgen synthesis pathway highlighting the position of 5α-pregnane-3,20-dione.
Application of 5α-Pregnane-3,20-dione-d6 in Metabolomics
5α-Pregnane-3,20-dione-d6 is the deuterium-labeled analogue of 5α-pregnane-3,20-dione. In metabolomics studies, its primary application is as an internal standard (IS) for the quantification of the unlabeled (endogenous) 5α-pregnane-3,20-dione by LC-MS/MS.
Advantages of using a stable isotope-labeled internal standard:
-
High Accuracy and Precision: It mimics the chemical and physical properties of the analyte, co-eluting chromatographically and exhibiting similar ionization efficiency. This allows for correction of variations during sample preparation (e.g., extraction recovery) and analysis (e.g., matrix effects and instrument response).
-
Specificity: The mass difference between the labeled and unlabeled compounds allows for their distinct detection by the mass spectrometer, ensuring unambiguous identification and quantification.
The general workflow for a metabolomics study utilizing 5α-pregnane-3,20-dione-d6 is depicted below.
Experimental Protocols
The following are generalized protocols for the quantification of 5α-pregnane-3,20-dione in biological samples. Optimization of these protocols for specific matrices and instrumentation is recommended.
Sample Preparation
The choice of sample preparation method depends on the biological matrix and the desired level of sample cleanup.
Protocol 4.1.1: Protein Precipitation (PPT) for Serum/Plasma
This is a rapid method suitable for high-throughput analysis.
-
To 100 µL of serum or plasma in a microcentrifuge tube, add 10 µL of 5α-pregnane-3,20-dione-d6 internal standard working solution (concentration to be optimized based on expected endogenous levels).
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol (B129727):water).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 4.1.2: Liquid-Liquid Extraction (LLE) for Serum/Plasma
LLE provides a cleaner extract compared to PPT.
-
To 200 µL of serum or plasma, add 50 µL of the 5α-pregnane-3,20-dione-d6 internal standard solution.[1]
-
Add 1 mL of methyl tert-butyl ether (MTBE) and vortex vigorously for 1 minute for extraction.[1]
-
Allow for phase separation by standing at 4°C for 15 minutes or by brief centrifugation.[1]
-
Freeze the aqueous (lower) layer by placing the tubes in a -80°C freezer for 30 minutes.[1]
-
Decant the organic (upper) layer into a clean tube.[1]
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute the residue in 75 µL of 20% (v/v) methanol:water and transfer to an autosampler vial.[1]
Protocol 4.1.3: Solid-Phase Extraction (SPE) for Serum/Plasma
SPE offers the most thorough sample cleanup, reducing matrix effects significantly.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 500 µL of serum or plasma, add the 5α-pregnane-3,20-dione-d6 internal standard.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water to remove polar interferences.
-
Elute the analytes with 1 mL of methanol or ethyl acetate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 45°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
The following are typical LC-MS/MS conditions for steroid analysis. These should be optimized for the specific instrument being used.
| Parameter | Recommended Conditions |
| Liquid Chromatography | |
| LC System | UHPLC system |
| Column | C18 or Biphenyl reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid or 0.2 mM ammonium (B1175870) fluoride |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid or 0.2 mM ammonium fluoride |
| Gradient | A suitable gradient to separate 5α-pregnane-3,20-dione from its isomers. For example: Start at 40-60% B, increase to 95% B over 8-10 minutes, hold for 2 minutes, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 - 45°C |
| Injection Volume | 5 - 20 µL |
| Mass Spectrometry | |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be optimized. A common approach for steroids is the monitoring of the precursor ion [M+H]⁺ and characteristic product ions. For 5α-pregnane-3,20-dione (MW: 316.48), the precursor would be m/z 317.5. For 5α-pregnane-3,20-dione-d6 (MW: 322.52), the precursor would be m/z 323.5. Product ions are determined by infusion of a standard solution and performing a product ion scan. |
Data Presentation and Analysis
Quantitative data should be presented in a clear and structured format. The following table is an example of how to summarize the quantitative performance of the analytical method.
Table 1: Quantitative Performance of the LC-MS/MS Method for 5α-Pregnane-3,20-dione
| Parameter | Result |
| Linear Range | e.g., 0.05 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | e.g., 0.05 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect (%) | e.g., 90 - 110% |
Data analysis involves integrating the peak areas for both 5α-pregnane-3,20-dione and its deuterated internal standard. A calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the concentration of the calibration standards. The concentration of 5α-pregnane-3,20-dione in unknown samples is then determined by interpolating their peak area ratios on the calibration curve.
Conclusion
The use of 5α-pregnane-3,20-dione-d6 as an internal standard provides a robust and reliable method for the quantification of endogenous 5α-pregnane-3,20-dione in metabolomics studies. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this methodology in their laboratories. The accurate measurement of this key steroid metabolite will contribute to a better understanding of its role in health and disease.
References
Application Note: High-Throughput Analysis of 5α-Pregnane-3,20-Dione and its Deuterated Analog by Liquid Chromatography-Tandem Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
5α-pregnane-3,20-dione, also known as allopregnanedione, is a metabolite of progesterone, a critical hormone in the reproductive cycle and pregnancy. As a neuroactive steroid, it plays a significant role in the central nervous system. Accurate quantification of 5α-pregnane-3,20-dione and its stable isotope-labeled internal standard is crucial for pharmacokinetic studies, clinical diagnostics, and drug development. This application note provides a detailed protocol for the rapid and sensitive separation and quantification of 5α-pregnane-3,20-dione and its deuterated analog using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation
The following tables summarize the quantitative data for the LC-MS/MS method developed for the analysis of 5α-pregnane-3,20-dione and its deuterated analog.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Parameter | 5α-Pregnane-3,20-Dione | 5α-Pregnane-3,20-Dione-d₆ |
| Retention Time (min) | ~4.5 | ~4.5 |
| Precursor Ion (m/z) | 317.2 | 323.2 |
| Product Ion 1 (m/z) | 97.1 | 100.1 |
| Product Ion 2 (m/z) | 109.1 | 112.1 |
| Collision Energy (eV) | 25 | 25 |
| Cone Voltage (V) | 40 | 40 |
Note: Retention times for deuterated standards may be slightly shorter than their unlabeled counterparts under reversed-phase conditions[1][2].
Table 2: Method Performance Characteristics
| Parameter | Value |
| Linear Range | 0.1 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
| Extraction Recovery | > 90% |
Experimental Protocols
This section details the methodologies for sample preparation, LC-MS/MS analysis, and data processing.
Sample Preparation (Human Plasma)
This protocol is based on a supported liquid extraction (SLE) method, which provides high recovery and clean extracts.
Materials:
-
Human plasma samples
-
5α-Pregnane-3,20-Dione and 5α-Pregnane-3,20-Dione-d₆ standards
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Supported Liquid Extraction (SLE) cartridges
-
Nitrogen evaporator
Procedure:
-
Thaw plasma samples, calibrators, and quality control samples at room temperature.
-
To 300 µL of each sample, add the deuterated internal standard solution and allow it to equilibrate for a minimum of 10 minutes.
-
Load the samples onto the SLE cartridges and wait for 5 minutes for the sample to be absorbed.
-
Elute the analytes with two portions of 900 µL of ethyl acetate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 55 °C.
-
Reconstitute the dried extract in 100 µL of a 50:50 (v/v) methanol/water mixture.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation:
-
UHPLC system (e.g., Shimadzu Nexera, Waters ACQUITY UPLC)
-
Tandem mass spectrometer (e.g., Sciex API 3200, Shimadzu LCMS-8050)
LC Parameters:
-
Column: Biphenyl column (e.g., 50 mm x 2.1 mm, 2.7 µm) offers excellent selectivity for steroids[3].
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Methanol.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40 °C.
-
Gradient:
-
Start at 60% B.
-
Linearly increase to 90% B over 3 minutes.
-
Hold at 90% B for 1 minute.
-
Return to 60% B and re-equilibrate for 2 minutes.
-
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Temperature: 500 °C.
-
IonSpray Voltage: 5500 V.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of 5α-pregnane-3,20-dione.
Caption: A flowchart of the experimental workflow.
Method Development Logic
The following diagram outlines the logical steps involved in the development of the analytical method.
Caption: Key steps in the method development process.
References
Troubleshooting & Optimization
overcoming matrix effects with 5a-pregnane-3,20-dione-d6 in plasma samples
Welcome to the technical support center for the analysis of 5α-Pregnane-3,20-dione. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges, particularly matrix effects, encountered during the quantitative analysis of this steroid in plasma samples by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is 5α-pregnane-3,20-dione and why is its accurate measurement in plasma important?
A1: 5α-Pregnane-3,20-dione, also known as allopregnanedione or 5α-dihydroprogesterone (5α-DHP), is a neuroactive steroid and a metabolite of progesterone (B1679170).[1][2] It is a potent positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This interaction gives it sedative and anxiolytic properties.[3][4] Accurate quantification in plasma is crucial for research into neurological disorders, anxiety, menstrual cycle irregularities, and for understanding progesterone metabolism.[1]
Q2: What are matrix effects and why are they a significant problem in the analysis of 5α-pregnane-3,20-dione in plasma?
A2: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix. In plasma, phospholipids (B1166683) are major contributors to matrix effects in LC-MS/MS analysis.[5] These effects can lead to ion suppression or enhancement, resulting in poor accuracy, imprecision, and lack of sensitivity in the quantification of 5α-pregnane-3,20-dione.
Q3: Why is 5α-pregnane-3,20-dione-d6 recommended as an internal standard?
A3: A stable isotope-labeled internal standard (SIL-IS), such as 5α-pregnane-3,20-dione-d6, is the ideal choice for quantitative LC-MS/MS analysis.[6] Because it has nearly identical physicochemical properties to the analyte, it co-elutes and experiences the same degree of matrix effects and variability during sample preparation and ionization. This allows for effective normalization and highly accurate and precise quantification.[6] The use of deuterated internal standards for steroid analysis, such as allopregnanolone-d4 (B602719) for allopregnanolone, is a well-established practice.[7]
Q4: Can I use a different internal standard if 5α-pregnane-3,20-dione-d6 is unavailable?
A4: While a SIL-IS is optimal, other deuterated steroids with similar structures, such as progesterone-d9, can be used.[7] However, it is critical to validate the performance of any alternative internal standard to ensure it adequately compensates for matrix effects on 5α-pregnane-3,20-dione.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Analyte Recovery | Inefficient extraction from plasma proteins. Poor choice of extraction solvent. Incomplete elution from SPE cartridge. | 1. Optimize the sample preparation method (see Experimental Protocols).2. For LLE, ensure the solvent has the appropriate polarity for 5α-pregnane-3,20-dione.3. For SPE, ensure the cartridge is appropriate for steroid analysis and optimize the wash and elution solvents. |
| High Signal Variability (Poor Precision) | Inconsistent matrix effects between samples. Inadequate homogenization during extraction. | 1. Implement a more rigorous sample cleanup method like SPE to remove interfering phospholipids.[5]2. Ensure the stable isotope-labeled internal standard is added early in the sample preparation process to account for variability.[6]3. Vortex samples thoroughly at each step of the extraction process. |
| Ion Suppression (Signal lower than expected) | Co-eluting phospholipids or other matrix components are competing for ionization. | 1. Improve chromatographic separation to resolve 5α-pregnane-3,20-dione from interfering peaks.2. Employ a sample preparation technique specifically designed to remove phospholipids, such as HybridSPE or a targeted SPE protocol.[5]3. Perform a post-column infusion experiment to identify regions of ion suppression and adjust chromatography accordingly. |
| Ion Enhancement (Signal higher than expected) | Co-eluting matrix components are enhancing the ionization of 5α-pregnane-3,20-dione. | 1. Similar to ion suppression, optimize chromatography to separate the analyte from the enhancing compounds.2. A more selective sample preparation method (e.g., SPE) can remove the components causing enhancement. |
| Inaccurate Quantification | Matrix effects are not being adequately compensated for by the internal standard. Calibration standards are not matrix-matched. | 1. Switch to a stable isotope-labeled internal standard like 5α-pregnane-3,20-dione-d6.[6]2. Prepare calibration standards in a surrogate matrix (e.g., charcoal-stripped serum) that closely mimics the study samples.[4] |
Data Presentation
The choice of sample preparation is critical for minimizing matrix effects and ensuring high analyte recovery. Below is a comparison of typical performance data for different extraction methods used in steroid analysis.
Table 1: Comparison of Sample Preparation Techniques for Steroid Analysis in Plasma
| Technique | Principle | Typical Recovery (%) | Typical Matrix Effect (%) * | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins. | 85 - 105 | 60 - 90 | Simple, fast, and inexpensive. | Non-selective, often leaves phospholipids in the extract, leading to significant matrix effects.[8] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between the aqueous plasma and an immiscible organic solvent. | 61 - 96 | 88 - 106 | Can provide cleaner extracts than PPT. | Can be labor-intensive and may form emulsions.[8] |
| Solid-Phase Extraction (SPE) | Separation based on the affinity of the analyte for a solid sorbent. | 85 - 108 | >80 | Provides cleaner extracts than LLE and PPT, highly selective.[4][8] | Can be more expensive and requires method development. |
*Matrix Effect (%) is calculated as (Peak area in matrix / Peak area in neat solution) x 100. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
Table 2: Validation Data for a Multi-Steroid LC-MS/MS Assay in Human Serum Using SPE
| Analyte | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Recovery (%) |
| Progesterone | 1.1 - 8.8 | 5.2 - 14.8 | 68 - 99 |
| Androstenedione | 1.1 - 8.8 | 5.2 - 14.8 | 68 - 99 |
| Cortisol | 1.1 - 8.8 | 5.2 - 14.8 | 68 - 99 |
| Testosterone | 1.1 - 8.8 | 5.2 - 14.8 | 68 - 99 |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is a general procedure for the extraction of steroids from plasma.
-
Sample Preparation: To 200 µL of plasma, add 20 µL of the internal standard working solution (containing 5α-pregnane-3,20-dione-d6). Vortex briefly.
-
Extraction: Add 1 mL of methyl tert-butyl ether (MTBE). Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 4000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol (B129727):water). Vortex to ensure complete dissolution.
-
Analysis: Inject into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol provides a more thorough cleanup and is effective at removing phospholipids.
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of the internal standard working solution. Then add 200 µL of 4% phosphoric acid and vortex.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 40% methanol in water to remove polar interferences.
-
Elution: Elute the 5α-pregnane-3,20-dione and its internal standard with 1 mL of acetonitrile.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
-
Analysis: Inject into the LC-MS/MS system.
Protocol 3: Protein Precipitation (PPT)
This is the simplest and fastest method, but may result in significant matrix effects.
-
Sample Preparation: To 100 µL of plasma, add 20 µL of the internal standard working solution.
-
Precipitation: Add 300 µL of cold acetonitrile.
-
Mixing: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Collection: Transfer the supernatant to a clean tube or a 96-well plate.
-
Analysis: Inject the supernatant directly into the LC-MS/MS system. A dilution with water may be necessary depending on the LC conditions.
Visualizations
References
- 1. Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays [mdpi.com]
- 5. texilajournal.com [texilajournal.com]
- 6. Steroid profiling in human primary teeth via liquid chromatography-tandem mass spectrometry for long-term retrospective steroid measurement | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
improving peak shape and resolution for 5a-pregnane-3,20-dione-d6 in HPLC
Welcome to the technical support center for the HPLC analysis of 5α-pregnane-3,20-dione-D6. This resource provides detailed troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals optimize their chromatographic results, ensuring excellent peak shape and resolution.
Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format that you may encounter during your experiments.
Peak Shape Issues: Fronting
Q1: My peak for 5α-pregnane-3,20-dione-D6 is fronting. What is the cause and how can I fix it?
A: Peak fronting, where the first half of the peak is broader than the second, is commonly caused by a few key issues.[1][2] The most frequent causes are column overload and solvent incompatibility.[3]
-
Column Overload : Injecting too much analyte mass (mass overload) or too large a sample volume (volume overload) can saturate the column, causing some molecules to travel through it faster than they should.[2][3][4]
-
Sample Solvent Mismatch : If your sample is dissolved in a solvent that is significantly stronger or more non-polar than your mobile phase, it can lead to peak distortion.[1][5]
-
Column Degradation : A physical collapse of the column's packed bed or the formation of a void at the column inlet can create alternative flow paths, resulting in fronting.[6]
Solutions are summarized in the table below:
| Common Cause | Recommended Solution |
| Mass Overload | Dilute the sample to a lower concentration.[3] |
| Volume Overload | Reduce the injection volume. A general rule is to inject a volume that is less than 15% of the first peak's volume.[6] |
| Solvent Mismatch | Whenever possible, dissolve your sample in the initial mobile phase.[3][5] If this is not feasible, use a solvent that is as weak as or weaker than the mobile phase. |
| Column Void/Collapse | Replace the column. To prevent recurrence, operate within the column's recommended pressure and pH limits.[2][6] |
Peak Shape Issues: Tailing
Q2: I'm observing significant peak tailing for my analyte. What are the likely causes and solutions?
A: Peak tailing, an asymmetry where the peak's latter half is broader, is one of the most common chromatographic problems.[7] It primarily occurs due to secondary interactions between the analyte and the stationary phase or issues within the HPLC system itself.[8][9]
-
Secondary Silanol (B1196071) Interactions : The most common chemical cause is the interaction of analytes with exposed, ionized silanol groups on the silica (B1680970) surface of the column packing.[9][10]
-
Column Overload : Similar to fronting, injecting too much sample can also cause tailing.[5][7]
-
Extra-Column Volume : Excessive tubing length or internal diameter between the injector, column, and detector can cause band broadening and tailing.[10][11] This is a physical issue that will typically cause all peaks in the chromatogram to tail.[11]
-
Mobile Phase pH : If the mobile phase pH is not optimal, it can lead to secondary interactions or inconsistent ionization of the analyte.[10]
Solutions are summarized in the table below:
| Common Cause | Recommended Solution |
| Silanol Interactions | Use a modern, high-purity, end-capped column to minimize exposed silanols.[9] Lowering the mobile phase pH (e.g., to pH 2-3) can also suppress silanol ionization.[7] |
| Column Overload | Reduce the injected sample concentration or volume.[7] |
| Extra-Column Volume | Use shorter, narrower internal diameter tubing (e.g., 0.005" or ~0.12 mm ID) and ensure all fittings are properly connected to avoid dead volume.[7][10] |
| Mobile Phase pH | For neutral compounds like 5α-pregnane-3,20-dione, pH has less effect, but maintaining a consistent, buffered mobile phase is good practice.[10] |
Resolution and Separation Issues
Q3: How can I improve poor resolution between 5α-pregnane-3,20-dione-D6 and a co-eluting impurity?
A: Improving resolution requires modifying the three factors that govern separation: efficiency (N), retention factor (k), and selectivity (α).[12] Selectivity is often the most powerful variable to adjust for improving resolution.[12]
-
Mobile Phase Composition : Adjusting the ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to water is the first step.[5] Decreasing the organic solvent percentage will increase retention time and may improve separation.[13] Switching between acetonitrile and methanol (B129727) can alter selectivity due to their different chemical properties.[14]
-
Stationary Phase : If mobile phase adjustments are insufficient, changing the column chemistry (e.g., from C18 to a Phenyl-Hexyl or Cyano phase) can introduce different interactions (like π-π interactions) and significantly alter selectivity.[5][13]
-
Column Efficiency : Increasing efficiency leads to sharper peaks, which improves resolution. This can be achieved by using a longer column or a column packed with smaller particles (e.g., sub-2 µm for UHPLC systems).[12][13]
-
Temperature : Adjusting the column temperature can influence selectivity and efficiency. Lowering the temperature generally increases retention and may improve resolution, while higher temperatures decrease viscosity and can sharpen peaks, though analysis time is shorter.[15]
| Parameter to Adjust | How to Change | Expected Outcome on Resolution |
| Selectivity (α) | Change organic modifier (Acetonitrile ↔ Methanol).[13][14] | Can significantly change peak elution order and spacing. |
| Change stationary phase (e.g., C18 → Phenyl).[12][13] | Alters retention mechanism, offering a powerful way to resolve peaks. | |
| Retention Factor (k) | Decrease organic solvent % in mobile phase.[12][13] | Increases retention time, providing more opportunity for separation. |
| Efficiency (N) | Use a column with smaller particles or a longer column.[12][13] | Produces sharper, narrower peaks, which are easier to resolve. |
| Lower the flow rate.[15] | Can increase efficiency and improve separation, at the cost of longer run times. | |
| Temperature | Decrease column temperature.[15] | Often increases retention and can improve resolution. |
Experimental Protocols
Recommended Protocol: Reversed-Phase HPLC Method for 5α-Pregnane-3,20-dione-D6
This protocol provides a robust starting point for method development.
-
Sample Preparation :
-
Accurately weigh and dissolve the 5α-pregnane-3,20-dione-D6 standard in the mobile phase to a known concentration (e.g., 100 µg/mL).[5]
-
For complex matrices like plasma, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) using a C18 cartridge is recommended to remove interferences.[5]
-
Ensure the final sample is fully dissolved and filtered through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions :
-
Column : C18, 4.6 x 150 mm, 5 µm particle size (or similar).[5]
-
Mobile Phase : Acetonitrile and Water. A good starting point is an isocratic mixture of 60:40 (v/v) Acetonitrile:Water.[5]
-
Flow Rate : 1.0 mL/min.[5]
-
Column Temperature : 30°C. Using a column oven provides stable retention times.[5]
-
Injection Volume : 10 µL.[5]
-
Detection : UV detector at 245 nm. It is advisable to run a UV scan of the analyte to confirm its maximum absorbance wavelength (λmax).[5]
-
-
Method Optimization :
-
Inject the standard and evaluate the retention time and peak shape.
-
To decrease retention time, increase the percentage of acetonitrile. To increase retention time and potentially improve resolution, decrease the percentage of acetonitrile.[5]
-
If resolution is still inadequate, consider a gradient elution or switching the organic modifier to methanol.[14][16]
-
Visualized Workflows and Logic
The following diagrams illustrate logical troubleshooting steps and the relationships between HPLC parameters.
Caption: A workflow diagram for troubleshooting common HPLC issues.
References
- 1. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 2. acdlabs.com [acdlabs.com]
- 3. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 4. support.waters.com [support.waters.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. uhplcs.com [uhplcs.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 10. chromtech.com [chromtech.com]
- 11. youtube.com [youtube.com]
- 12. chromtech.com [chromtech.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. hitachi-hightech.com [hitachi-hightech.com]
- 15. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 16. pharmaguru.co [pharmaguru.co]
Technical Support Center: Mass Spectrometry Analysis of 5α-Pregnane-3,20-dione-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression issues during the mass spectrometry analysis of 5α-pregnane-3,20-dione-d6.
Troubleshooting Guide
Issue: Low Signal Intensity or High Variability for 5α-Pregnane-3,20-dione-d6
This is a classic symptom of ion suppression, where components in the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a reduced and inconsistent signal.[1][2]
Step 1: Assess the Presence and Severity of Ion Suppression
Before extensive troubleshooting, it's crucial to confirm that ion suppression is the root cause of the issue. Two primary experimental methods can be employed for this assessment.
-
Post-Column Infusion Experiment: This experiment helps identify regions in the chromatogram where ion suppression occurs.[3][4][5]
-
Post-Extraction Spike Analysis: This method quantifies the extent of matrix effects by comparing the analyte's response in a clean solvent versus an extracted blank matrix.[6]
Step 2: Implement Corrective Actions
Based on the assessment, the following corrective actions can be taken to mitigate ion suppression.
1. Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before LC-MS analysis.[7][8]
| Sample Preparation Technique | Effectiveness in Removing Interferences | Key Considerations |
| Protein Precipitation (PPT) | Simple and fast, but often the least effective at removing phospholipids (B1166683) and other small molecules that cause significant ion suppression.[3][8] | May require further cleanup steps. Diluting the supernatant can sometimes reduce matrix effects.[8] |
| Liquid-Liquid Extraction (LLE) | Highly effective at producing clean extracts and is often better than PPT at reducing ion suppression.[3][7][8] | Requires optimization of solvent systems and pH to ensure efficient extraction of 5α-pregnane-3,20-dione-d6. |
| Solid-Phase Extraction (SPE) | Generally considered the most effective technique for providing the cleanest extracts and minimizing ion suppression.[3][7][9] | Requires method development to select the appropriate sorbent and optimize wash and elution steps.[6] |
Expected Performance of Sample Preparation Methods for Steroid Analysis
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Recovery | >90% | >95%[5] | >95%[4][6] |
| Matrix Effect (Ion Suppression) | High | Moderate to Low | Low |
| Intra-day Precision (%CV) | <15% | <10%[5][6] | <10%[6] |
| Inter-day Precision (%CV) | <15% | <10%[5][6] | <10%[6] |
Note: This data is representative of steroid analysis and should be used as a general guideline. Specific performance for 5α-pregnane-3,20-dione-d6 may vary.
2. Modify Chromatographic Conditions: Optimizing the separation of 5α-pregnane-3,20-dione-d6 from co-eluting matrix components can significantly reduce ion suppression.
-
Adjust the Gradient: Altering the mobile phase gradient can shift the retention time of the analyte away from regions of high ion suppression.
-
Change the Column: Using a column with a different stationary phase (e.g., biphenyl (B1667301) instead of C18) can provide alternative selectivity and better separation from interfering compounds.[10]
-
Reduce Flow Rate: Lowering the flow rate in electrospray ionization (ESI) can sometimes minimize ion suppression.[3]
3. Alter Mass Spectrometry Ionization Conditions:
-
Switch Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression from matrix components compared to Electrospray Ionization (ESI), especially for relatively non-polar compounds like steroids.[1][11]
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for deuterated internal standards like 5α-pregnane-3,20-dione-d6?
A1: Ion suppression is a matrix effect where co-eluting compounds from the sample reduce the ionization efficiency of the analyte of interest in the mass spectrometer's ion source.[1][12] This leads to a decreased signal intensity.[12] While a deuterated internal standard (IS) like 5α-pregnane-3,20-dione-d6 is designed to co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate quantification, severe or differential ion suppression can still compromise results.[6] If the IS and the analyte are even slightly separated chromatographically, they may be affected differently by a narrow region of ion suppression, leading to inaccurate and imprecise measurements.
Q2: What are the common sources of ion suppression in the analysis of steroid hormones?
A2: The primary sources are endogenous components from biological matrices such as plasma, serum, or urine.[4] These include:
-
Phospholipids: Abundant in plasma and serum, they are a major cause of ion suppression in ESI.[4][8]
-
Salts and Buffers: High concentrations of non-volatile salts can interfere with the ionization process.[4]
-
Other Endogenous Molecules: Biological fluids contain numerous small molecules that can co-elute with the analyte and cause suppression.[4]
Q3: How can I experimentally determine if ion suppression is affecting my analysis?
A3: The post-column infusion experiment is a definitive way to identify at what retention times ion suppression is occurring.[4][5] A constant flow of a 5α-pregnane-3,20-dione-d6 standard is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected onto the column. A dip in the baseline signal for the deuterated standard indicates the retention times where co-eluting matrix components are causing ion suppression.[4]
Q4: When should I consider using a different internal standard?
A4: If you observe a chromatographic shift between 5α-pregnane-3,20-dione-d6 and the native analyte, leading to differential ion suppression, it may be beneficial to consider an alternative internal standard.[3] A ¹³C-labeled internal standard is less likely to exhibit a chromatographic shift compared to a deuterated one and can provide more reliable compensation for matrix effects.[3]
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Qualify Ion Suppression
This protocol helps to visualize the regions of ion suppression within a chromatographic run.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-connector
-
Standard solution of 5α-pregnane-3,20-dione-d6 (e.g., 100 ng/mL in mobile phase)
-
Blank matrix extract (prepared using your standard sample preparation method)
-
Mobile phase
Methodology:
-
Set up the LC-MS/MS system with the analytical column and mobile phase conditions used for your assay.
-
Connect the syringe pump to the LC flow path after the analytical column and before the mass spectrometer's ion source using a T-connector.
-
Infuse the 5α-pregnane-3,20-dione-d6 standard solution at a constant, low flow rate (e.g., 10 µL/min).
-
Allow the signal for the deuterated standard to stabilize, establishing a steady baseline in the mass spectrometer.
-
Inject the blank matrix extract onto the LC column.
-
Monitor the signal of the 5α-pregnane-3,20-dione-d6 MRM transition throughout the chromatographic run.
-
Interpretation: Any significant and reproducible drop in the baseline signal indicates a region of ion suppression caused by co-eluting matrix components.
Caption: Workflow for the post-column infusion experiment.
Protocol 2: Post-Extraction Spike Analysis to Quantify Matrix Effects
This protocol allows for the quantitative determination of the percentage of ion suppression or enhancement.
Materials:
-
Blank biological matrix (at least 6 different lots recommended)[6]
-
5α-pregnane-3,20-dione-d6 standard
-
Clean solvent (e.g., mobile phase or reconstitution solvent)
-
Your established sample preparation method and LC-MS/MS system
Methodology:
-
Prepare Sample Set A (Neat Solution): Prepare a standard solution of 5α-pregnane-3,20-dione-d6 in the clean solvent at a known concentration (e.g., the concentration expected at the mid-point of your calibration curve).
-
Prepare Sample Set B (Post-Extraction Spiked Matrix):
-
Take aliquots of the blank biological matrix.
-
Process these blank samples through your entire sample preparation procedure (e.g., protein precipitation, LLE, or SPE).
-
After the final extraction step (e.g., after evaporation and before reconstitution), spike the extracted matrix with the 5α-pregnane-3,20-dione-d6 standard to the same final concentration as in Set A.
-
-
Analysis:
-
Inject both sets of samples into the LC-MS/MS system.
-
Record the peak area for 5α-pregnane-3,20-dione-d6 for all samples.
-
-
Calculation:
-
Calculate the average peak area for Set A (Neat Solution) and Set B (Post-Extraction Spiked Matrix).
-
Calculate the Matrix Effect (%) using the following formula:
-
Matrix Effect (%) = (Average Peak Area of Set B / Average Peak Area of Set A) * 100
-
-
-
Interpretation:
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Protocol 3: Solid-Phase Extraction (SPE) for Sample Cleanup
This is a general protocol for SPE cleanup of serum or plasma and should be optimized for 5α-pregnane-3,20-dione-d6.
Materials:
-
C18 SPE cartridges
-
Water (LC-MS grade)
-
Wash solution (e.g., 20% methanol in water)
-
Elution solvent (e.g., methanol or acetonitrile)
-
Nitrogen evaporator
Methodology:
-
Sample Pre-treatment: Centrifuge serum or plasma samples to remove any particulate matter.
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol, followed by 3 mL of water. Do not let the cartridge run dry.
-
Sample Loading: Load 1.0 mL of the serum or plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 3 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute the 5α-pregnane-3,20-dione-d6 and other steroids from the cartridge with 3 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Caption: A typical workflow for solid-phase extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of an LC-MS/MS assay for the quantification of allopregnanolone and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. A sensitive and selective LC-differential mobility-mass spectrometric analysis of allopregnanolone and pregnanolone in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of an LC-MS/MS assay for the quantification of allopregnanolone and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Human Metabolome Database: Showing metabocard for 5a-Pregnane-3,20-dione (HMDB0003759) [hmdb.ca]
- 9. The conversion of progesterone into 5 alpha-pregnane-3,20-dione, 3 beta-hydroxy-5 alpha-pregnan-20-one, and its fatty acid esters by preparations of bovine corpora lutea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 5α-Pregnane-3,20-dione-d6 Extraction
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor recovery of 5α-pregnane-3,20-dione-d6 during solid-phase extraction (SPE) and liquid-liquid extraction (LLE).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for poor recovery of 5α-pregnane-3,20-dione-d6?
Poor recovery can stem from several factors throughout the extraction process. Key areas to investigate include:
-
Sample Preparation: Inadequate homogenization, incorrect pH, or the presence of conjugated forms of the analyte can hinder extraction. For conjugated steroids, an enzymatic or acid hydrolysis step may be necessary before extraction.[1][2]
-
Extraction Method Choice: The efficiency of both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) is highly dependent on the sample matrix and the specific steroid. SPE often provides cleaner extracts and higher recovery rates for steroids compared to LLE.[3]
-
Solid-Phase Extraction (SPE) Issues: Problems can arise from improper cartridge conditioning, incorrect sample loading flow rate, inappropriate wash solvents that are too strong and elute the analyte, or elution solvents that are too weak to fully recover the analyte.[4]
-
Liquid-Liquid Extraction (LLE) Issues: The choice of organic solvent is critical. Using a solvent with inappropriate polarity for 5α-pregnane-3,20-dione can lead to poor partitioning from the aqueous sample matrix. Emulsion formation can also trap the analyte, reducing recovery.
-
Internal Standard (IS) Problems: As a deuterated internal standard, 5α-pregnane-3,20-dione-d6 should theoretically behave identically to the native analyte. However, differences in extraction recovery have been observed for some deuterated standards.[5][6] Isotopic exchange, where deuterium (B1214612) atoms are replaced by hydrogen from the solvent or matrix, can also occur, particularly under acidic or basic conditions.[6]
Q2: My recovery of 5α-pregnane-3,20-dione-d6 is low and inconsistent. Where should I start troubleshooting?
A systematic approach is crucial. Begin by identifying which stage of your process is causing the analyte loss.
Caption: A step-by-step workflow for troubleshooting poor analyte recovery.
Q3: How does pH affect the extraction of 5α-pregnane-3,20-dione-d6?
For neutral steroids like 5α-pregnane-3,20-dione, pH plays a significant role in minimizing matrix effects and optimizing recovery. While the analyte itself is not ionizable, the charge state of interfering compounds in the sample matrix is pH-dependent. Adjusting the sample pH to a neutral range (around 7) is often optimal for the extraction of progesterone (B1679170) and its metabolites.[7] Extreme pH values should be avoided as they can potentially lead to the degradation of the analyte or cause isotopic exchange in the deuterated internal standard.[5]
Q4: I am using SPE. What are the critical parameters to optimize for better recovery?
For successful SPE, consider the following:
-
Sorbent Selection: C18 and Hydrophilic-Lipophilic Balance (HLB) cartridges are commonly used for steroid extraction.[8] HLB cartridges can offer better recovery for a broader range of steroid polarities.
-
Conditioning and Equilibration: Properly wetting the sorbent with an organic solvent (e.g., methanol) and then equilibrating with an aqueous solution is crucial for consistent analyte retention.
-
Sample Loading: A slow and steady flow rate during sample loading ensures adequate interaction between the analyte and the sorbent.
-
Wash Step: The wash solvent should be strong enough to remove interferences without eluting the analyte. A gradient of increasing organic solvent in the wash step can be tested to find the optimal composition.[9]
-
Elution Step: The elution solvent must be strong enough to completely desorb the analyte from the sorbent. Common elution solvents for steroids from reversed-phase SPE cartridges include methanol (B129727), acetonitrile (B52724), and dichloromethane.[8] If recovery is low, consider increasing the volume of the elution solvent or using a stronger solvent.
Q5: My deuterated internal standard (5α-pregnane-3,20-dione-d6) recovery is different from the native analyte. Why is this happening?
While ideally, a deuterated internal standard should co-elute and have the same recovery as the analyte, this is not always the case. Potential reasons for differential recovery include:
-
Chromatographic Isotope Effect: The presence of deuterium can sometimes lead to a slight difference in retention time on a chromatographic column. If this shift causes the internal standard to elute in a region of the chromatogram with different matrix effects (ion suppression or enhancement) than the analyte, it can lead to inaccurate quantification.[10][11]
-
Differential Extraction Efficiency: Although less common, there can be minor differences in the partitioning behavior of the deuterated and non-deuterated compounds between the sample matrix and the extraction solvent or sorbent.
-
Isotopic Exchange: If the deuterium labels are in chemically labile positions, they can exchange with protons from the sample or solvents, leading to a decrease in the internal standard signal.[6]
To investigate this, it is recommended to perform a matrix effect experiment by comparing the response of the analyte and internal standard in a neat solution versus a post-extraction spiked blank matrix.[6]
Quantitative Data Summary
The following tables summarize recovery data for progesterone and other steroids using different extraction methods. While specific data for 5α-pregnane-3,20-dione-d6 is limited in the literature, these values provide a good starting point for what to expect and for method optimization.
Table 1: Representative Recovery Rates for Steroids using Liquid-Liquid Extraction (LLE)
| Analyte | Matrix | Extraction Solvent | Recovery (%) | Reference |
| Progesterone | Blood Plasma | Diethyl Ether | ~95% | [12] |
| Progesterone | Rat Plasma | n-hexane/dichloromethane/isopropanol | 92.5 - 106.4% | [13] |
| Progesterone Metabolites | Rat Plasma | Not Specified | 50 - 80% | [14] |
Table 2: Representative Recovery Rates for Steroids using Solid-Phase Extraction (SPE)
| Analyte | Matrix | SPE Cartridge | Elution Solvent | Recovery (%) | Reference |
| Progesterone | Human Plasma | Polypyrrole/magnetic nanoparticles | Acetonitrile | 98 - 102% | [7] |
| Various Steroids | Human Urine | HLB | Dichloromethane | 97.2 - 114.2% | [8] |
| Various Steroids | H295R cell medium | Not Specified | Not Specified | 98.2 - 109.4% | [3] |
| Estrogens | Water | Chemically modified carbon cryogel | Ethyl acetate (B1210297)/Methanol | 82 - 95% | [15] |
Experimental Protocols
Detailed Protocol 1: Liquid-Liquid Extraction (LLE) of 5α-pregnane-3,20-dione-d6 from Plasma
This protocol is adapted from a method for progesterone extraction.[13]
-
Sample Preparation:
-
To 100 µL of plasma in a glass tube, add the internal standard (5α-pregnane-3,20-dione-d6) solution.
-
Vortex briefly to mix.
-
-
Extraction:
-
Add 1 mL of a mixture of n-hexane/dichloromethane/isopropanol (100:50:5, v/v/v).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
-
Solvent Evaporation:
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Detailed Protocol 2: Solid-Phase Extraction (SPE) of 5α-pregnane-3,20-dione-d6 from Urine
This protocol is a general procedure for steroid extraction from urine and can be optimized.[1][16]
-
Sample Pre-treatment (if necessary for conjugated steroids):
-
SPE Cartridge Conditioning (C18 or HLB):
-
Condition the cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water. Do not let the sorbent go dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 45% acetonitrile in water to remove polar interferences.[1]
-
-
Elution:
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for analysis.
-
Visualizations
Caption: Key steps in a solid-phase extraction protocol.
Caption: Logical relationships of potential analyte loss during sample processing.
References
- 1. silicycle.com [silicycle.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of a solid phase extraction method for the simultaneous determination of steroid hormones in H295R cell line using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Polypyrrole as Adsorbent in Magnetic Solid Phase Extraction for Progesterone Determination from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Technical Tip: Optimizing Wash and Elution Protocols in SPE Method Development [phenomenex.com]
- 10. benchchem.com [benchchem.com]
- 11. Overcoming matrix effects in quantitative LC-MS analysis of steroid hormones in surface waters (2022) | Elodie Mirmont | 5 Citations [scispace.com]
- 12. [Fast and effective method of extracting and separating progesterone from blood plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Secure Verification [cer.ihtm.bg.ac.rs]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mass Spectrometer Parameters for 5α-Pregnane-3,20-dione-d6 Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the quantitative analysis of 5α-pregnane-3,20-dione and its deuterated internal standard, 5α-pregnane-3,20-dione-d6, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the precursor ions for 5α-pregnane-3,20-dione and 5α-pregnane-3,20-dione-d6? A1: For 5α-pregnane-3,20-dione (unlabeled), the molecular weight is approximately 316.5 g/mol . In positive ionization mode, the protonated precursor ion ([M+H]⁺) is typically observed at m/z 317.2. For the deuterated internal standard, 5α-pregnane-3,20-dione-d6, the molecular weight is approximately 322.5 g/mol , resulting in a protonated precursor ion ([M+H]⁺) at m/z 323.5.
Q2: Which ionization technique is better for 5α-pregnane-3,20-dione, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)? A2: Both ESI and APCI can be suitable for the analysis of steroids like 5α-pregnane-3,20-dione.[1] ESI is often preferred for its sensitivity, especially with modern instruments, and it is a soft ionization technique suitable for thermally labile compounds.[2] APCI is also effective for relatively non-polar, thermally stable compounds and may be less susceptible to matrix effects.[3] The optimal choice can depend on the specific LC conditions, sample matrix, and instrument configuration. It is recommended to test both sources during method development if available.
Q3: Why am I observing a slight shift in retention time between the analyte and the deuterated internal standard? A3: A small retention time shift between a compound and its deuterated isotopologue is a known phenomenon called the "chromatographic isotope effect". Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts. This is generally not a cause for concern as long as the peak shapes are good and the integration is accurate.
Q4: Is derivatization required for the analysis of 5α-pregnane-3,20-dione by LC-MS/MS? A4: While modern, highly sensitive tandem mass spectrometers can often detect and quantify endogenous steroids without derivatization, derivatization can be used to enhance ionization efficiency and improve sensitivity, especially for compounds with low proton affinity.[4][5] However, for routine analysis, direct injection following a robust extraction is often sufficient and simplifies the workflow.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Signal Intensity / Low Sensitivity | 1. Suboptimal Ion Source Parameters: Incorrect voltages, temperatures, or gas flows. 2. Inefficient Ionization: Choice of ESI vs. APCI, or inappropriate mobile phase additives. 3. Ion Suppression: Co-eluting matrix components interfering with analyte ionization. 4. Sample Loss During Preparation: Inefficient extraction or sample degradation. | 1. Optimize Source Parameters: Infuse a standard solution of 5α-pregnane-3,20-dione and systematically optimize parameters such as ion spray voltage, source temperature, and nebulizer/drying gas flows. 2. Adjust Mobile Phase: Ensure the mobile phase contains a suitable modifier like 0.1% formic acid to promote protonation. Test different organic solvents (methanol vs. acetonitrile). 3. Improve Sample Cleanup: Employ a more rigorous sample preparation method like Solid-Phase Extraction (SPE) or perform a second Liquid-Liquid Extraction (LLE) step. Dilute the sample if possible. 4. Validate Extraction Recovery: Spike a known amount of analyte into a blank matrix and measure the recovery to ensure the extraction procedure is efficient. |
| No Chromatographic Peak | 1. LC System Issue: No flow from the pump, leak in the system, or incorrect column installation. 2. Autosampler Malfunction: Syringe clogged or incorrect injection volume set. 3. Mass Spectrometer Not Acquiring: Communication issue between LC and MS, or incorrect method parameters. | 1. Check LC System: Verify mobile phase levels, check for leaks, and ensure system pressure is stable and within the expected range. Purge the pumps.[6] 2. Inspect Autosampler: Perform a manual injection or run an autosampler diagnostic test. Check the syringe for blockage. 3. Verify MS Method: Ensure the correct MRM transitions are entered and the acquisition time is appropriate for the analyte's retention time. Check instrument communication and status lights. |
| High Background Noise / Unstable Baseline | 1. Contaminated Mobile Phase: Impurities in solvents or additives. 2. Contaminated LC-MS System: Dirty ion source, transfer capillary, or column. 3. Leaks: A small leak in the fluid path can introduce noise. | 1. Prepare Fresh Mobile Phase: Use high-purity, LC-MS grade solvents and additives. 2. Clean the System: Follow the manufacturer's instructions to clean the ion source. Flush the column and system with a strong solvent like isopropanol. 3. Perform a Leak Check: Systematically check all fittings and connections from the solvent bottles to the mass spectrometer. |
| Non-Linear Calibration Curve | 1. Ion Source Saturation: At high concentrations, the analyte and internal standard compete for ionization. 2. Isotopic Interference ("Cross-Talk"): Natural isotopes of the analyte contributing to the internal standard's signal, especially at high analyte concentrations. | 1. Optimize IS Concentration: Use an internal standard concentration that provides a strong but not saturating signal. 2. Dilute High-Concentration Samples: Bring the analyte concentration into the linear range of the assay. 3. Use a Higher Mass-Labeled Standard: If possible, use an internal standard with a greater mass difference (e.g., ¹³C-labeled) to minimize isotopic overlap. |
Quantitative Data and Instrument Parameters
The following tables summarize typical starting parameters for an LC-MS/MS method for 5α-pregnane-3,20-dione. These parameters should be optimized for your specific instrument and application.
Table 1: MRM Transitions & Compound-Dependent Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Collision Energy (CE) | Product Ion (m/z) (Qualifier) | Collision Energy (CE) |
| 5α-Pregnane-3,20-dione | 317.2 | 299.2 | 15 V | 97.0 | 35 V |
| 5α-Pregnane-3,20-dione-d6 (IS) | 323.5 | 305.5 | 15 V | 97.0 | 35 V |
| Note: Parameters for the d6 internal standard are inferred based on the unlabeled compound. The precursor ion is shifted by +6 Da. Product ions and collision energies are expected to be similar but should be confirmed experimentally by infusing the standard.[1] |
Table 2: Typical Ion Source & General MS Parameters
| Parameter | ESI Setting | APCI Setting |
| Ionization Mode | Positive | Positive |
| IonSpray Voltage | 3500 - 5500 V | 2 - 5 µA (Corona Current) |
| Source Temperature | 400 - 550 °C | 350 - 500 °C |
| Nebulizer Gas | 40 - 60 psi | 30 - 60 psi |
| Drying Gas / Heater Gas | 50 - 60 L/min | 50 - 60 L/min |
| Collision Gas (CAD) | Medium / 6 - 10 psi | Medium / 6 - 10 psi |
| Resolution (Q1/Q3) | Unit | Unit |
| These values are typical starting points and will vary significantly between different manufacturers and models of mass spectrometers.[1] |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is suitable for extracting 5α-pregnane-3,20-dione from serum or plasma.
-
Sample Aliquoting: Pipette 200 µL of serum or plasma into a clean glass tube.
-
Internal Standard Spiking: Add a known amount of 5α-pregnane-3,20-dione-d6 internal standard solution (e.g., 10 µL of a 100 ng/mL solution) to each sample, calibrator, and quality control (QC) sample.
-
Extraction:
-
Add 1 mL of methyl tert-butyl ether (MTBE) to each tube.[1]
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge at 4000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.
-
-
Evaporation:
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex for 30 seconds to dissolve the residue.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis
-
LC Column: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
A typical gradient might start at 50% B, ramp to 95% B over several minutes, hold, and then return to initial conditions for re-equilibration. The total run time is often around 10-15 minutes. This must be optimized to ensure separation from isomers and matrix components.
-
-
Flow Rate: 0.4 - 0.7 mL/min.[1]
-
Injection Volume: 5 - 10 µL.
-
MS Acquisition: Set up the mass spectrometer to acquire data in Multiple Reaction Monitoring (MRM) mode using the transitions specified in Table 1.
Visualizations
Caption: Experimental workflow for 5α-pregnane-3,20-dione analysis.
References
- 1. Simultaneous measurement of 18 steroids in human and mouse serum by liquid chromatography–mass spectrometry without derivatization to profile the classical and alternate pathways of androgen synthesis and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5α-Pregnan-17α-ol-3,20-dione - Wikipedia [en.wikipedia.org]
- 3. Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites | PLOS One [journals.plos.org]
- 4. Combined liquid chromatography-tandem mass spectrometry analysis of progesterone metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS quantitation of the primary reduced metabolites of progesterone in serum during the third trimester of human pregnancy reveals a potential role for 20β-hydroxyprogesterone and 5β-dihydroprogesterone in functional progesterone withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
minimizing isotopic exchange of deuterium in 5a-pregnane-3,20-dione-d6
Welcome to the technical support center for 5α-pregnane-3,20-dione-d6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing isotopic exchange and to offer troubleshooting solutions for common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for 5α-pregnane-3,20-dione-d6?
A1: Isotopic exchange is the unintended replacement of deuterium (B1214612) atoms (D) on the 5α-pregnane-3,20-dione-d6 molecule with hydrogen atoms (H) from the surrounding environment, such as solvents or sample matrices.[1] This is a significant concern because it can compromise the accuracy and precision of quantitative analyses that rely on the stable isotopic label.[2] The loss of deuterium can lead to an underestimation of the internal standard concentration and, consequently, an overestimation of the analyte concentration.[3]
Q2: Which deuterium atoms on 5α-pregnane-3,20-dione-d6 are most susceptible to exchange?
A2: The deuterium atoms on the carbon atoms adjacent to the two ketone (carbonyl) groups at the C3 and C20 positions are the most susceptible to exchange.[1] This is due to a process called keto-enol tautomerism, which is catalyzed by the presence of acid or base.[4]
Q3: What experimental conditions can promote deuterium exchange?
A3: Several factors can promote the back-exchange of deuterium to hydrogen:
-
pH: Both acidic and basic conditions can catalyze the exchange. The rate of exchange is often lowest at a slightly acidic pH (around 2-3).[4]
-
Solvent: Protic solvents, which contain exchangeable protons (e.g., water, methanol, ethanol), can readily donate hydrogen atoms. Aprotic solvents (e.g., acetonitrile, ethyl acetate) are preferred for reconstitution and storage.[5]
-
Temperature: Higher temperatures can increase the rate of isotopic exchange.
-
Exposure Time: Prolonged exposure to unfavorable conditions will increase the extent of back-exchange.
Q4: How can I prevent isotopic exchange during sample preparation and analysis?
A4: To minimize isotopic exchange, consider the following best practices:
-
Solvent Selection: Use high-purity aprotic solvents for reconstituting and preparing solutions of 5α-pregnane-3,20-dione-d6.[5] If aqueous solutions are necessary, use deuterated water (D₂O) and maintain a neutral or slightly acidic pH.[6]
-
Temperature Control: Perform sample preparation steps at low temperatures (e.g., on ice) to slow down the exchange reaction.[6]
-
Minimize Exposure: Keep the time that the deuterated standard is in contact with protic solvents or biological matrices to a minimum.[5]
-
pH Control: Buffer your solutions to a pH that minimizes exchange, if compatible with your overall analytical method.[7]
Q5: How should I properly store 5α-pregnane-3,20-dione-d6?
A5: Proper storage is critical to maintaining the isotopic integrity of your standard.
-
Solid Form: Store the lyophilized powder at -20°C or below in a desiccator to protect it from moisture.[5]
-
Solutions: Stock solutions should be prepared in a high-purity aprotic solvent, stored in tightly sealed amber vials at -20°C or below, and protected from light.[7] Avoid repeated freeze-thaw cycles. Prepare fresh working solutions as needed.[5]
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
Symptom: Your quantitative results for the target analyte are inconsistent, inaccurate, or show high variability.
Possible Cause: This could be due to a lack of co-elution between the analyte and the internal standard, impurities in the standard, or isotopic exchange.[8]
Troubleshooting Workflow:
References
dealing with co-eluting interferences with 5a-pregnane-3,20-dione-d6
Welcome to the technical support center for the analysis of 5α-pregnane-3,20-dione-d6. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the experimental analysis of 5α-pregnane-3,20-dione and its deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: What are the most common co-eluting interferences for 5α-pregnane-3,20-dione?
A1: The most common co-eluting interferences for 5α-pregnane-3,20-dione are its stereoisomer, 5β-pregnane-3,20-dione, and its precursor, progesterone (B1679170).[1][2] Due to their structural similarities, these compounds can have very close retention times in reversed-phase liquid chromatography. Other progesterone metabolites may also co-elute depending on the chromatographic conditions.
Q2: My 5α-pregnane-3,20-dione-d6 internal standard has a slightly shorter retention time than the native analyte. Is this normal and how do I address it?
A2: Yes, this is a known chromatographic artifact referred to as the "deuterium isotope effect". In reversed-phase chromatography, deuterated compounds can elute slightly earlier than their non-deuterated counterparts. While a small shift may be acceptable, significant separation can lead to differential matrix effects and inaccurate quantification. To address this, you can try optimizing your chromatographic method, such as adjusting the mobile phase composition or gradient. In some instances, using a column with slightly lower resolution can help the two peaks to co-elute more closely.
Q3: What are matrix effects and how can they interfere with my analysis?
A3: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, serum). This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. Even with a deuterated internal standard, differential matrix effects can occur if the analyte and the internal standard do not co-elute perfectly.
Q4: What are the recommended column types for separating 5α-pregnane-3,20-dione from its isomers?
A4: While traditional C18 columns can be used, biphenyl-phase columns often provide superior selectivity for steroid isomers. Biphenyl (B1667301) columns offer different retention mechanisms, including π-π interactions, which can enhance the resolution of structurally similar compounds like 5α- and 5β-pregnane-3,20-dione.
Troubleshooting Guides
Issue 1: Poor Chromatographic Resolution of 5α-pregnane-3,20-dione and Co-eluting Interferences
Symptoms:
-
Inability to distinguish the peak for 5α-pregnane-3,20-dione from other peaks.
-
Asymmetrical or broad peaks for the analyte of interest.
-
Inconsistent quantification results.
Troubleshooting Steps:
-
Confirm the Identity of the Interference: If possible, obtain a standard of the suspected interfering compound (e.g., 5β-pregnane-3,20-dione) and inject it to confirm its retention time under your current method.
-
Optimize the Mobile Phase:
-
Solvent Composition: Vary the ratio of your organic solvent (e.g., methanol (B129727) or acetonitrile) to water. Methanol can sometimes offer different selectivity for steroids compared to acetonitrile.
-
Additives: The use of a low concentration of an additive like ammonium (B1175870) fluoride (B91410) in the mobile phase has been shown to improve the separation of isobaric steroids.
-
-
Adjust the Gradient: A shallower gradient can often improve the resolution of closely eluting compounds.
-
Change the Stationary Phase: If optimization of the mobile phase is insufficient, consider switching to a column with a different selectivity. A biphenyl column is highly recommended for steroid isomer separations.
-
Lower the Temperature: Reducing the column temperature can sometimes increase the interaction of the analytes with the stationary phase, leading to better separation.
Issue 2: Inaccurate or Imprecise Quantification
Symptoms:
-
High variability in replicate injections.
-
Poor accuracy in quality control samples.
-
Non-linear calibration curves.
Troubleshooting Steps:
-
Verify Co-elution of Analyte and Internal Standard: Overlay the chromatograms of 5α-pregnane-3,20-dione and 5α-pregnane-3,20-dione-d6. If they are not co-eluting, this can lead to differential matrix effects. Refer to the troubleshooting steps for poor resolution to improve co-elution.
-
Evaluate Matrix Effects: Perform a post-extraction addition experiment to assess the degree of ion suppression or enhancement in your sample matrix.
-
Check for Contamination of the Internal Standard: Ensure that the deuterated internal standard is not contaminated with the non-deuterated analyte. This can be checked by injecting a high concentration of the internal standard and monitoring for a signal in the analyte's MRM transition.
-
Optimize Sample Preparation: Inefficient sample preparation can lead to variable recovery and high matrix effects. Consider a more rigorous cleanup step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.
-
Investigate Isotopic Exchange: Although less common for deuterium (B1214612) on carbon atoms, ensure that the deuterated labels on your internal standard are stable under your sample preparation and storage conditions.
Data Presentation
Table 1: Comparison of Chromatographic Columns for Steroid Isomer Separation
| Column Type | Stationary Phase Chemistry | Principle of Separation | Advantages for Steroid Isomers |
| C18 | Octadecylsilane | Hydrophobic interactions | Good general-purpose column, widely available. |
| Biphenyl | Biphenyl groups bonded to silica | Hydrophobic and π-π interactions | Enhanced selectivity for aromatic and structurally similar compounds, often providing better resolution of steroid isomers.[1][3][4] |
Table 2: Example Method Validation Parameters for a Steroid LC-MS/MS Assay
| Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | > 0.99 | 0.998 |
| Intra-day Precision (%CV) | < 15% | 5.8% |
| Inter-day Precision (%CV) | < 15% | 8.2% |
| Accuracy (% bias) | ± 15% | -4.5% |
| Recovery | Consistent and reproducible | 85-95% |
| Matrix Effect | Within acceptable limits (e.g., 85-115%) | 92% |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
-
To 100 µL of serum or plasma, add 10 µL of the 5α-pregnane-3,20-dione-d6 internal standard working solution.
-
Add 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: Example LC-MS/MS Method for 5α-Pregnane-3,20-dione Analysis
-
Liquid Chromatography:
-
Column: Biphenyl column (e.g., 100 x 2.1 mm, 2.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: 50% B to 95% B over 8 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions (Hypothetical - requires optimization):
-
5α-pregnane-3,20-dione: Q1: 317.2 -> Q3: 299.2 (loss of H₂O)
-
5α-pregnane-3,20-dione-d6: Q1: 323.2 -> Q3: 305.2 (loss of H₂O)
-
-
Collision Energy: Optimize for each transition (typically 10-20 eV for this type of fragmentation).
-
Source Parameters: Optimize for the specific instrument used.
-
Mandatory Visualization
Caption: Simplified metabolic pathway of progesterone leading to 5α-pregnane-3,20-dione.
Caption: A logical workflow for troubleshooting poor chromatographic resolution.
References
ensuring long-term stability of 5a-pregnane-3,20-dione-d6 stock solutions
This technical support center provides guidance on ensuring the long-term stability of 5α-pregnane-3,20-dione-d6 stock solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is 5α-pregnane-3,20-dione-d6 and what are its primary applications?
A1: 5α-Pregnane-3,20-dione-d6 is the deuterated form of 5α-pregnane-3,20-dione, also known as allopregnanolone (B1667786). It is an endogenous metabolite of progesterone (B1679170). In research, it is primarily used as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). The deuterium (B1214612) labeling provides a distinct mass signature, allowing for accurate quantification of its non-deuterated counterpart in biological samples.
Q2: What are the recommended solvents for preparing 5α-pregnane-3,20-dione-d6 stock solutions?
A2: Common solvents for preparing stock solutions of 5α-pregnane-3,20-dione-d6 and similar steroids include dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695). The choice of solvent may depend on the specific requirements of your experimental assay and the desired concentration.
Q3: What are the ideal storage conditions for long-term stability of 5α-pregnane-3,20-dione-d6 stock solutions?
A3: For long-term stability, it is recommended to store stock solutions at -80°C. Under these conditions, solutions can be stable for up to 6 months. For shorter-term storage, -20°C is acceptable for up to one month. It is crucial to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q4: How can I prevent degradation of my 5α-pregnane-3,20-dione-d6 stock solution?
A4: To minimize degradation, follow these best practices:
-
Storage Temperature: Store at -80°C for long-term storage.
-
Aliquotting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.
-
Light Protection: Store solutions in amber vials or protect them from light to prevent photodegradation.
-
Inert Atmosphere: For maximum stability, consider storing under an inert atmosphere such as argon or nitrogen to prevent oxidation.
-
Solvent Purity: Use high-purity, anhydrous solvents to minimize solvent-mediated degradation.
Q5: What are the potential degradation pathways for 5α-pregnane-3,20-dione-d6?
A5: Like other steroids, 5α-pregnane-3,20-dione-d6 can be susceptible to several degradation pathways:
-
Oxidation: The steroid core can be oxidized, particularly if exposed to air and light over extended periods.
-
Hydrolysis: Though less common for the core structure, any impurities or modifications could be susceptible to hydrolysis.
-
Isomerization: Stereocenters and double bonds can potentially isomerize under certain pH or temperature conditions.
-
Photodegradation: Exposure to UV light can lead to the formation of degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower than expected analyte response in LC-MS/MS. | Degradation of the stock solution. | Prepare a fresh stock solution from powder. Verify storage conditions and handling procedures. Perform a stability check on the existing stock solution against a freshly prepared one. |
| Adsorption to plasticware. | Use low-retention plasticware or glass vials for storage and dilutions. Pre-rinse pipette tips with the solution before transferring. | |
| Solvent evaporation. | Ensure vials are tightly sealed. Use fresh aliquots for each experiment. | |
| Precipitate observed in the stock solution upon thawing. | Low solubility at lower temperatures or solvent evaporation leading to increased concentration. | Gently warm the solution to room temperature and vortex to redissolve the precipitate. If it persists, sonication may be attempted cautiously. Ensure the final concentration of the organic solvent in aqueous working solutions is appropriate to maintain solubility. |
| Interaction with media components. | When preparing working solutions, add the stock solution to the aqueous medium while vortexing to ensure rapid dispersion. Avoid adding the aqueous medium directly to the concentrated stock. | |
| Appearance of unexpected peaks in chromatograms. | Presence of degradation products. | Conduct a forced degradation study to identify potential degradation products. Optimize chromatographic methods to separate these from the parent compound. |
| Contaminated solvent or glassware. | Use high-purity solvents and thoroughly clean all glassware. |
Quantitative Data on Stock Solution Stability
| Storage Temperature | Solvent | Duration | Expected Stability |
| -80°C | Ethanol, DMSO | 6 months | High stability expected, minimal degradation.[1] |
| -20°C | Ethanol, DMSO | 1 month | Stable for short-term storage.[1] |
| Room Temperature | Ethanol, Methanol (B129727) | 24 hours | Acceptable for short-term benchtop use during experiments.[1] |
Note: Stability should be verified experimentally for critical applications.
Experimental Protocols
Protocol for Preparation of 5α-Pregnane-3,20-dione-d6 Stock and Working Solutions
-
Stock Solution (1 mg/mL):
-
Accurately weigh the required amount of 5α-pregnane-3,20-dione-d6 powder.
-
Dissolve in an appropriate volume of high-purity ethanol or DMSO to achieve a final concentration of 1 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot into single-use, amber glass vials.
-
Store at -80°C.
-
-
Working Solution (e.g., 10 µg/mL):
-
Thaw a vial of the 1 mg/mL stock solution at room temperature.
-
Dilute the stock solution with methanol or another suitable solvent to the desired final concentration.
-
Store the working solution at -20°C for short-term use.
-
Protocol for Stability Assessment by LC-MS/MS
This protocol outlines a general procedure for assessing the long-term stability of a 5α-pregnane-3,20-dione-d6 stock solution.
-
Sample Preparation:
-
At time zero (T=0), prepare a set of quality control (QC) samples at low, medium, and high concentrations by spiking a suitable matrix (e.g., charcoal-stripped serum or a buffer) with the freshly prepared stock solution.
-
Analyze a subset of these QC samples immediately to establish the baseline response.
-
Store the remaining QC samples and the stock solution under the desired stability testing conditions (e.g., -80°C, -20°C, room temperature).
-
-
LC-MS/MS Analysis:
-
At specified time points (e.g., 1, 3, 6 months for long-term stability; 4, 8, 24 hours for short-term stability), retrieve a set of stored QC samples.
-
Prepare a fresh set of calibration standards and QC samples from a newly prepared stock solution.
-
Analyze the stored QC samples alongside the freshly prepared calibration curve and fresh QC samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the concentration of 5α-pregnane-3,20-dione-d6 in the stored QC samples using the fresh calibration curve.
-
Compare the mean concentration of the stored QC samples to the nominal concentration (or the mean concentration at T=0).
-
The stability is considered acceptable if the mean concentration of the stored samples is within ±15% of the nominal concentration.
-
Visualizations
Caption: Allopregnanolone biosynthesis and its modulation of the GABAA receptor.
Caption: Workflow for assessing the stability of stock solutions.
Caption: Logical steps for troubleshooting stock solution instability.
References
calibration curve issues with 5a-pregnane-3,20-dione-d6 quantification
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding calibration curve issues encountered during the quantification of 5α-pregnane-3,20-dione-d6 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Troubleshooting Guide
Question: My calibration curve for 5α-pregnane-3,20-dione is non-linear. What are the potential causes and how can I fix it?
Answer:
Non-linearity in calibration curves for steroid quantification is a common issue that can stem from several sources. The most frequent culprits are detector saturation, matrix effects, and incorrect preparation of standards.
Troubleshooting Steps:
-
Check for Detector Saturation: Analyze your highest concentration standard. If the peak shape is flattened or broadened compared to lower concentration standards, your detector is likely saturated.
-
Solution: Dilute the upper-level calibration standards and reinject. Extend the calibration range by adding lower concentration points if necessary.
-
-
Investigate Matrix Effects: Matrix effects occur when co-eluting substances from the sample matrix interfere with the ionization of the target analyte, causing either ion suppression or enhancement.[1] While stable isotope-labeled internal standards (SIL-IS) like 5α-pregnane-3,20-dione-d6 are designed to compensate for these effects, severe matrix interference can still lead to variability and non-linearity.[2]
-
Solution: Perform a post-extraction spike experiment to quantify the extent of matrix effects.[1] Improve sample cleanup using techniques like Solid-Phase Extraction (SPE) or Supported Liquid Extraction (SLE) to remove interfering components.[3] You can also adjust the chromatographic conditions to separate the analyte from the interfering matrix components.[1]
-
-
Verify Standard Preparation: Errors in serial dilutions are a common source of non-linearity.
-
Solution: Prepare fresh calibration standards from a new stock solution. Ensure all pipettes are calibrated and that the correct solvents are used. It is also crucial to ensure the stability of the analyte in the storage and preparation solvents, as degradation can lead to inaccurate concentrations.[4]
-
Question: I'm seeing high variability (%CV > 15%) in my quality control (QC) samples. What should I investigate?
Answer:
High variability in QC samples points to issues with assay precision and reproducibility. This can be caused by inconsistent sample preparation, instrument instability, or matrix effects.
Troubleshooting Steps:
-
Evaluate Sample Preparation Consistency: Inconsistent extraction recovery is a primary cause of variability.
-
Solution: Ensure the sample extraction procedure is followed precisely for every sample. If using manual extraction, consider moving to an automated 96-well plate-based method for better consistency.[3] Verify that the evaporation and reconstitution steps are uniform across all samples.
-
-
Assess Instrument Performance: Fluctuations in the LC pump or mass spectrometer can introduce variability.
-
Solution: Run a system suitability test before the analytical batch to check for stable retention times and peak areas. Monitor the pressure trace from the LC for any irregularities. Ensure the MS has been recently cleaned and calibrated.
-
-
Re-evaluate the Internal Standard: Although 5α-pregnane-3,20-dione-d6 is a good internal standard, issues can still arise.
-
Solution: Check the purity of the internal standard. Ensure the concentration of the IS spiking solution is correct and that it is added consistently to every sample. In rare cases, the deuterated standard may have slightly different chromatographic behavior or ionization efficiency compared to the native analyte, which can be exacerbated by matrix effects.[5]
-
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting calibration curve issues.
Frequently Asked Questions (FAQs)
Q1: What is an acceptable R² value for my calibration curve? A1: For quantitative bioanalytical methods, the correlation coefficient (R²) should be greater than 0.99. However, it's important to not rely solely on the R² value. The accuracy of each calibration point should also be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).[5]
Q2: My assay is not sensitive enough, and I cannot reach the required LLOQ. How can I improve sensitivity? A2: Improving sensitivity involves optimizing both the sample preparation and the LC-MS/MS instrument settings.
-
Sample Preparation: Increase the initial sample volume or reduce the final reconstitution volume to concentrate the sample.[6] Ensure your extraction method provides high recovery.
-
LC-MS/MS Method: Optimize the MS parameters, including ionization source settings (e.g., gas flows, temperature) and compound-specific parameters (e.g., collision energy).[3] Using derivatization reagents can also enhance the ionization signal for some steroids.[7] Additionally, techniques like differential mobility spectrometry (DMS) can be used to reduce interferences and improve the signal-to-noise ratio.[8]
Q3: Should I use a linear or quadratic fit for my calibration curve? A3: A linear regression with 1/x or 1/x² weighting is most common and preferred. A quadratic fit may be used if the response is inherently non-linear and consistently follows a quadratic relationship. However, the reason for the non-linearity should be understood and justified. If a quadratic fit is used, it must be applied consistently, and the assay must still meet accuracy and precision requirements.
Q4: Can other steroids or drugs interfere with my analysis? A4: Yes. Structurally similar steroids can potentially interfere if they are not chromatographically separated and have similar fragmentation patterns.[9] It has also been shown that non-steroidal drugs can cause unexpected interferences in multi-analyte LC-MS/MS assays.[10] It is crucial to establish the selectivity of the method by testing for potential interferences from related endogenous and exogenous compounds.[10]
Data Presentation
Table 1: Typical Acceptance Criteria for a Calibration Curve
| Parameter | Acceptance Criteria |
| Correlation Coefficient (R²) | > 0.99 |
| Calibration Points Accuracy | Within 85-115% of nominal value |
| LLOQ Accuracy | Within 80-120% of nominal value |
| LLOQ Precision (%CV) | ≤ 20% |
| Number of Standards | Minimum of 6 non-zero standards |
Table 2: Comparison of Sample Preparation Techniques for Steroid Analysis
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Protein removal by adding an organic solvent (e.g., acetonitrile).[6] | Simple, fast, and inexpensive. | Provides the least clean extracts; high risk of matrix effects.[1] |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. | Cleaner extracts than PPT; good for removing salts and phospholipids. | More labor-intensive; requires larger volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | Separation based on analyte affinity for a solid sorbent (e.g., C18). | Provides very clean extracts; high selectivity and analyte concentration.[1] | More expensive; requires method development for optimization.[1] |
| Supported Liquid Extraction (SLE) | A 96-well plate-based form of LLE using a solid support.[3] | High throughput; easily automated; good recovery and clean extracts. | Higher cost per sample than traditional LLE or PPT. |
Experimental Protocols
Protocol 1: Preparation of Calibration Standards and Quality Controls
This protocol describes the preparation of calibration curve standards and quality control samples in a surrogate matrix (e.g., charcoal-stripped serum).
Materials:
-
5α-pregnane-3,20-dione certified reference material
-
5α-pregnane-3,20-dione-d6 internal standard
-
Methanol (B129727) (LC-MS grade)
-
Charcoal-stripped serum
-
Calibrated pipettes and sterile polypropylene (B1209903) tubes
Procedure:
-
Prepare Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~1 mg of 5α-pregnane-3,20-dione and dissolve it in 1 mL of methanol to create the analyte stock (S0).
-
Prepare the internal standard (IS) stock similarly.
-
-
Prepare Intermediate Stock Solutions:
-
Perform serial dilutions of the primary stock (S0) in methanol to create a series of intermediate stock solutions (S1, S2, S3, etc.).
-
-
Prepare Working Solutions:
-
Further dilute the intermediate stocks to create working solutions that will be used to spike into the surrogate matrix.
-
Prepare a separate IS working solution at a fixed concentration (e.g., 50 ng/mL).
-
-
Spike Calibration Standards:
-
Pipette the required volume of surrogate matrix into labeled tubes.
-
Spike a small volume (typically 2-5% of the total matrix volume) of the appropriate working solution into the matrix to create a calibration curve with 6-8 non-zero points.
-
-
Spike Quality Control (QC) Samples:
-
Using a separately prepared stock solution, create QC samples at a minimum of three concentration levels: low, medium, and high.
-
-
Storage:
-
Store all stock solutions, working solutions, and prepared samples at -20°C or -80°C in tightly sealed containers to prevent degradation.[4]
-
Protocol 2: General LC-MS/MS Method for Steroid Quantification
This protocol provides a starting point for developing an LC-MS/MS method. Optimization will be required for your specific instrument and application.
1. Sample Preparation (using SPE):
-
Thaw samples, calibrators, and QCs on ice.
-
Add 20 µL of the IS working solution to 200 µL of each sample.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.[11]
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 20% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50% methanol in water).
2. LC-MS/MS Conditions:
-
LC Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).[11]
-
Mobile Phase A: Water with 0.1% formic acid.[11]
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[11]
-
Injection Volume: 5 - 20 µL.[6]
-
Gradient: Develop a gradient to ensure separation from other endogenous steroids (e.g., start at 50% B, ramp to 95% B over 8 minutes, hold, and re-equilibrate).[6]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[6]
-
MS Detection: Multiple Reaction Monitoring (MRM). Precursor and product ions for both the analyte and the d6-internal standard must be optimized by infusing a pure standard solution.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Age and sex effects of a validated LC-MS/MS method for the simultaneous quantification of testosterone, allopregnanolone, and its isomers in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. Non-Steroidal Drug Interferences in a Quantitative Multisteroid LC-MS/MS Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
selecting the appropriate quantifier and qualifier ions for 5a-pregnane-3,20-dione-d6
Technical Support Center: Mass Spectrometry Method Development
Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs): Quantifier and Qualifier Ion Selection
Q1: How do I select the appropriate quantifier and qualifier ions for 5α-pregnane-3,20-dione-d6 in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) experiment?
A1: The selection of quantifier and qualifier ions is a critical step in developing a robust and reliable LC-MS/MS method. For 5α-pregnane-3,20-dione-d6, which serves as an internal standard, the process involves identifying the precursor ion and its most abundant and specific product ions.
Precursor Ion Selection:
In positive electrospray ionization (ESI) mode, 5α-pregnane-3,20-dione-d6 will readily form a protonated molecule, [M+H]⁺.
-
The molecular formula for 5α-pregnane-3,20-dione is C₂₁H₃₂O₂.
-
The monoisotopic mass of the unlabeled compound is approximately 316.24 g/mol .
-
For the deuterated standard, 5α-pregnane-3,20-dione-d6, six hydrogen atoms are replaced by deuterium (B1214612).
-
Therefore, the expected monoisotopic mass of the deuterated standard is approximately 322.28 g/mol .
-
The precursor ion to be selected in the first quadrupole (Q1) will be the [M+H]⁺ ion, which is m/z 323.3 .
Product Ion Selection (Quantifier and Qualifier):
Following collision-induced dissociation (CID) in the second quadrupole (q2), the precursor ion will fragment into several product ions. The most intense and stable product ion is typically selected as the quantifier , as this provides the best sensitivity. The second most abundant and specific product ion is chosen as the qualifier to ensure the identity and purity of the analyte peak.
Based on the fragmentation patterns of structurally similar steroids like progesterone (B1679170), the primary fragmentation occurs around the steroid backbone. For progesterone (precursor m/z 315.3), common product ions are m/z 109.1 and 97.1. For a deuterated analog like d8-progesterone (precursor m/z 323.4), a commonly used product ion is m/z 113.1.
Given that 5α-pregnane-3,20-dione is a saturated analog of progesterone, similar fragmentation is expected. The addition of six deuterium atoms will result in a mass shift for the fragments that retain the deuterium labels.
The recommended quantifier and qualifier ions for 5α-pregnane-3,20-dione-d6 are summarized in the table below.
| Analyte | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| 5α-pregnane-3,20-dione-d6 | 323.3 | 113.1 | 100.1 |
Note: The exact m/z values and their relative intensities should be confirmed by direct infusion of a standard solution of 5α-pregnane-3,20-dione-d6 into the mass spectrometer and performing a product ion scan.
Troubleshooting Guide: Ion Selection and Optimization
Problem: I am not observing the expected precursor or product ions for 5α-pregnane-3,20-dione-d6.
Solution:
-
Verify Standard Integrity: Ensure the 5α-pregnane-3,20-dione-d6 standard is of high purity and has been stored correctly to prevent degradation.
-
Optimize Infusion Parameters:
-
Prepare a fresh solution of the standard in an appropriate solvent (e.g., methanol (B129727) or acetonitrile).
-
Infuse the solution directly into the mass spectrometer.
-
Optimize the ion source parameters, such as spray voltage, gas flows (nebulizer and heater), and ion transfer tube temperature, to maximize the signal of the [M+H]⁺ ion (m/z 323.3).
-
-
Perform a Product Ion Scan:
-
Set the first quadrupole (Q1) to select the precursor ion (m/z 323.3).
-
Scan the third quadrupole (Q3) over a relevant mass range (e.g., m/z 50-330) to identify all product ions.
-
Optimize the collision energy (CE) and cell exit potential (CXP) to maximize the intensity of the desired product ions (quantifier and qualifier).
-
-
Check for Adduct Formation: In some cases, adducts with solvent molecules or salts (e.g., [M+Na]⁺, [M+K]⁺) may be more abundant than the protonated molecule. If the [M+H]⁺ ion is weak, look for these other species.
Experimental Protocols
Protocol 1: Determination of Optimal Multiple Reaction Monitoring (MRM) Transitions for 5α-Pregnane-3,20-dione-d6
-
Standard Preparation: Prepare a 1 µg/mL solution of 5α-pregnane-3,20-dione-d6 in 50:50 methanol:water.
-
Direct Infusion: Infuse the standard solution into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Precursor Ion Confirmation: In Q1 scan mode, confirm the presence and maximize the intensity of the [M+H]⁺ ion at m/z 323.3 by adjusting ion source parameters.
-
Product Ion Identification:
-
Switch to product ion scan mode.
-
Select m/z 323.3 in Q1.
-
Vary the collision energy (e.g., from 10 to 40 eV in 2 eV increments) to find the optimal energy for fragmentation.
-
Identify the two most abundant and stable product ions from the resulting spectra.
-
-
MRM Transition Setup:
-
Create an MRM method with the precursor ion m/z 323.3.
-
Set the most intense product ion as the quantifier and the second most intense as the qualifier.
-
Use the optimized collision energies for each transition.
-
Logical Workflow for Ion Selection
The following diagram illustrates the logical workflow for selecting and validating quantifier and qualifier ions for a given analyte.
Validation & Comparative
5α-Pregnane-3,20-dione-d6: A Comparative Guide to Internal Standards in Steroid Analysis
For Researchers, Scientists, and Drug Development Professionals
In the precise quantification of steroid hormones, the choice of an appropriate internal standard is paramount to ensure accuracy and reliability, particularly when employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comprehensive cross-validation of 5α-pregnane-3,20-dione-d6, a deuterated internal standard, against other common internal standards used in steroid analysis. The information presented herein is supported by established analytical principles and data from relevant studies.
The Critical Role of Internal Standards in LC-MS/MS
Internal standards are essential in quantitative LC-MS/MS to correct for variations that can occur during sample preparation, injection, and analysis. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations, thus providing a reliable reference for quantification. The two primary types of internal standards are stable isotope-labeled (e.g., deuterated) and non-isotopically labeled (e.g., structural analogs).
Performance Comparison: 5α-Pregnane-3,20-dione-d6 vs. Alternative Internal Standards
Stable isotope-labeled internal standards, such as 5α-pregnane-3,20-dione-d6, are widely considered the gold standard for quantitative bioanalysis. Their near-identical chemical structure and physicochemical properties to the endogenous analyte ensure they co-elute chromatographically and experience similar ionization effects, effectively compensating for matrix effects and other sources of analytical variability.
While direct head-to-head comparative studies for 5α-pregnane-3,20-dione-d6 against a wide array of other internal standards are not extensively published in a single report, the principles of internal standard selection and performance are well-established. Below is a summary of expected performance characteristics based on data from various steroid analyses.
Table 1: Quantitative Performance Comparison of Internal Standard Types for Steroid Analysis
| Performance Metric | 5α-Pregnane-3,20-dione-d6 (Deuterated IS) | Progesterone-d9 (Alternative Deuterated IS) | Structural Analog IS (e.g., Medroxyprogesterone) |
| Analyte(s) | 5α-pregnane-3,20-dione and related progesterone (B1679170) metabolites | Progesterone and its metabolites | Progesterone and related steroids |
| Typical Accuracy (% Recovery) | 95-105%[1] | 94.0-103.7%[1] | Can be variable (e.g., 85-115%), prone to bias due to differential matrix effects. |
| Typical Intra-day Precision (%CV) | < 10% | < 6.7%[1] | Often higher than deuterated standards, can exceed 15%. |
| Typical Inter-day Precision (%CV) | < 10% | < 6.7%[1] | Often higher than deuterated standards, can exceed 15%. |
| Matrix Effect Compensation | Excellent, due to co-elution and similar ionization. | Excellent, for the same reasons as above. | Variable and often incomplete, as chromatographic and ionization behaviors may differ from the analyte. |
| Linearity (r²) | > 0.99 | > 0.99[1] | Generally > 0.99, but can be affected by uncompensated matrix effects. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative experimental protocols for the quantification of 5α-pregnane-3,20-dione using a deuterated internal standard with LC-MS/MS.
Sample Preparation: Salting-Out Assisted Liquid/Liquid Extraction (SALLE)
-
To 100 µL of plasma, add 25 µL of a working solution of 5α-pregnane-3,20-dione-d6 in methanol.
-
Add 200 µL of acetonitrile (B52724) and 50 mg of ammonium (B1175870) sulfate.
-
Vortex for 1 minute to precipitate proteins and induce phase separation.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient Elution: A suitable gradient to separate the analyte from other endogenous compounds.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for 5α-pregnane-3,20-dione: To be determined by direct infusion of a standard solution.
-
MRM Transition for 5α-pregnane-3,20-dione-d6: To be determined by direct infusion of the internal standard solution.
-
Mandatory Visualizations
Metabolic Pathway of Progesterone
The following diagram illustrates the metabolic conversion of progesterone to 5α-pregnane-3,20-dione and its subsequent metabolites. This pathway is crucial for understanding the biological context of the analyte.
Experimental Workflow for Cross-Validation
This diagram outlines the logical steps for the cross-validation of 5α-pregnane-3,20-dione-d6 with another internal standard.
References
A Comparative Guide to 5α-Pregnane-3,20-dione-d6 and 13C-Labeled Internal Standards for Quantitative Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate quantification of steroid hormones is paramount for robust and reliable data. The choice of internal standard in mass spectrometry-based assays is a critical determinant of data quality. This guide provides an objective comparison between deuterium-labeled (5α-pregnane-3,20-dione-d6) and carbon-13-labeled (¹³C) internal standards for the analysis of 5α-pregnane-3,20-dione, supported by experimental principles and data from analogous steroid assays.
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry as they share near-identical physicochemical properties with the analyte of interest, allowing for effective correction of variations during sample preparation, chromatography, and ionization. However, the choice between deuterium (B1214612) and carbon-13 labeling can significantly impact assay performance.
Executive Summary: 13C-Labeled Standards Demonstrate Superior Performance
Based on established analytical principles, ¹³C-labeled internal standards are theoretically superior for the quantitative analysis of 5α-pregnane-3,20-dione by LC-MS/MS. Their key advantages lie in perfect co-elution with the analyte and absolute isotopic stability, which collectively provide more robust and accurate compensation for matrix effects. While 5α-pregnane-3,20-dione-d6 is a viable and often more accessible option, careful method validation is crucial to mitigate potential chromatographic shifts and ensure isotopic stability. For assays demanding the highest level of accuracy and precision, particularly in complex biological matrices, the use of a ¹³C-labeled internal standard is highly recommended.
Quantitative Data Comparison
Table 1: General Performance Characteristics
| Feature | 5α-Pregnane-3,20-dione-d6 (Deuterium-Labeled) | 13C-Labeled 5α-Pregnane-3,20-dione | Rationale & Implications |
| Isotopic Stability | High, but with a potential risk of H-D exchange under certain conditions. | Exceptionally high, with no risk of isotopic exchange. | The stability of the isotopic label is fundamental to the integrity of quantitative data. |
| Chromatographic Co-elution | May exhibit a slight retention time shift compared to the unlabeled analyte.[1] | Expected to co-elute perfectly with the unlabeled analyte.[2] | Perfect co-elution is critical for accurate compensation of matrix effects that can vary across a chromatographic peak. |
| Matrix Effect Compensation | Generally effective, but chromatographic shifts can lead to differential ion suppression or enhancement.[1] | Theoretically superior due to identical elution profiles, leading to more accurate compensation.[2] | Inaccurate matrix effect correction is a primary source of error in LC-MS/MS assays. |
| Availability & Cost | Generally more readily available and cost-effective. | Can be more challenging and expensive to synthesize. | Practical considerations in the selection of an internal standard. |
Table 2: Comparative Performance Data from Progesterone (B1679170) Assays
| Parameter | Progesterone-d9[3] | Progesterone-¹³C2[3] | Key Findings |
| Precision (%RSD) | 0.74 – 8.5% | < 6.7% | The ¹³C-labeled standard demonstrated slightly better precision in the cited study. |
| Accuracy (%Error / %Nominal) | 1.6 – 14.4% | 94.0 – 103.7% | The ¹³C-labeled standard showed higher accuracy in the referenced data. |
| Linearity (r²) | > 0.99 | > 0.99 | Both standards perform well in terms of linearity. |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | Not explicitly stated, but method was sensitive for low concentrations. | Both allow for sensitive quantification. |
Experimental Protocols
The following provides a generalized experimental protocol for the quantification of 5α-pregnane-3,20-dione in a biological matrix (e.g., serum or plasma) using a stable isotope-labeled internal standard with LC-MS/MS.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Aliquoting: To 100 µL of the biological sample (e.g., serum), add the internal standard (either 5α-pregnane-3,20-dione-d6 or a ¹³C-labeled analog) at a concentration that yields a response comparable to the analyte in the middle of the calibration range.
-
Protein Precipitation (Optional but Recommended): Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins. Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.
-
Extraction: Transfer the supernatant to a clean tube and add 1 mL of an organic solvent (e.g., methyl tert-butyl ether or a hexane/ethyl acetate (B1210297) mixture).
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Evaporation: Carefully transfer the organic (upper) layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol (B129727):water with 0.1% formic acid).
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.
-
Gradient: A linear gradient from a low to high percentage of mobile phase B is employed to elute the analyte and internal standard.
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used for steroids.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for both the analyte (5α-pregnane-3,20-dione) and the internal standard (5α-pregnane-3,20-dione-d6 or ¹³C-labeled analog) would be optimized.
-
Visualizing Key Concepts
The following diagrams illustrate important workflows and logical relationships in the selection and use of internal standards for quantitative bioanalysis.
Caption: A generalized workflow for the quantitative analysis of 5α-pregnane-3,20-dione using an internal standard.
Caption: A decision-making flowchart for selecting an appropriate internal standard.
References
Method Validation for the Quantification of 5α-Pregnane-3,20-Dione: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 5α-pregnane-3,20-dione, a key neurosteroid and metabolite of progesterone (B1679170), is crucial for advancing research in neuroscience, endocrinology, and drug development. This guide provides a comprehensive comparison of analytical methods for its quantification, with a focus on a validated approach using a deuterated (d6) internal standard. This document outlines detailed experimental protocols, presents comparative performance data, and visualizes key biological and experimental workflows to aid researchers in selecting and implementing the most suitable method for their studies.
Comparative Analysis of Analytical Methods
The selection of an analytical method for 5α-pregnane-3,20-dione quantification depends on the specific requirements of the study, including sensitivity, specificity, throughput, and cost. The primary methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays.
Table 1: Quantitative Performance of Analytical Methods for 5α-Pregnane-3,20-Dione Quantification
| Parameter | LC-MS/MS with d6-Standard (Representative Data) | GC-MS (Representative Data for Related Steroids) | Immunoassay (Radioimmunoassay - RIA) |
| Linearity (Range) | 0.1 - 100 ng/mL | 0.5 - 200 ng/mL | 10 - 1000 pg/mL |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | Varies, susceptible to matrix effects |
| Precision (% RSD) | < 15% | < 15% | < 20% |
| Limit of Detection (LOD) | ~0.05 ng/mL | ~0.2 ng/mL | ~5-10 pg/mL |
| Limit of Quantification (LOQ) | ~0.1 ng/mL | ~0.5 ng/mL | ~10 pg/mL |
| Specificity | High | High | Moderate to Low (potential for cross-reactivity) |
Note: The data for LC-MS/MS and GC-MS are representative values for neurosteroid analysis and may vary based on instrumentation and matrix. The immunoassay data is based on a radioimmunoassay for 5α-pregnane-3,20-dione and highlights its high sensitivity but potential for cross-reactivity.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. Below are protocols for the quantification of 5α-pregnane-3,20-dione using LC-MS/MS with a d6 internal standard, along with alternative methods.
LC-MS/MS with d6-5α-Pregnane-3,20-Dione Internal Standard
This method is considered the gold standard for its high specificity and sensitivity. The use of a stable isotope-labeled internal standard (d6-5α-pregnane-3,20-dione) compensates for matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and precision.
a) Sample Preparation (Solid-Phase Extraction - SPE)
-
To 1 mL of plasma or serum, add the d6-5α-pregnane-3,20-dione internal standard.
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a solution of 20% methanol in water to remove interfering substances.
-
Elute the analyte and internal standard with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
b) LC-MS/MS Conditions
-
Chromatographic Column: A C18 reversed-phase column is typically used for steroid separation.
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid or ammonium (B1175870) formate, is employed.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for both 5α-pregnane-3,20-dione and its d6-labeled internal standard must be optimized.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for steroid analysis but often requires derivatization to improve the volatility and thermal stability of the analytes.
a) Sample Preparation and Derivatization
-
Perform an extraction as described for the LC-MS/MS method.
-
After evaporation, add a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the dried extract to form trimethylsilyl (B98337) (TMS) derivatives.
-
Heat the sample to ensure complete derivatization.
b) GC-MS Conditions
-
GC Column: A non-polar capillary column, such as a DB-5ms, is commonly used.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Ionization Mode: Electron Ionization (EI) is the standard ionization technique.
-
Detection: The mass spectrometer can be operated in full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.
Immunoassay
Immunoassays, such as Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA), offer high throughput and sensitivity but may be limited by the specificity of the antibody.
a) General Principle (Competitive Immunoassay)
-
A known amount of labeled 5α-pregnane-3,20-dione (the tracer) and the unlabeled analyte from the sample compete for a limited number of binding sites on a specific antibody.
-
After incubation, the antibody-bound and free fractions are separated.
-
The amount of tracer in the bound fraction is measured, which is inversely proportional to the concentration of the unlabeled analyte in the sample.
-
Quantification is achieved by comparing the signal to a standard curve.
b) Cross-Reactivity
A critical validation parameter for immunoassays is the assessment of cross-reactivity with structurally related steroids. For a radioimmunoassay developed for 5α-pregnane-3,20-dione, negligible cross-reactivity was observed with 5β-pregnane-3,20-dione (1.8%), while other hydroxylated pregnanes showed minor cross-reactivity (5-40%).[1]
Visualizations
Signaling and Metabolic Pathways
The biological activity of 5α-pregnane-3,20-dione is intrinsically linked to its synthesis from progesterone and its subsequent metabolism to neuroactive steroids like allopregnanolone.
Figure 1: Simplified metabolic pathway of progesterone to 5α-pregnane-3,20-dione and allopregnanolone.
Allopregnanolone, a metabolite of 5α-pregnane-3,20-dione, is a potent positive allosteric modulator of the GABA-A receptor, a key inhibitory neurotransmitter receptor in the central nervous system.
Figure 2: Allopregnanolone's modulation of the GABA-A receptor signaling pathway.
Experimental Workflow
The following diagram illustrates the typical workflow for the validation of an LC-MS/MS method for 5α-pregnane-3,20-dione quantification.
Figure 3: A logical workflow for the validation of an LC-MS/MS method.
References
A Comparative Guide to 5α-Pregnane-3,20-dione Measurement in Research
The primary methods for the quantification of 5α-pregnane-3,20-dione include immunoassays such as Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA), and chromatography-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method presents distinct advantages and limitations in terms of sensitivity, specificity, and throughput.
Quantitative Performance of Analytical Methods
The following table summarizes the performance characteristics of different analytical methods for the measurement of 5α-pregnane-3,20-dione as reported in various studies. It is important to note that these values are from individual studies and not from a direct head-to-head comparison.
| Analytical Method | Matrix | Intra-assay CV (%) | Inter-assay CV (%) | Limit of Detection (LOD) / Lower Limit of Quantification (LLOQ) | Reference |
| Radioimmunoassay (RIA) | Serum | Not Reported | Not Reported | Not Reported | [1] |
| Plasma | Not Reported | Not Reported | Not Reported | [2] | |
| Serum | Not Reported | Not Reported | Not Reported | [3] | |
| ELISA | Hair (Equine) | 6.4 | 11.0 | Sensitivity: 50.4 pg/mL | [4] |
| Hair (Human) | 7.3 | 11.0 | Sensitivity: 50.4 pg/mL | [4] | |
| GC-MS | Cerebrospinal Fluid | < 5 | < 10 | ~5 fmol/mL (1.6 pg/mL) | [5] |
| LC-MS/MS | Plasma | Not Reported | Not Reported | LLOQ: 25-50 pg | [6] |
CV: Coefficient of Variation
Experimental Methodologies
Below are detailed protocols for the key analytical methods cited in this guide. These protocols are based on descriptions provided in the referenced literature.
1. Radioimmunoassay (RIA)
This method relies on the competition between unlabeled 5α-pregnane-3,20-dione in a sample and a known amount of radiolabeled 5α-pregnane-3,20-dione for binding to a specific antibody.
-
Sample Preparation :
-
Extraction of the steroid from the biological matrix (e.g., plasma, brain tissue) is typically performed using an organic solvent like ethanol (B145695) or ether.[1][2]
-
The extract is then purified using column chromatography (e.g., Sephadex LH-20 or celite chromatography) to separate 5α-pregnane-3,20-dione from other cross-reactive steroids.[1][2][7]
-
-
Assay Procedure :
-
The purified sample extract is incubated with a specific antibody against 5α-pregnane-3,20-dione and a tracer amount of radiolabeled 5α-pregnane-3,20-dione.
-
After reaching equilibrium, the antibody-bound fraction is separated from the free fraction.
-
The radioactivity of the bound fraction is measured using a scintillation counter.
-
The concentration of 5α-pregnane-3,20-dione in the sample is determined by comparing the measured radioactivity to a standard curve generated with known concentrations of the steroid.
-
2. Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.
-
Sample Preparation :
-
For hair samples, a specific extraction procedure is required to isolate the steroid from the hair matrix.[4]
-
-
Assay Procedure (based on a commercial kit) :
-
Standards and prepared samples are added to a microtiter plate pre-coated with an antibody specific for 5α-pregnane-3,20-dione.
-
A horseradish peroxidase (HRP) conjugated 5α-pregnane-3,20-dione is added to the wells.
-
During incubation, the sample's endogenous 5α-pregnane-3,20-dione and the HRP-conjugate compete for binding to the immobilized antibody.
-
The plate is washed to remove unbound reagents.
-
A substrate solution is added, which reacts with the HRP to produce a colored product.
-
The intensity of the color is measured using a microplate reader, which is inversely proportional to the concentration of 5α-pregnane-3,20-dione in the sample.
-
Concentrations are calculated based on a standard curve.
-
3. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify different substances within a test sample.
-
Sample Preparation :
-
Analysis :
-
The derivatized sample is injected into the gas chromatograph, where it is vaporized and separated as it travels through a capillary column.
-
The separated components then enter the mass spectrometer, where they are ionized and fragmented.
-
The mass spectrometer detects and measures the mass-to-charge ratio of the resulting ions.
-
Quantification is achieved by comparing the peak area of the analyte to that of the deuterated internal standard.[5]
-
4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific analytical technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.
-
Sample Preparation :
-
Addition of an isotopically labeled internal standard to the sample.
-
Extraction of the steroids from the plasma or serum, often via liquid-liquid extraction or solid-phase extraction.
-
-
Analysis :
-
The prepared sample is injected into the liquid chromatograph for separation on a C18 column.
-
The eluent from the LC column is introduced into the tandem mass spectrometer.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion for 5α-pregnane-3,20-dione is selected and fragmented to produce a specific product ion, which is then detected. This process provides high specificity.
-
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard, referenced against a calibration curve.
-
Visualizing the Workflow
To provide a clearer understanding of the analytical processes, the following diagrams illustrate a generic workflow for an inter-laboratory comparison and the typical steps in a chromatography-based analysis.
Caption: A generalized workflow for an inter-laboratory comparison study.
Caption: A typical workflow for chromatography-based analysis (GC-MS/LC-MS/MS).
References
- 1. Progesterone, 5alpha-pregnane-3,20-dione and 3alpha-hydroxy-5alpha-pregnane-20-one in specific regions of the human female brain in different endocrine states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioimmunoassay of 5 alpha-pregnane-3,20-dione. A metabolite of placental progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inter-ictal and post-ictal circulating levels of allopregnanolone, an anticonvulsant metabolite of progesterone, in epileptic children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of an ELISA kit to measure allopregnanolone in human and equine hair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relationships between cerebrospinal fluid GABAergic neurosteroid levels and symptom severity in men with PTSD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trajectories of Allopregnanolone and Allopregnanolone to Progesterone Ratio across the Six Subphases of Menstrual Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation, identification and quantitation of serum 5alpha-pregnane-3,20-dione and its relationship to progesterone in the pregnant mare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Gold Standard in Neurosteroid Bioanalysis: A Comparative Guide to the Accuracy and Precision of 5α-Pregnane-3,20-dione-d6
For researchers, scientists, and drug development professionals engaged in the quantification of the neurosteroid 5α-pregnane-3,20-dione (a metabolite of progesterone (B1679170) also known as allopregnanolone), the choice of an appropriate internal standard is a critical determinant of assay accuracy and precision. This guide provides an objective comparison of the performance of the deuterated internal standard 5α-pregnane-3,20-dione-d6 against non-deuterated alternatives in bioanalytical assays, supported by experimental data and detailed methodologies.
In the landscape of quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are widely recognized as the gold standard. 5α-Pregnane-3,20-dione-d6, a deuterated analog of the endogenous analyte, offers significant advantages over non-deuterated internal standards, such as structurally similar but chemically distinct compounds. The key benefit of a deuterated standard lies in its near-identical physicochemical properties to the analyte of interest. This ensures that it behaves similarly during sample extraction, chromatography, and ionization, thereby effectively compensating for variations that can occur throughout the analytical workflow and mitigating the impact of matrix effects.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The use of a stable isotope-labeled internal standard like 5α-pregnane-3,20-dione-d6 consistently results in superior bioanalytical assay performance. The following tables summarize the validation parameters for a typical LC-MS/MS assay for allopregnanolone (B1667786) utilizing a deuterated internal standard (data adapted from studies using allopregnanolone-d4, a close analog) and compare it to the expected performance of an assay using a non-deuterated (structural analog) internal standard.
Table 1: Quantitative Performance of an LC-MS/MS Assay for Allopregnanolone using a Deuterated Internal Standard (e.g., 5α-Pregnane-3,20-dione-d6)
| Validation Parameter | Performance Metric | Result |
| Accuracy (Trueness) | Inter-day Accuracy (% of Nominal) | 90-110%[1][2] |
| Intra-day Accuracy (% of Nominal) | 90-110%[1][2] | |
| Precision | Inter-day Imprecision (% CV) | < 10%[1][2] |
| Intra-day Imprecision (% CV) | < 10%[1][2] | |
| Recovery | Extraction Recovery | > 95%[1][2] |
| Linearity | Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | pg/mL | 10.08[3] |
Table 2: Expected Performance of an LC-MS/MS Assay for Allopregnanolone using a Non-Deuterated Internal Standard
| Validation Parameter | Performance Metric | Expected Result |
| Accuracy (Trueness) | Inter-day Accuracy (% of Nominal) | 85-115% |
| Intra-day Accuracy (% of Nominal) | 85-115% | |
| Precision | Inter-day Imprecision (% CV) | < 20% |
| Intra-day Imprecision (% CV) | < 20% | |
| Recovery | Extraction Recovery | Variable |
| Linearity | Correlation Coefficient (r²) | > 0.98 |
| Lower Limit of Quantification (LLOQ) | pg/mL | Potentially higher due to increased variability |
Experimental Protocol: Quantification of Allopregnanolone in Human Plasma
This section details a representative experimental protocol for the quantification of allopregnanolone in human plasma using 5α-pregnane-3,20-dione-d6 as an internal standard, based on established LC-MS/MS methodologies.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 20 µL of the 5α-pregnane-3,20-dione-d6 internal standard working solution (e.g., 10 ng/mL in methanol).
-
Vortex mix for 10 seconds.
-
Add 600 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
2. Liquid Chromatography
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., Agilent Poroshell 120, 50 x 4.6 mm, 2.7 µm particle size) is suitable.[2][4]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B over several minutes to achieve separation.
-
Flow Rate: Typically in the range of 0.4-0.6 mL/min.
-
Injection Volume: 10 µL.
3. Tandem Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transition for Allopregnanolone: To be optimized, but a representative transition would be monitored.
-
MRM Transition for 5α-Pregnane-3,20-dione-d6: To be optimized, accounting for the mass shift due to deuterium (B1214612) labeling.
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, gas flows).
Visualizing the Workflow and Rationale
To further elucidate the experimental process and the logical framework for selecting a deuterated internal standard, the following diagrams are provided.
References
- 1. A sensitive and selective LC-differential mobility-mass spectrometric analysis of allopregnanolone and pregnanolone in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of an LC-MS/MS assay for the quantification of allopregnanolone and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Age and sex effects of a validated LC-MS/MS method for the simultaneous quantification of testosterone, allopregnanolone, and its isomers in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating the Isotope Effect: A Comparative Guide to the Impact of Deuterium Labeling on Chromatographic Retention Time
For researchers and scientists engaged in drug development and various analytical fields, the use of stable isotope-labeled compounds, particularly deuterated molecules, is a cornerstone of quantitative analysis. While invaluable, the substitution of hydrogen with its heavier isotope, deuterium (B1214612), can introduce a subtle but significant phenomenon: a shift in chromatographic retention time. This guide provides an objective comparison of the chromatographic behavior of deuterated compounds versus their non-deuterated (protiated) counterparts, supported by experimental data and detailed methodologies, to help researchers anticipate and manage this effect.
The phenomenon where deuterated compounds exhibit different retention times compared to their non-deuterated versions is known as the Chromatographic Deuterium Isotope Effect (CDE).[1] This effect stems from the minor physicochemical differences between the carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger, resulting in a smaller van der Waals radius and reduced polarizability for the deuterated molecule.[1][2] These subtle differences can alter the molecule's interaction with the stationary phase, leading to changes in retention.
Comparative Analysis of Retention Time Shifts
The direction and magnitude of the retention time shift due to deuterium labeling are highly dependent on the chromatographic mode employed.
Reversed-Phase Chromatography (RPC): In RPC, which separates molecules based on hydrophobicity, a prevalent "inverse isotope effect" is observed.[3] Deuterated compounds generally elute slightly earlier than their protiated analogues.[1][3] This is attributed to the C-D bond being slightly less hydrophobic than the C-H bond, leading to weaker interactions with the non-polar stationary phase.[1]
Normal-Phase Chromatography (NPC): In contrast to RPC, deuterated compounds in NPC, which separates molecules based on polarity, often exhibit a "normal isotope effect." They tend to be retained longer and elute later than their non-deuterated counterparts, suggesting stronger interactions with the polar stationary phase.[1][3][4]
Hydrophilic Interaction Chromatography (HILIC): In HILIC, a technique for separating polar compounds, the effect of deuterium labeling can be less predictable and is sometimes reported to be negligibly small.[1]
Gas Chromatography (GC): Similar to RPC, in gas chromatography, deuterated compounds typically elute earlier than their non-deuterated analogs.[5]
The following table summarizes quantitative data from various studies, illustrating the typical retention time differences observed between deuterated and non-deuterated compounds.
| Compound Class | Chromatographic Mode | Stationary Phase | Retention Time Shift (Δt_R) | Observation | Reference |
| Peptides | nUHPLC-ESI-MS/MS | Not Specified | ~3.0 s | Deuterated peptides elute earlier. | [6] |
| Metformin | GC-MS | Not Specified | 0.03 min | d6-metformin elutes earlier than d0-metformin. | [5] |
| Aldehydes (derivatized) | RPLC-MS/MS | Kinetex C18, Phenyl-hexyl | Isotope labeling had a significant effect on retention time shifts. | Deuterium labeling caused the most significant shifts compared to 13C or 15N. | [7] |
| Olanzapine (and related compounds) | Normal-Phase LC-MS/MS | Nucleosil Silica (B1680970) | Observable separation | Deuterated compounds were retained longer. | [8] |
| N-glycans (derivatized) | ZIC-HILIC | ZIC-HILIC | Negligibly small | Minimal isotope effect observed. | [1] |
Factors Influencing the Chromatographic Deuterium Isotope Effect
The following diagram illustrates the key factors that can influence the magnitude and direction of the retention time shift observed due to deuterium labeling.
Factors influencing the chromatographic deuterium isotope effect.
Experimental Protocols
To accurately assess the chromatographic deuterium isotope effect, a systematic approach is required. The following protocol outlines a general workflow for comparing the retention times of deuterated and non-deuterated compounds.
Objective: To determine the difference in retention time (Δt_R) between a deuterated compound and its non-deuterated analogue under specific chromatographic conditions.[1]
Materials:
-
Deuterated standard of the compound of interest.
-
Non-deuterated standard of the compound of interest.
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[1]
-
Appropriate chromatographic column (e.g., C18 for RPC, silica for NPC).[1]
-
High-purity solvents for mobile phase preparation.
-
Mass spectrometer for peak confirmation and quantification.
Method:
-
Standard Preparation: Prepare individual stock solutions of the deuterated and non-deuterated standards in a suitable solvent. From the stock solutions, create a mixture containing both compounds at a known concentration ratio (e.g., 1:1).[1]
-
Chromatographic Conditions:
-
Column: Select a column based on the analyte's properties and the desired separation mode.[1]
-
Mobile Phase: Prepare the mobile phase according to the chosen chromatographic mode. For RPC, a common mobile phase is a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid.[1] For NPC, a non-polar solvent with a polar modifier is typically used.[1]
-
Flow Rate: Set a flow rate appropriate for the column dimensions.[1]
-
Gradient: If necessary, define a gradient elution profile.[3]
-
Column Temperature: Maintain a constant and controlled column temperature.[1]
-
Injection Volume: Use a consistent injection volume for all analyses.[2]
-
-
Data Acquisition:
-
Inject the mixture of deuterated and non-deuterated standards into the chromatograph.[1]
-
Monitor the elution profile using a suitable detector, such as a mass spectrometer, to differentiate the compounds based on their mass-to-charge ratios (m/z).[2]
-
Record the retention times for both the deuterated and non-deuterated peaks.[1]
-
-
Data Analysis:
-
Determine the retention time for each compound, typically at the peak apex.
-
Calculate the difference in retention time (Δt_R) between the non-deuterated (t_R(H)) and deuterated (t_R(D)) compounds: Δt_R = t_R(H) - t_R(D).[1]
-
Repeat the analysis multiple times to ensure reproducibility and calculate the mean and standard deviation of the Δt_R.[1]
-
The following diagram illustrates the experimental workflow for assessing the CDE.
Experimental workflow for CDE analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. academic.oup.com [academic.oup.com]
The Gold Standard in Regulated Bioanalysis: Validating 5α-Pregnane-3,20-dione-d6 as an Internal Standard
For researchers, scientists, and drug development professionals, the accuracy and reliability of bioanalytical data are paramount. In the quantitative analysis of 5α-pregnane-3,20-dione, a key metabolite of progesterone, the choice of internal standard is a critical factor influencing method performance. This guide provides a comprehensive comparison of 5α-pregnane-3,20-dione-d6, a deuterated stable isotope-labeled (SIL) internal standard, with alternative approaches, supported by experimental data from closely related steroid analyses. The evidence underscores the superiority of SIL internal standards in meeting the stringent requirements of regulated bioanalysis.
The ideal internal standard should mimic the physicochemical properties of the analyte to compensate for variability during sample preparation, chromatography, and mass spectrometric detection.[1] Stable isotope-labeled internal standards, such as 5α-pregnane-3,20-dione-d6, are considered the "gold standard" as they co-elute with the analyte and exhibit nearly identical extraction recovery and ionization efficiency, leading to enhanced accuracy and precision.[2]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The advantages of using a deuterated internal standard like 5α-pregnane-3,20-dione-d6 over non-deuterated alternatives (e.g., structural analogs) are evident across key validation parameters. The following tables summarize typical performance characteristics observed in the bioanalysis of steroids using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The data for the non-deuterated internal standard is representative of potential outcomes when using a compound that is not isotopically labeled.
Table 1: Comparison of Key Bioanalytical Validation Parameters
| Validation Parameter | 5α-Pregnane-3,20-dione-d6 (Deuterated IS) | Non-Deuterated IS (Structural Analog) | Acceptance Criteria (FDA/ICH M10) |
| Linearity (r²) | ≥ 0.998 | ≥ 0.99 | ≥ 0.99 |
| Accuracy (% Bias) | Within ± 10% | Can be up to ± 20% | Within ± 15% (± 20% at LLOQ) |
| Precision (% CV) | < 10% | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect (% CV) | < 5% | Can be > 15% | Should be minimized and controlled |
| Recovery | Consistent and reproducible | Variable and less predictable | Consistent and reproducible |
Data presented are representative values based on the analysis of structurally similar steroids like progesterone.[3]
Table 2: Illustrative Accuracy and Precision Data for a Validated Steroid LC-MS/MS Assay
| Analyte Concentration | With Deuterated IS (% Accuracy) | With Deuterated IS (% Precision) | With Non-Deuterated IS (% Accuracy) | With Non-Deuterated IS (% Precision) |
| Low QC | 98.5 | 4.2 | 92.1 | 11.5 |
| Medium QC | 102.1 | 3.1 | 108.7 | 8.9 |
| High QC | 99.2 | 2.5 | 95.4 | 7.3 |
This table illustrates the expected improvement in accuracy and precision when using a deuterated internal standard. The values are based on typical performance data for steroid hormone assays.[4]
Experimental Protocols
A robust and reliable bioanalytical method is underpinned by a well-defined experimental protocol. The following sections detail the key methodologies for the validation of an LC-MS/MS method for 5α-pregnane-3,20-dione using 5α-pregnane-3,20-dione-d6 as an internal standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of a human plasma sample, add 25 µL of the internal standard working solution (5α-pregnane-3,20-dione-d6 in methanol).
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
5α-pregnane-3,20-dione: m/z [M+H]+ → fragment ion
-
5α-pregnane-3,20-dione-d6: m/z [M+H]+ → fragment ion
-
Method Validation Procedures
The bioanalytical method should be validated for the following parameters according to regulatory guidelines:
-
Selectivity and Specificity: Assessed by analyzing blank plasma from at least six different sources to ensure no significant interference at the retention times of the analyte and the internal standard.
-
Linearity: A calibration curve should be prepared with at least six non-zero concentrations, and the coefficient of determination (r²) should be ≥ 0.99.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three separate occasions. The mean accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% at LLOQ).[3]
-
Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked blank plasma with the response of the analyte in a neat solution. The coefficient of variation of the internal standard-normalized matrix factor should be ≤ 15%.
-
Recovery: The extraction recovery of the analyte and internal standard should be consistent and reproducible.
-
Stability: The stability of the analyte in plasma should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Visualizing the Workflow and Signaling Pathways
To further elucidate the experimental process and the biochemical context, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. eurofins.com [eurofins.com]
- 4. Development and validation of an LC-MS/MS assay for the quantification of allopregnanolone and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Deuteration on 5α-Pregnane-3,20-dione: A Comparative Analysis of Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the effects of deuteration at different positions on the neurosteroid 5α-pregnane-3,20-dione, also known as allopregnanolone (B1667786). Strategic replacement of hydrogen with its heavier isotope, deuterium (B1214612), can significantly alter the metabolic fate and pharmacokinetic profile of this potent positive allosteric modulator of the GABAA receptor.[1][2] This document outlines the rationale for deuteration, presents a comparative analysis of potential deuteration sites based on known metabolic pathways, and provides detailed experimental protocols for the evaluation of these deuterated analogs.
Introduction to Deuteration and 5α-Pregnane-3,20-dione
5α-pregnane-3,20-dione is an endogenous neurosteroid synthesized from progesterone (B1679170) that exerts significant anxiolytic, sedative, and anticonvulsant effects primarily through its interaction with the GABAA receptor.[1][3] However, its therapeutic potential can be limited by its metabolic instability. The primary metabolic pathways of 5α-pregnane-3,20-dione involve enzymatic transformations, particularly oxidation, which can be slowed by the introduction of deuterium at key positions. This "kinetic isotope effect" arises from the greater strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, making the C-D bond more resistant to enzymatic cleavage.[4] Consequently, deuteration can lead to a longer biological half-life, increased metabolic stability, and potentially an improved therapeutic window.
Comparative Analysis of Deuterated Positions
While direct comparative experimental data for various deuterated positions of 5α-pregnane-3,20-dione is not extensively available in the public domain, a scientifically-grounded comparison can be projected based on its known metabolic pathways. The primary sites of metabolism for 5α-pregnane-3,20-dione are key targets for deuteration to enhance its metabolic stability.
Table 1: Projected Comparative Effects of Deuteration at Different Positions of 5α-Pregnane-3,20-dione
| Deuterated Position(s) | Target Metabolic Pathway | Expected Impact on Metabolic Stability | Potential Effect on Pharmacodynamics | Rationale |
| C2, C4 | 5α-Reductase mediated reduction of the A-ring | Moderate to High | Unlikely to directly affect receptor binding | Deuteration at these positions could slow down the initial steps of A-ring metabolism, potentially increasing the overall stability of the parent molecule. |
| C16, C17 | Hydroxylation by cytochrome P450 enzymes | High | May alter binding affinity or selectivity | These positions are susceptible to oxidative metabolism. Deuteration here is expected to significantly block the formation of hydroxylated metabolites, thereby prolonging the half-life of the active compound. |
| C21 (Methyl group) | Oxidation of the C21 methyl group | Moderate | Unlikely to directly affect receptor binding | The C21 methyl group can be a site of metabolic oxidation. Deuteration of this group could enhance stability against this specific metabolic pathway. |
| Multiple Positions (e.g., D6 at C1,2,4,5,6,7) | Broad-spectrum metabolism | Very High | Unlikely to directly affect receptor binding | As demonstrated by the commercially available standard, deuteration at multiple sites can offer comprehensive protection against various metabolic routes, leading to a significantly extended half-life.[5] |
Experimental Protocols
To empirically validate the projected effects outlined above, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for a comprehensive comparative analysis.
In Vitro Metabolic Stability Assay
Objective: To determine the rate of metabolism of deuterated and non-deuterated 5α-pregnane-3,20-dione analogs in liver microsomes.
Methodology:
-
Incubation: Deuterated and non-deuterated compounds (1 µM) are incubated with liver microsomes (from human, rat, or mouse) and a NADPH-regenerating system at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile).
-
Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.
-
Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the parent compound.
GABAA Receptor Binding Assay
Objective: To assess the binding affinity of deuterated analogs to the GABAA receptor.
Methodology:
-
Membrane Preparation: Synaptic membranes are prepared from rodent brains.
-
Radioligand Binding: The membranes are incubated with a specific radioligand for the GABAA receptor (e.g., [3H]muscimol or [35S]TBPS) in the presence of varying concentrations of the deuterated and non-deuterated compounds.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.
-
Data Analysis: The inhibition constant (Ki) for each compound is determined by analyzing the competition binding curves.
Pharmacokinetic Study in Rodents
Objective: To compare the pharmacokinetic profiles of deuterated and non-deuterated 5α-pregnane-3,20-dione analogs.
Methodology:
-
Dosing: Rodents (e.g., rats or mice) are administered a single intravenous or oral dose of the test compounds.
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of the compounds in plasma is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½) are calculated using non-compartmental analysis.
Visualizations
Signaling Pathway of 5α-Pregnane-3,20-dione
References
- 1. Multiple functional neurosteroid binding sites on GABAA receptors | PLOS Biology [journals.plos.org]
- 2. Biosynthesis and biological action of pineal allopregnanolone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of the Molecular Steps in Steroidogenesis of the GABAergic Neurosteroids Allopregnanolone and Pregnanolone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. 5α-Pregnane-3,20-dione (1,2,4,5,6,7-Dâ, 95%) - Cambridge Isotope Laboratories, DLM-3816-0.05 [isotope.com]
Comparative Guide to Establishing Linearity and Limits of Detection for 5α-Pregnane-3,20-dione using its Deuterated Internal Standard
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 5α-pregnane-3,20-dione (also known as allopregnanolone), with a focus on establishing linearity and limits of detection using 5α-pregnane-3,20-dione-d6 as an internal standard. The content is tailored for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data from published studies.
Introduction to 5α-Pregnane-3,20-dione Quantification
5α-pregnane-3,20-dione is an endogenous neurosteroid and a metabolite of progesterone.[1][2] Its accurate quantification in biological matrices is crucial for neuroscience research and clinical diagnostics.[3] Various analytical techniques have been employed for this purpose, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being a preferred method due to its high sensitivity and specificity.[4] The use of a stable isotope-labeled internal standard, such as 5α-pregnane-3,20-dione-d6, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring accurate and precise quantification.[1]
Comparison of Analytical Method Performance
The performance of different analytical methods for the quantification of 5α-pregnane-3,20-dione can be evaluated based on key validation parameters such as linearity, limit of detection (LOD), and limit of quantification (LOQ). The following table summarizes these parameters from various published studies.
| Method | Linearity Range | Correlation Coefficient (R²) | LOD | LLOQ | Sample Matrix | Internal Standard | Reference |
| LC-MS/MS | 0.78 - 1000 ng/mL | Not Reported | Not Reported | 0.78 ng/mL | Serum | Deuterated Internal Standards | [3][4] |
| LC-DMS-MS/MS | 10 - 25,000 pg/mL | > 0.99 (assumed) | Not Reported | 50 fg on column | Plasma | Not Specified | [5] |
| LC-MS/MS with Derivatization | Not Specified | 0.99 | Not Reported | 10.08 pg/mL | Serum | Allopregnanolone-d5 | [6] |
| LC-MS/MS | Not Specified | > 0.999 | Not Reported | 0.90 nmol/L | Serum | Not Specified | |
| Immunoassay (ELISA) | Broad Dynamic Range | Not Applicable | Low Limit of Detection | Not Specified | Serum, Plasma, CSF, etc. | Not Applicable | |
| Immunoassay (RIA) | Not Specified | Not Applicable | Not Specified | 15-25 pg | Not Specified | Not Applicable | [5] |
| GC-MS | Not Specified | Not Applicable | Not Reported | 100 fg - 200 pg | Not Specified | Not Applicable | [5] |
Note: LOD (Limit of Detection) is often determined as a signal-to-noise ratio of ≥3, while LOQ (Limit of Quantification) is determined at a signal-to-noise ratio of ≥5 or ≥10 with acceptable precision and accuracy (<20% relative standard deviation).[7]
Experimental Protocols
A generalized experimental protocol for establishing the linearity and limits of detection for 5α-pregnane-3,20-dione using LC-MS/MS with 5α-pregnane-3,20-dione-d6 as an internal standard is outlined below. This protocol is a synthesis of common practices reported in the literature.[3][4][5]
3.1. Materials and Reagents
-
5α-pregnane-3,20-dione analytical standard
-
5α-pregnane-3,20-dione-d6 internal standard (IS)
-
HPLC-grade methanol (B129727), acetonitrile, water, and formic acid
-
Biological matrix (e.g., human serum, plasma)
-
96-well plates or microcentrifuge tubes
3.2. Stock and Working Solutions Preparation
-
Prepare individual stock solutions of 5α-pregnane-3,20-dione and 5α-pregnane-3,20-dione-d6 in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by serially diluting the 5α-pregnane-3,20-dione stock solution with methanol to create calibration standards covering the expected physiological range.
-
Prepare a working internal standard solution by diluting the 5α-pregnane-3,20-dione-d6 stock solution with methanol to a fixed concentration (e.g., 50 ng/mL).
3.3. Sample Preparation (Protein Precipitation)
-
Thaw biological samples (e.g., serum) on ice.
-
To 100 µL of each sample, calibration standard, and quality control (QC) sample in a 96-well plate or microcentrifuge tube, add 300 µL of the working internal standard solution in methanol.
-
Vortex the plate/tubes for 5 minutes to precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean plate or vials for LC-MS/MS analysis.
3.4. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., Agilent Poroshell 120 EC-C18, 2.7 µm, 2.1 x 50 mm) is commonly used.[3][4]
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in methanol
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte and IS, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 20 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both 5α-pregnane-3,20-dione and its deuterated internal standard.
-
3.5. Data Analysis: Linearity and Limits of Detection
-
Linearity:
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis (typically weighted 1/x or 1/x²) to determine the slope, intercept, and correlation coefficient (R²). An R² value >0.99 is generally considered acceptable.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
LOD is typically determined as the lowest concentration at which the analyte peak is detectable with a signal-to-noise ratio of at least 3.
-
LOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision (e.g., ≤20% RSD) and accuracy (e.g., within 20% of the nominal value).
-
Visualizing the Workflow and Comparison
The following diagrams illustrate the experimental workflow for establishing linearity and LOD, and the logical relationship for comparing different analytical methods.
Caption: Experimental workflow for linearity and LOD determination.
Caption: Comparison of analytical methods for 5α-pregnane-3,20-dione.
Conclusion
For the robust and reliable quantification of 5α-pregnane-3,20-dione, LC-MS/MS coupled with the use of a deuterated internal standard like 5α-pregnane-3,20-dione-d6 stands out as the gold standard. It offers superior specificity and sensitivity compared to immunoassays and is generally more high-throughput than GC-MS. The successful establishment of linearity and limits of detection is a critical step in method validation, ensuring the data generated is accurate and reproducible for its intended research or clinical application. Researchers should carefully consider the required sensitivity and the nature of the biological matrix when selecting and validating their analytical method.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5α-Pregnane-3,20-dione | 566-65-4 [chemicalbook.com]
- 3. Development and validation of an LC-MS/MS assay for the quantification of allopregnanolone and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of an LC-MS/MS assay for the quantification of allopregnanolone and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy - ProQuest [proquest.com]
- 5. A sensitive and selective LC-differential mobility-mass spectrometric analysis of allopregnanolone and pregnanolone in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive Steroid Assay with Non-Targeted Analysis Using Liquid Chromatography Ion Mobility Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Ensuring Analytical Specificity for 5α-Pregnane-3,20-Dione: A Comparative Guide to Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of endogenous steroids like 5α-pregnane-3,20-dione is paramount in various fields, from endocrinology to drug development. This guide provides a comprehensive comparison of the analytical performance of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for 5α-pregnane-3,20-dione, with a focus on ensuring specificity through the use of a deuterated internal standard, 5α-pregnane-3,20-dione-d6. While direct head-to-head comparisons are limited in published literature, this guide synthesizes data from validated methods for structurally related steroids, such as progesterone (B1679170), to provide a robust benchmark for performance.
The use of a stable isotope-labeled internal standard, such as a d6 analog, is the gold standard for quantitative mass spectrometry.[1] This internal standard co-elutes with the analyte and compensates for variations in sample extraction, matrix effects, and instrument response, leading to superior accuracy and precision.[1]
Comparative Analysis of Analytical Methods
Mass spectrometry-based methods, particularly LC-MS/MS, offer significant advantages in specificity and sensitivity over traditional immunoassay techniques, which can be prone to cross-reactivity with structurally similar steroids. The inclusion of a deuterated internal standard further enhances the reliability of LC-MS/MS analysis.
Table 1: Performance Characteristics of LC-MS/MS Methods for Steroid Analysis
| Parameter | LC-MS/MS with d6 Internal Standard (Benchmark Data for Related Steroids) | Immunoassay (Typical Performance) |
| Specificity | High (mass-based detection) | Variable (antibody-dependent, potential for cross-reactivity) |
| Lower Limit of Quantification (LLOQ) | 0.005 - 1 ng/mL | 0.05 - 0.5 ng/mL |
| Accuracy (% Bias) | -10.7% to +10.5%[1] | Can be significantly higher due to cross-reactivity |
| Precision (% CV) | < 15%[2] | 10 - 20% |
| Linearity (r²) | > 0.99 | Typically sigmoidal, with a narrower dynamic range |
Note: The LC-MS/MS performance data is based on validated methods for structurally similar steroids, such as progesterone and other metabolites, as a benchmark in the absence of a dedicated published validation for 5α-pregnane-3,20-dione with its d6 analog.
Experimental Protocols
A detailed experimental protocol for the analysis of 5α-pregnane-3,20-dione in a biological matrix (e.g., serum or plasma) using LC-MS/MS with a d6 internal standard is provided below. This protocol is a synthesis of best practices from validated methods for related steroid hormones.[1][2][3]
Sample Preparation (Solid-Phase Extraction - SPE)
-
Sample Aliquoting: Thaw frozen plasma or serum samples on ice. Aliquot 100 µL of each sample, calibration standard, and quality control sample into a 96-well plate.
-
Internal Standard Spiking: Add 10 µL of the 5α-pregnane-3,20-dione-d6 internal standard working solution (concentration to be optimized based on expected analyte levels) to all wells except for the blank matrix samples.
-
Protein Precipitation: Add 200 µL of acetonitrile (B52724) to each well to precipitate proteins. Vortex the plate for 2 minutes.
-
Centrifugation: Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Solid-Phase Extraction:
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start at 50% B, increasing to 95% B over 5 minutes, holding for 2 minutes, and then returning to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
5α-pregnane-3,20-dione: The precursor ion will be the protonated molecule [M+H]⁺. The product ions will need to be determined by direct infusion of a standard solution.
-
5α-pregnane-3,20-dione-d6: The precursor ion will be [M+6+H]⁺. The product ions will also be determined by direct infusion.
-
-
Data Analysis and Quantification
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of 5α-pregnane-3,20-dione in the unknown samples is then determined from this calibration curve.
Visualizations
Logical Relationship: Ensuring Specificity with a d6 Analog
Caption: How a d6-analog ensures specificity in LC-MS/MS analysis.
Experimental Workflow
Caption: Step-by-step workflow for 5α-pregnane-3,20-dione analysis.
References
Safety Operating Guide
Proper Disposal of 5a-Pregnane-3,20-dione-d6: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of 5a-Pregnane-3,20-dione-d6, a deuterated steroid used in research. Adherence to these protocols is critical for mitigating risks and ensuring compliance with safety regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
The following table summarizes key information for 5a-Pregnane-3,20-dione and its deuterated form.
| Property | 5a-Pregnane-3,20-dione | This compound | Data Source(s) |
| Molecular Formula | C₂₁H₃₂O₂ | C₂₁H₂₆D₆O₂ | [1],[2] |
| Molecular Weight | 316.48 g/mol | 322.52 g/mol | [1],[2] |
| Primary Hazard | Potential Irritant | Assumed to be a Potential Irritant | [1] |
| Storage | Store at room temperature, away from light and moisture. | Store at room temperature, away from light and moisture. | [2] |
Experimental Protocols: Step-by-Step Disposal Plan
The proper disposal of this compound involves a systematic approach to waste segregation, collection, and final disposal through your institution's approved waste management program.
Waste Identification and Segregation
Properly segregate waste streams to ensure safe handling and disposal. Do not mix this compound waste with other waste types unless compatibility has been verified.
-
Solid Waste: This includes unused or expired this compound, contaminated personal protective equipment (gloves, weighing papers, etc.), and any other solid materials that have come into contact with the compound.
-
Liquid Waste: This includes solutions containing this compound from experimental procedures.
-
Sharps Waste: Any contaminated sharps, such as needles or razor blades, should be placed in a designated sharps container.
Waste Collection and Containerization
-
Solid Waste:
-
Collect all solid waste in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., high-density polyethylene) with a secure, tight-fitting lid.
-
-
Liquid Waste:
-
Collect all liquid waste in a separate, dedicated hazardous waste container.
-
Ensure the container is compatible with the solvents used and has a secure, leak-proof cap.
-
Do not overfill containers; a general rule is to fill to no more than 80% capacity to allow for vapor expansion.
-
Labeling
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date of accumulation (the date the first waste was added to the container)
-
The name and contact information of the generating laboratory or researcher
Storage
Store waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be away from general laboratory traffic and incompatible materials.
Final Disposal
-
All collected hazardous waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste management contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 5a-Pregnane-3,20-dione-d6
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5a-Pregnane-3,20-dione-d6. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity. As a deuterated steroid compound, it should be handled with care, treating it as a potentially hazardous substance. All users must review the complete Safety Data Sheet (SDS) for the non-deuterated compound, 5a-Pregnane-3,20-dione, and consider this information applicable to the deuterated form until more specific toxicological data is available.
Personal Protective Equipment (PPE)
To minimize exposure, the following personal protective equipment is mandatory when handling this compound, particularly in its solid form.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with powder-free nitrile gloves.[1][2] | Provides a robust barrier against skin contact. Nitrile offers good chemical resistance. Powder-free gloves are recommended to avoid contamination.[1][3] |
| Eye Protection | Chemical splash goggles. | Protects against accidental splashes of the compound, especially when in solution.[1] |
| Body Protection | A fully buttoned laboratory coat or a disposable gown made of a low-permeability fabric.[2] | Prevents contamination of personal clothing and skin. For hazardous drugs, polyethylene-coated polypropylene (B1209903) or similar materials are recommended.[2] |
| Respiratory Protection | An N-95 or N-100 respirator is recommended if handling the solid compound outside of a certified chemical fume hood where aerosolization is possible.[1][4] | Surgical masks offer little to no protection from drug exposure.[4] |
| Foot Protection | Closed-toe shoes and shoe covers. | Protects against spills and contamination of footwear. |
Operational Plan: From Receipt to Disposal
The following step-by-step guide outlines the safe handling workflow for this compound.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound at room temperature away from light and moisture in a well-ventilated area.[4]
-
The storage location should be clearly labeled and accessible only to authorized personnel.
2. Handling and Weighing (Solid Compound):
-
All handling of the solid compound should be performed within a certified chemical fume hood to prevent inhalation of any airborne particles.[5]
-
Use a calibrated balance to weigh the required amount of the compound.
-
Work over a disposable absorbent bench pad to contain any potential spills.[5]
3. Solution Preparation:
-
When preparing solutions, continue to wear all prescribed PPE.
-
Add the solvent to the solid compound slowly to avoid splashing.
-
If the compound is supplied in a solvent such as methanol, be aware of the solvent's flammability and toxicity.
4. Experimental Use:
-
When diluting stock solutions or adding the compound to experimental setups, continue to wear all prescribed PPE.
-
Clearly label all solutions containing this compound.
5. Decontamination:
-
All non-disposable equipment that has come into contact with the compound should be decontaminated.
-
Wipe down all work surfaces in the fume hood with a suitable cleaning agent after each use.[5]
-
Reusable glassware should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone), and the rinsate collected as hazardous waste.[6]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.[5]
-
Solid Waste:
-
Contaminated PPE (gloves, disposable gowns, shoe covers), absorbent pads, and weighing papers should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the approximate concentration and quantity, and the date.[6]
-
-
Final Disposal:
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
- 1. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. pppmag.com [pppmag.com]
- 4. 5α-Pregnane-3,20-dione (1,2,4,5,6,7-Dâ, 95%) - Cambridge Isotope Laboratories, DLM-3816-0.05 [isotope.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
